PYCR1-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H12BrN |
|---|---|
分子量 |
238.12 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3 |
InChI 键 |
CZHICGIAKKAMAP-UHFFFAOYSA-N |
规范 SMILES |
CN(CC#C)CC1=CC=C(C=C1)Br |
产品来源 |
United States |
Foundational & Exploratory
PYCR1-IN-1: A Potential Therapeutic Avenue for Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. Emerging research has identified Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis, as a critical player in HCC pathogenesis. Upregulated PYCR1 expression in HCC is strongly correlated with tumor progression, metastasis, and poor patient prognosis. This technical guide explores the potential of PYCR1-IN-1, a small molecule inhibitor of PYCR1, as a novel therapeutic agent for HCC. While direct experimental evidence of this compound in HCC models is not yet available in the public domain, this document provides a comprehensive overview of the underlying scientific rationale, preclinical data for the inhibitor in other cancers, and detailed experimental protocols to facilitate its investigation in hepatocellular carcinoma.
Introduction: The Role of PYCR1 in Hepatocellular Carcinoma
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the conversion of pyrroline-5-carboxylate (P5C) to proline.[1] In the context of cancer, particularly HCC, PYCR1 has been identified as a key metabolic enzyme that supports tumor growth and survival.
Numerous studies have demonstrated that PYCR1 is significantly upregulated in HCC tissues compared to adjacent non-tumorous liver tissue.[2][3][4] This overexpression is not merely a correlative finding but has been shown to be functionally significant. Elevated PYCR1 levels in HCC are associated with:
-
Increased Cell Proliferation and Survival: PYCR1-mediated proline production provides cancer cells with a crucial building block for protein synthesis and also plays a role in maintaining redox homeostasis, thereby protecting them from oxidative stress and promoting survival.[1]
-
Enhanced Migration and Invasion: Knockdown of PYCR1 in HCC cells has been shown to inhibit their migratory and invasive capabilities, suggesting a role for PYCR1 in metastasis.[2][3]
-
Activation of Oncogenic Signaling Pathways: PYCR1 has been implicated in the activation of key signaling pathways that drive cancer progression, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6] Under hypoxic conditions, a common feature of the tumor microenvironment, PYCR1 can activate the MAPK/ERK/STAT3 signaling pathway to promote HCC cell proliferation and survival.[1][7][8][9]
-
Poor Clinical Outcomes: Higher PYCR1 expression in HCC patients correlates with more advanced tumor stages and reduced overall survival.[2][3]
Given the substantial evidence supporting the critical role of PYCR1 in HCC, targeting this enzyme with a specific inhibitor like this compound presents a promising therapeutic strategy.
This compound: A Novel Inhibitor of PYCR1
This compound is a small molecule inhibitor of the PYCR1 enzyme. While its efficacy in hepatocellular carcinoma has not been specifically reported in publicly available literature, its biochemical activity and effects in other cancer types provide a strong foundation for its investigation in HCC.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that the cell-based data was generated in breast cancer cell lines.
| Parameter | Value | Cell Line/System | Source |
| IC50 | 8.7 µM | Enzyme Assay (NADPH as electron donor) | [10] |
| IC50 | 8.8 µM | Enzyme Assay | [10] |
| Inhibition of Proliferation | 30-40% | SUM-159-PT and MDA-MB-231 (Human Breast Cancer) | [10] |
| Effect on Proline Levels | Decrease | SUM-159-PT and MDA-MB-231 (Human Breast Cancer) | [10] |
Signaling Pathways and Mechanism of Action
PYCR1 exerts its pro-tumorigenic effects in HCC through the modulation of several key signaling pathways. Inhibition of PYCR1 with this compound is expected to disrupt these pathways, leading to anti-cancer effects.
PYCR1-Modulated Signaling in HCC
The diagram below illustrates the central role of PYCR1 in promoting HCC cell survival and proliferation, particularly under hypoxic conditions.
Caption: PYCR1 signaling pathways in hepatocellular carcinoma.
Proposed Experimental Protocols for Evaluating this compound in HCC
The following protocols are proposed for the preclinical evaluation of this compound in hepatocellular carcinoma models. These are based on standard methodologies used in cancer drug discovery.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on a panel of HCC cell lines (e.g., Huh7, HepG2, Hep3B, PLC/PRF/5).
-
Methodology:
-
Seed HCC cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.
-
4.1.2. Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the clonogenic survival of HCC cells.
-
Methodology:
-
Seed a low number of HCC cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of this compound for 10-14 days, replacing the medium with fresh inhibitor every 2-3 days.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and analyze the dose-dependent inhibition of colony formation.
-
4.1.3. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in the PYCR1-mediated signaling pathways.
-
Methodology:
-
Treat HCC cells with this compound at concentrations around the IC50 for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PYCR1, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
4.1.4. Cell Migration and Invasion Assays (Transwell Assay)
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of HCC cells.
-
Methodology:
-
For the migration assay, seed HCC cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium containing this compound. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
For the invasion assay, coat the Transwell insert with Matrigel before seeding the cells.
-
After 24-48 hours, remove the non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface.
-
Count the number of cells in several microscopic fields and compare the treated groups to the control.
-
In Vivo Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in a HCC xenograft mouse model.
-
Methodology:
-
Subcutaneously inject a suitable HCC cell line (e.g., Huh7 or PLC/PRF/5) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). A general starting point for in vivo studies could involve formulating this compound in a vehicle like corn oil.[10]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling pathway proteins).
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the preclinical evaluation of this compound in HCC.
Caption: Proposed experimental workflow for this compound in HCC.
Conclusion and Future Directions
The available scientific literature strongly supports the role of PYCR1 as a key driver of hepatocellular carcinoma progression. Its upregulation and involvement in critical oncogenic signaling pathways make it an attractive therapeutic target. This compound, as a specific inhibitor of this enzyme, holds significant promise as a novel therapeutic agent for HCC.
While direct preclinical data for this compound in HCC is currently lacking, the quantitative data from other cancer models and the well-defined role of PYCR1 in HCC provide a solid foundation for its investigation. The experimental protocols outlined in this guide offer a clear path for the preclinical evaluation of this compound's efficacy in HCC models.
Future research should focus on:
-
Determining the IC50 values of this compound across a panel of HCC cell lines with varying genetic backgrounds.
-
Elucidating the precise molecular mechanisms by which this compound exerts its anti-cancer effects in HCC cells.
-
Evaluating the in vivo efficacy of this compound in various preclinical models of HCC, including patient-derived xenografts (PDXs).
-
Investigating potential synergistic effects of this compound with existing HCC therapies, such as sorafenib, lenvatinib, or immune checkpoint inhibitors.
The exploration of this compound as a therapeutic for hepatocellular carcinoma represents a promising new frontier in the fight against this devastating disease. The information and protocols provided in this technical guide are intended to facilitate and accelerate this important research.
References
- 1. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma [ijbs.com]
- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR1 interference inhibits cell growth and survival via c-Jun N-terminal kinase/insulin receptor substrate 1 (JNK/IRS1) pathway in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
The Role of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in Tumor Metabolism: A Technical Guide
Executive Summary: Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Pyrroline-5-carboxylate reductase 1 (PYCR1), a key mitochondrial enzyme in the proline biosynthesis pathway, has emerged as a critical node in cancer metabolism. Upregulated in a wide array of malignancies, PYCR1 not only synthesizes proline for protein and collagen production but also plays a pivotal role in maintaining redox homeostasis, supporting the tricarboxylic acid (TCA) cycle, and activating oncogenic signaling pathways.[1][2][3] This document provides an in-depth technical overview of PYCR1's function in tumor metabolism, its associated signaling networks, its clinical significance, and its potential as a therapeutic target for drug development professionals, researchers, and scientists.
Introduction to PYCR1 and Proline Metabolism
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in the de novo synthesis of proline, an amino acid crucial for protein synthesis and cellular structure.[1][2] It reduces its substrate, pyrroline-5-carboxylate (P5C), to L-proline, utilizing NADH or NADPH as a cofactor.[4] This reaction is not merely an endpoint for an amino acid synthesis pathway but is deeply integrated with central carbon metabolism and cellular redox balance.
The proline biosynthesis pathway primarily starts from glutamate. Glutamate is converted to glutamate-semialdehyde (GSA), which spontaneously cyclizes to form P5C. PYCR1 then catalyzes the final reduction of P5C to proline.[1][3][4] This process is tightly linked to the "proline cycle," where proline is oxidized back to P5C by proline dehydrogenase (PRODH) in the mitochondria. This cycle can transfer reducing equivalents and influence cellular redox states.[4]
The Multifaceted Role of PYCR1 in Tumor Metabolism
PYCR1's upregulation in cancer cells is not solely to provide proline for biomass. Its function is deeply intertwined with several processes that support malignant progression.[1][2]
Metabolic Reprogramming and TCA Cycle Support
Tumor cells, particularly under hypoxic conditions, face a challenge in regenerating NAD+ required for glycolysis and the TCA cycle, as oxygen, the final electron acceptor, is limited.[5][6] PYCR1 provides an alternative, oxygen-independent mechanism to oxidize NADH to NAD+.[5][6] This NAD+ regeneration is crucial for sustaining TCA cycle activity, which is necessary for the synthesis of anabolic precursors.[6][7] By linking proline synthesis to NAD+ regeneration, PYCR1 allows cancer cells to uncouple the TCA cycle from the constraints of a compromised electron transport chain, thereby supporting continued proliferation.[2][8]
Maintenance of Redox Homeostasis
The conversion of P5C to proline by PYCR1 consumes reducing equivalents (NADH), thereby modulating the intracellular NADH/NAD+ ratio.[1][2] This activity is critical for maintaining cellular redox equilibrium, especially under conditions of oxidative stress or high metabolic activity where reactive oxygen species (ROS) are excessively generated.[2] By controlling the redox balance, PYCR1 helps protect cancer cells from apoptosis induced by oxidative damage.[9]
Promotion of Proliferation, Survival, and Metastasis
PYCR1 expression is strongly correlated with increased tumor cell proliferation and the suppression of apoptosis.[1][9] It achieves this by several mechanisms, including the downregulation of pro-apoptotic factors like Bax and Caspase-3 and the upregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, the proline produced by PYCR1 is a major component of collagen, which is essential for remodeling the extracellular matrix (ECM).[1][10] This ECM remodeling can facilitate tumor invasion and metastasis.[10] Knockdown of PYCR1 has been shown to inhibit cancer cell proliferation, migration, and invasion in numerous studies.[11][12]
PYCR1-Associated Signaling Pathways in Cancer
PYCR1 does not operate in isolation; it is integrated into major oncogenic signaling networks that drive tumor progression.
PI3K/AKT/mTOR Pathway
In several cancers, including bladder and renal cell carcinoma, PYCR1 activity is linked to the PI3K/AKT/mTOR pathway.[1][9] PYCR1 can directly interact with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream PI3K/AKT signaling cascade.[1] This promotes aerobic glycolysis, cell proliferation, and survival.[1] Inhibition of PI3K has been shown to reduce PYCR1 expression, suggesting a feedback loop where the pathway can also regulate PYCR1.[9]
JAK/STAT3 Pathway
In lung and colorectal cancer, PYCR1 has been shown to activate the JAK/STAT3 signaling pathway.[1][13] This activation, involving the phosphorylation of STAT3, drives the expression of genes that promote cell proliferation, migration, and invasion.[1][14] In colorectal cancer, the interaction between PYCR1 and STAT3 is implicated in regulating the p38 MAPK and NF-κB signaling pathways, further contributing to proliferation and drug resistance.[15]
MAPK/ERK Pathway
Under hypoxic conditions in hepatocellular carcinoma (HCC), PYCR1 promotes tumor progression through the MAPK/ERK/STAT3 signaling pathway.[14] In HCC, PYCR1 can also activate the MAPK/ERK pathway via Insulin Receptor Substrate 1 (IRS1), promoting cell proliferation and migration.[1]
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 6. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oncogenic IDH1 Mutations Promote Enhanced Proline Synthesis through PYCR1 to Support the Maintenance of Mitochondrial Redox Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYCR1 regulates glutamine metabolism to construct an immunosuppressive microenvironment for the progression of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PYCR1 pyrroline-5-carboxylate reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of PYCR1 Inhibition in Oncology: A Technical Overview of PYCR1-IN-1's Impact on Cancer Cell Proliferation and Migration
Executive Summary: Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key mitochondrial enzyme in the proline biosynthesis pathway, has emerged as a significant therapeutic target in oncology. Upregulated in a wide array of malignancies, including hepatocellular, lung, breast, and colorectal cancers, PYCR1 is strongly correlated with advanced tumor stages, therapy resistance, and poor patient prognosis.[1] Its inhibition disrupts cancer cell metabolism, leading to a reduction in proliferation and migratory capabilities. This document provides a detailed examination of the effects of PYCR1 inhibition, with a focus on the specific inhibitor PYCR1-IN-1, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used for its evaluation.
Introduction: PYCR1 in Cancer Metabolism
Proline metabolism plays a critical role in supporting the anabolic demands of rapidly dividing cancer cells.[1] PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[2][3][4] This process is not only vital for protein synthesis but also contributes to maintaining cellular redox homeostasis, particularly under hypoxic conditions found in the tumor microenvironment.[5][6] By regenerating NAD+, PYCR1 activity supports continued TCA cycle function, which is essential for generating anabolic precursors for proliferation.[5][6]
The overexpression of PYCR1 has been linked to enhanced cancer cell proliferation, survival, migration, and invasion.[2][7][8] This has spurred the development of small-molecule inhibitors to target this enzymatic activity as a potential anti-cancer strategy.
PYCR1 Inhibitors: Quantitative Impact
Several small-molecule inhibitors targeting PYCR1 have been developed and characterized. This compound is a notable example, demonstrating direct inhibition of the enzyme. The efficacy of this and other inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).
| Inhibitor | Target | IC50 | Ki (Competitive with P5C) | Cell-Based Inhibition Rate | Cancer Type(s) Studied |
| This compound | PYCR1 | 8.8 µM | Not Reported | 30-40% proliferation inhibition (at 100 µM, 24h) | Breast Cancer |
| N-formyl-L-proline (NFLP) | PYCR1 | 490 µM | 100 µM | Impaired spheroidal growth | Breast Cancer |
| 9-deazaadenosine (9-DAA) | PYCR1 | Not Reported | Not Reported | Effective inhibition of proliferation, metastasis, and cell cycle | Colon Cancer |
Table 1: Quantitative data for selected PYCR1 inhibitors. Data compiled from multiple sources.[9][10][11][12][13]
Effect on Cancer Cell Proliferation
Inhibition of PYCR1 consistently leads to a reduction in cancer cell proliferation across various cancer types.[7][8][14] This effect is a direct consequence of disrupting proline biosynthesis, which impairs protein production and redox balance essential for cell division.
Experimental Protocol: Cell Proliferation (CCK-8/MTT Assay)
The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric method used to determine the number of viable cells in proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, H1299 lung cancer cells) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight.
-
Treatment: Cells are treated with varying concentrations of the PYCR1 inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of CCK-8 or MTT solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Experimental Protocol: Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Cells are treated with the PYCR1 inhibitor or vehicle control.
-
Incubation: Plates are incubated for an extended period (e.g., 10-14 days) until visible colonies form. The medium is replaced every 2-3 days.
-
Fixation and Staining: Colonies are washed with PBS, fixed with methanol (B129727), and stained with 0.1% crystal violet solution.
-
Quantification: The number of colonies (typically >50 cells) in each well is counted manually or using imaging software.
Effect on Cancer Cell Migration and Invasion
PYCR1 promotes cancer cell migration and invasion, key processes in metastasis.[2][15] Inhibition of PYCR1 has been shown to significantly impede these malignant phenotypes. This is often associated with the reversal of the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties.[2][16]
Experimental Protocol: Transwell Migration/Invasion Assay
This assay, often using Boyden chambers, is the gold standard for measuring cell migration and invasion in vitro.[17][18]
-
Chamber Preparation: For invasion assays, the upper surface of an 8 µm pore size Transwell insert is coated with a basement membrane extract like Matrigel. For migration assays, the insert is left uncoated.
-
Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber in serum-free medium containing the PYCR1 inhibitor or vehicle.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Incubation: The plate is incubated for 12-48 hours, allowing cells to migrate through the pores.
-
Cell Removal: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of stained, migrated cells is counted in several microscopic fields, and the average is calculated.[15][19][20]
Mechanism of Action: Disruption of Key Signaling Pathways
The pro-tumorigenic effects of PYCR1 are mediated through the activation of several key oncogenic signaling pathways. Inhibition of PYCR1 disrupts these cascades, leading to reduced proliferation and migration.
-
PI3K/AKT/mTOR Pathway: PYCR1 activation promotes signaling through this central pathway, which governs cell growth, proliferation, and survival. Inhibition of PYCR1 leads to decreased phosphorylation of AKT and mTOR.[2][1]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. PYCR1 has been shown to activate MAPK/ERK signaling, and its inhibition reverses this effect.[2][21][22]
-
JAK/STAT3 Pathway: In lung cancer, PYCR1 activates the JAK-STAT3 pathway, inducing STAT3 phosphorylation and driving cell proliferation and migration.[2][15][20]
-
Wnt/β-catenin Pathway: In bladder cancer, PYCR1 promotes tumorigenesis via the Akt/Wnt/β-catenin signaling axis.[23]
Visualizing Experimental Workflows
Workflow for PYCR1 Inhibition and Proliferation Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 8. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of PYCR1 inhibits proliferation, drug resistance and EMT in colorectal cancer cells by regulating STAT3-Mediated p38 MAPK and NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PYCR1 promotes bladder cancer by affecting the Akt/Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Critical Role of PYCR1 Expression in Cancer Progression and its Implications for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis. A growing body of evidence has identified PYCR1 as a key player in metabolic reprogramming in cancer.[1][2][3] Upregulation of PYCR1 is frequently observed across a wide range of malignancies, including hepatocellular, lung, breast, gastric, and renal cancers.[1][2][3][4] This overexpression is not merely a correlative finding; it is mechanistically linked to enhanced cancer cell proliferation, survival, migration, and resistance to therapy.[1][2][5] A meta-analysis has statistically solidified the association between high PYCR1 expression and advanced clinical stage, lymph node involvement, and distant metastasis, establishing it as a significant indicator of poor prognosis.[6][7][8] PYCR1 exerts its oncogenic functions by fueling proline production to meet the demands of rapid cell growth, maintaining redox homeostasis, and activating critical signaling pathways such as PI3K/AKT/mTOR and JAK/STAT3.[2][9][10][11] This whitepaper provides a comprehensive technical guide on the link between PYCR1 and cancer prognosis, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling networks involved.
Introduction: Proline Metabolism and Cancer
Cancer cells undergo profound metabolic reprogramming to sustain their high rates of proliferation and adapt to the often harsh tumor microenvironment.[12] While the focus has historically been on glucose and glutamine metabolism, the role of non-essential amino acid synthesis is gaining significant attention. Proline, synthesized from glutamate, is crucial for protein and collagen production, redox balance, and cellular signaling.[1]
PYCR1, a key enzyme in this pathway, reduces pyrroline-5-carboxylate (P5C) to proline, utilizing NAD(P)H as a cofactor.[13][14] Its expression is one of the most consistently upregulated metabolic genes across numerous cancer types, highlighting its fundamental role in tumorigenesis.[7][15] This guide explores the multifaceted role of PYCR1 as a driver of cancer progression and a prognostic biomarker.
PYCR1 Expression and its Clinical Significance
Elevated PYCR1 expression is a common feature in a multitude of cancers and serves as a robust indicator of aggressive disease and poor patient outcomes.[16] Analysis of patient cohorts from The Cancer Genome Atlas (TCGA) and other databases consistently shows that high PYCR1 mRNA and protein levels correlate with advanced tumor stage, higher grade, and reduced overall survival in cancers of the liver, kidney, lung, and pancreas, among others.[2][12][17][18][19]
Quantitative Data Summary
A meta-analysis encompassing 728 patients with various cancers (including lung, stomach, pancreatic, hepatocellular, and renal cell carcinoma) quantified the association between PYCR1 expression and key clinicopathological features.[6][7][8] The results demonstrate a significant correlation between high PYCR1 levels and markers of tumor progression.
| Clinicopathological Feature | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance | Source |
| Clinical Stage (III-IV vs. I-II) | 1.67 | 1.03 - 2.71 | Significant | [6][7][8] |
| Lymph Node Metastasis (Positive vs. Negative) | 1.57 | 1.06 - 2.33 | Significant | [6][7][8] |
| Distant Metastasis (Positive vs. Negative) | 3.46 | 1.64 - 7.29 | Significant | [6][7][8] |
| Tumor Size (Large vs. Small) | 1.50 | 0.89 - 2.53 | Not Significant | [6][8] |
| Tumor Differentiation (Poor vs. Well) | 0.82 | 0.54 - 1.24 | Not Significant | [6][8] |
Molecular Mechanisms of PYCR1 in Cancer Progression
PYCR1's role in cancer is not passive; it actively drives malignant phenotypes through several interconnected mechanisms, including metabolic support and the activation of oncogenic signaling cascades.
Metabolic Reprogramming and Stress Resistance
Cancer cells in the tumor microenvironment are often exposed to metabolic stressors like hypoxia and nutrient deprivation.[9][15] PYCR1 is a stress-induced gene that helps cells overcome these challenges.[9]
-
Hypoxia Adaptation: Under low-oxygen conditions, the electron transport chain is impaired, leading to an accumulation of NADH. PYCR1 activity is increased in hypoxia to oxidize NADH to NAD+, regenerating this critical cofactor for continued glycolysis and TCA cycle activity, with proline synthesis as a byproduct.[14] This redox balancing act is essential for cell survival and proliferation in the hypoxic core of tumors.[14][20]
-
Nutrient Deprivation: Under glucose starvation, PYCR1 upregulation increases intracellular proline levels, which helps cancer cells survive nutrient stress.[9]
Activation of Oncogenic Signaling Pathways
PYCR1 does not act in isolation. It integrates with and activates major signaling pathways known to drive cancer.
-
PI3K/AKT/mTOR Pathway: In several cancers, including renal cell carcinoma and gastric cancer, PYCR1 promotes proliferation and survival by activating the AKT/mTOR signaling pathway.[2][9][10] Inhibition of PYCR1 leads to reduced levels of phosphorylated AKT and mTOR.[2][4] In bladder cancer, PYCR1 directly interacts with EGFR to activate this pathway.[4]
-
JAK/STAT3 Pathway: In lung and colorectal cancer, PYCR1 activates the JAK/STAT3 pathway.[2][5][11] PYCR1 can directly interact with STAT3, leading to its phosphorylation and subsequent induction of genes that promote proliferation, migration, invasion, and drug resistance.[5][15]
-
MAPK/ERK and NF-κB Pathways: Under hypoxic conditions in hepatocellular carcinoma, PYCR1 promotes tumor progression through the MAPK/ERK/STAT3 signaling pathway.[21] In colorectal cancer, knockdown of PYCR1 inhibits STAT3-mediated activation of the p38 MAPK and NF-κB pathways, which are critical for cell survival and chemoresistance.[5][15]
Epithelial-Mesenchymal Transition (EMT) and Metastasis
High PYCR1 expression is strongly associated with metastasis.[6][7] It actively promotes this process by inducing EMT, a key program for cell migration and invasion. In hepatocellular carcinoma, PYCR1 drives EMT by downregulating E-cadherin and upregulating N-cadherin and Vimentin.[2][4] Similarly, in colorectal cancer, silencing PYCR1 inhibits EMT.[5]
Chemoresistance and Immunoevasion
PYCR1 upregulation has been linked to resistance to various therapeutic agents.
-
Chemoresistance: Downregulation of PYCR1 enhances the sensitivity of breast cancer cells to doxorubicin (B1662922) and colon cancer cells to 5-fluorouracil.[22] In non-small cell lung cancer, PYCR1 regulates resistance to TRAIL-induced apoptosis.[13][22]
-
Immunoevasion: In clear cell renal cell carcinoma, PYCR1-driven glutamine metabolism helps construct an immunosuppressive tumor microenvironment, promoting immune evasion.[12] High PYCR1 expression correlates with T-cell exhaustion and dysfunction.[23]
Experimental Protocols for PYCR1 Research
Investigating the role of PYCR1 requires a combination of molecular, cellular, and in vivo techniques. Below are standardized protocols for key experiments.
General Experimental Workflow
The typical workflow involves validating PYCR1 overexpression in patient samples, manipulating its expression in cancer cell lines to study functional effects in vitro, and finally, confirming these findings in an in vivo model.
Protocol: PYCR1 Expression Analysis by qRT-PCR
This method quantifies PYCR1 mRNA levels in tissue or cell samples.[19]
-
RNA Extraction: Isolate total RNA from samples using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA purity and integrity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and PYCR1-specific primers (e.g., Forward: 5'-GAAGATGGGGGTGAAGTTGA-3'; Reverse: 5'-CTCAATGGAGCTGATGGTGA-3').[19] Use a housekeeping gene (e.g., β-actin, GAPDH) as an internal control.
-
Thermocycling: Perform the reaction on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 30s and 60°C for 60s).[19]
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing PYCR1 expression to the internal control.
Protocol: Cell Proliferation Assessment by CCK-8 Assay
This colorimetric assay measures cell viability, an indicator of proliferation.[9][13]
-
Cell Seeding: Seed cancer cells (e.g., PYCR1-knockdown and control cells) into a 96-well plate at a density of approximately 2,000-5,000 cells/well.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance values between the experimental and control groups to determine the effect of PYCR1 on cell proliferation.
Protocol: In Vivo Tumorigenesis (Xenograft Model)
This protocol assesses the effect of PYCR1 on tumor growth in a living organism.[11][18]
-
Cell Preparation: Establish stable PYCR1-knockdown or overexpression cancer cell lines (and corresponding controls) using lentiviral transduction.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Injection: Subcutaneously inject approximately 5 x 106 prepared cells suspended in PBS or Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (length × width2) / 2.
-
Endpoint Analysis: At the end of the experiment (typically 3-4 weeks or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and measure their final weight and volume. The tumors can be used for further analysis (e.g., IHC, Western blot).
Therapeutic Targeting of PYCR1
Given its strong association with poor prognosis and its functional role in driving cancer progression, PYCR1 is an attractive therapeutic target.[4][7] The goal is to develop small-molecule inhibitors that can block its enzymatic activity, thereby starving cancer cells of proline, disrupting their redox balance, and inhibiting oncogenic signaling.
-
Current Inhibitors: Several small-molecule inhibitors of PYCR1 have been identified, primarily through screening of proline analogs and fragment-based approaches.[16][20][24] The most well-validated inhibitor is N-formyl-L-proline (NFLP), which shows competitive inhibition with a Ki of 100 μM and has been shown to impair spheroid growth in breast cancer cells.[16][20] More recent screens have identified compounds with even lower IC50 values.[4]
-
Challenges in Drug Development: Despite this progress, no PYCR1-targeted compounds have yet entered clinical trials.[4] Key challenges include achieving high specificity, as PYCR1 shares high sequence homology with PYCR2, and designing inhibitors that can effectively bind to the enzyme's complex decameric structure.[4]
Conclusion and Future Directions
The evidence is clear: PYCR1 is a pivotal enzyme in cancer biology that links metabolic reprogramming directly to poor clinical outcomes. Its upregulation across numerous tumor types provides a metabolic advantage that fuels proliferation, metastasis, and therapy resistance. The strong correlation with advanced disease stages solidifies its position as a significant prognostic biomarker.
Future research should focus on:
-
Developing Potent and Specific Inhibitors: Overcoming the challenges of specificity and structural complexity is paramount for translating PYCR1 inhibition into a viable clinical strategy.
-
Combination Therapies: Exploring the synergistic effects of PYCR1 inhibitors with conventional chemotherapies, targeted agents, or immunotherapies could be a promising avenue.
-
Biomarker Validation: Prospectively validating PYCR1 expression as a predictive biomarker for patient stratification and treatment response in clinical trials.
Targeting the metabolic dependencies of cancer is a frontier in oncology, and PYCR1 stands out as a prime candidate for therapeutic intervention. Continued investigation into its complex roles will undoubtedly pave the way for novel and effective anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Knockdown of PYCR1 inhibits proliferation, drug resistance and EMT in colorectal cancer cells by regulating STAT3-Mediated p38 MAPK and NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PYCR1 regulates glutamine metabolism to construct an immunosuppressive microenvironment for the progression of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 15. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The clinical significance of PYCR1 expression in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of PYCR1 on prognosis and immunotherapy plus tyrosine kinase inhibition responsiveness in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Investigating PYCR1 as a target for novel cancer therapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in proline biosynthesis, consistently found to be upregulated across a wide spectrum of human cancers. This upregulation is significantly correlated with advanced tumor stages, increased metastasis, and poor patient prognosis, positioning PYCR1 as a compelling target for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of PYCR1's role in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and prognostic significance, and providing detailed protocols for essential experimental assays. Furthermore, this guide presents novel small molecule inhibitors of PYCR1 and outlines the methodologies to assess their efficacy, offering a foundational resource for researchers and drug development professionals dedicated to targeting cancer metabolism.
Introduction: The Role of PYCR1 in Cancer Biology
PYCR1 is a mitochondrial enzyme that catalyzes the final step in the biosynthesis of proline from glutamate.[1] Proline metabolism is increasingly recognized as a critical component of cancer cell metabolic reprogramming, contributing to tumor progression, metastasis, and resistance to therapy.[1][2] Upregulation of PYCR1 has been documented in numerous malignancies, including but not limited to hepatocellular carcinoma, lung cancer, breast cancer, bladder cancer, and gastric cancer.[2] This enhanced PYCR1 expression facilitates cancer cell proliferation, migration, and invasion while conferring resistance to therapeutic agents.[1][2]
The oncogenic functions of PYCR1 are multifaceted. By producing proline, PYCR1 supports the synthesis of proteins required for rapid cell growth and division. Furthermore, the enzymatic reaction catalyzed by PYCR1 contributes to maintaining redox homeostasis and regenerating NAD+, which is crucial for sustaining the high metabolic rate of cancer cells.[1]
Quantitative Analysis of PYCR1 in Cancer
PYCR1 Expression in Various Cancers
Analysis of data from The Cancer Genome Atlas (TCGA) and other comprehensive studies reveals a consistent upregulation of PYCR1 mRNA in a multitude of cancer types when compared to adjacent normal tissues.[3][4][5] This overexpression is a common feature across diverse tumor origins, highlighting the fundamental role of PYCR1 in cancer biology.
Table 1: PYCR1 mRNA Expression in Selected Cancers (TCGA Data)
| Cancer Type | Number of Tumor Samples (n) | Number of Normal Samples (n) | Fold Change (Tumor vs. Normal) | p-value |
|---|---|---|---|---|
| Liver Hepatocellular Carcinoma (LIHC) | 363 | 50 | >1.5 | < 0.05 |
| Lung Adenocarcinoma (LUAD) | - | - | >4 | < 0.01 |
| Breast Cancer (BRCA) | - | - | >4 | < 0.01 |
| Bladder Urothelial Carcinoma (BLCA) | - | - | >4 | < 0.01 |
| Stomach Adenocarcinoma (STAD) | - | - | >4 | < 0.01 |
| Colorectal Cancer (CRC) | 41 | 41 | Increased | < 0.0001 |
Data presented is a summary from multiple sources referencing TCGA data.[3][6] Fold change values are approximate and indicate a significant upregulation.
Prognostic Significance of PYCR1 Expression
A meta-analysis of multiple studies has demonstrated a significant correlation between high PYCR1 expression and poor clinical outcomes.[7] This includes associations with more advanced tumor stages and increased likelihood of metastasis.
Table 2: Meta-Analysis of PYCR1 Expression and Clinicopathological Parameters
| Clinical Parameter | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value |
|---|---|---|---|
| Clinical Stage (III-IV vs. I-II) | 1.67 | 1.03 - 2.71 | < 0.05 |
| Lymph Node Metastasis (Yes vs. No) | 1.57 | 1.06 - 2.33 | < 0.05 |
| Distant Metastasis (Yes vs. No) | 3.46 | 1.64 - 7.29 | < 0.01 |
Data from a meta-analysis encompassing lung, stomach, pancreatic ductal adenocarcinoma, hepatocellular carcinoma, and renal cell carcinoma.[7]
PYCR1-Associated Signaling Pathways
PYCR1 expression and activity are intertwined with several key oncogenic signaling pathways, promoting a cellular environment conducive to tumor growth and survival.
JAK/STAT3 Signaling
In lung adenocarcinoma, PYCR1 has been shown to activate the JAK/STAT3 signaling pathway. Knockdown of PYCR1 leads to decreased phosphorylation of JAK2 and STAT3, along with reduced expression of downstream targets like Bcl-2 and c-Myc, ultimately inhibiting tumor growth.[8]
PI3K/Akt/mTOR Signaling
In gastric cancer, PYCR1 expression is correlated with the PI3K/Akt signaling axis. Inhibition of PI3K can indirectly regulate PYCR1 activity, suggesting a feedback loop or co-regulation.[1]
Targeting PYCR1 for Cancer Therapy
The critical role of PYCR1 in cancer metabolism and its association with poor prognosis make it an attractive target for therapeutic intervention. Several small molecule inhibitors of PYCR1 have been identified and are undergoing preclinical evaluation.
Table 3: Small Molecule Inhibitors of PYCR1
| Inhibitor | Target | IC50 | Mechanism of Action |
|---|---|---|---|
| N-formyl-L-proline (NFLP) | PYCR1 | 490 µM | Competitive inhibitor |
| Compound 33 | PYCR1 | 29 µM | Fragment-based inhibitor |
| Pargyline derivative (Compound 4) | PYCR1 | 8.8 µM | Fragment-based inhibitor |
IC50 values are approximate and may vary based on assay conditions.[1][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of PYCR1 and evaluate the efficacy of its inhibitors.
PYCR1 Enzyme Activity Assay
This assay measures the enzymatic activity of PYCR1 by monitoring the oxidation of NADH.
Materials:
-
Recombinant human PYCR1 protein
-
HEPES buffer (50 mM, pH 7.5)
-
EDTA (1 mM)
-
NADH
-
Pyrroline-5-carboxylate (P5C)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 1 mM EDTA.
-
Prepare a reaction mixture in each well of a 96-well plate with a final volume of 200 µL.
-
Add recombinant PYCR1 protein to the reaction mixture.
-
Add NADH and P5C to the wells to initiate the reaction. Final concentrations should be optimized, but starting concentrations can be 175 µM for NADH and variable for P5C to determine kinetic parameters.
-
Immediately measure the decrease in absorbance at 340 nm at 25°C for 5-10 minutes using a microplate spectrophotometer. The rate of NADH oxidation is proportional to PYCR1 activity.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the PYCR1 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for PYCR1 Expression
This technique is used to detect and quantify PYCR1 protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PYCR1 (e.g., Rabbit polyclonal, dilution 1:1000)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:5000)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Extract total protein from cells or tissues using RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PYCR1 antibody overnight at 4°C.[11][12]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
siRNA-Mediated Knockdown of PYCR1
This method is used to transiently silence the expression of the PYCR1 gene.
Materials:
-
Cancer cell lines
-
PYCR1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
Procedure:
-
Seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
Assess the knockdown efficiency by Western blot or qRT-PCR.[11]
In Vivo Xenograft Tumor Model
This model is used to evaluate the effect of PYCR1 inhibition on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells with stable PYCR1 knockdown or overexpression (and corresponding controls)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional).
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[11][13]
Conclusion and Future Directions
The accumulating evidence strongly supports the role of PYCR1 as a key player in cancer progression and a valid therapeutic target. The upregulation of PYCR1 across a wide range of cancers and its association with poor clinical outcomes underscore its importance in tumor biology. The development of potent and specific PYCR1 inhibitors holds significant promise for a new generation of cancer therapies that target metabolic vulnerabilities. Future research should focus on optimizing the existing inhibitors to improve their potency and selectivity, as well as on exploring combination therapies that target PYCR1 alongside other key oncogenic pathways. Furthermore, the development of reliable biomarkers to identify patients who are most likely to respond to PYCR1-targeted therapies will be crucial for the successful clinical translation of these novel agents.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PYCR1 is Associated with Papillary Renal Cell Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma [ijbs.com]
- 9. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PYCR1 antibody (22150-1-AP) | Proteintech [ptglab.com]
- 13. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of PYCR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][2] Emerging evidence has implicated the upregulation of PYCR1 in various cancers, including lung, breast, and liver cancer, where it is associated with tumor progression, metastasis, and poor patient outcomes.[1] In cancer cells, PYCR1 plays a crucial role in metabolic reprogramming to support rapid proliferation and survival under stressful conditions, such as in hypoxic environments, by regenerating NAD+ for the TCA cycle.[2] This critical role in cancer metabolism has positioned PYCR1 as an attractive therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery and initial characterization of PYCR1 inhibitors, including quantitative data, detailed experimental protocols, and key signaling pathways involved.
Quantitative Data on PYCR1 Inhibitors
The following tables summarize the quantitative data for various identified PYCR1 inhibitors, providing a comparative overview of their potency.
| Inhibitor | Type | Ki (μM) | IC50 (μM) | Assay Conditions | Reference(s) |
| N-formyl l-proline (B1679175) (NFLP) | Proline Analog | 100 | 490 | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |
| l-tetrahydro-2-furoic acid (THFA) | Proline Analog | 2000 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |
| cyclopentanecarboxylate (CPC) | Proline Analog | 1000 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |
| l-thiazolidine-4-carboxylate (l-T4C) | Proline Analog | 600 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |
| l-thiazolidine-2-carboxylate (l-T2C) | Proline Analog | 400 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |
| Compound 4 (pargyline derivative) | Fragment-based | - | 8.8 | In vitro enzyme assay.[5] | [5] |
| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | Fragment-based | 70 | - | Kinetic assays.[4] | [4] |
Experimental Protocols
This section details the methodologies for key experiments involved in the discovery and characterization of PYCR1 inhibitors.
PYCR1 Enzyme Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of PYCR1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[2]
Materials:
-
Recombinant human PYCR1
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EDTA[2]
-
Substrate: L-P5C (variable concentration, e.g., 0-1000 μM)[3]
-
Cofactor: NADH (fixed concentration, e.g., 175 μM)[3]
-
Test inhibitor (variable concentrations)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding L-P5C to the wells. The total assay volume is typically 200 μL.[2]
-
Immediately place the microplate in a spectrophotometer pre-set to 25°C.[2]
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).[2][6]
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform steady-state kinetic measurements with varying concentrations of L-P5C at different fixed inhibitor concentrations.[3] Fit the data to competitive, non-competitive, or uncompetitive inhibition models.[3]
X-ray Crystallography for Inhibitor Screening
In crystallo screening is a powerful method to identify and characterize inhibitors by directly visualizing their binding to the target protein.
Procedure Outline:
-
Protein Expression and Purification: Express and purify recombinant human PYCR1.[2]
-
Crystallization: Obtain high-quality crystals of PYCR1, often through sitting-drop or hanging-drop vapor diffusion methods.
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize PYCR1 in the presence of the inhibitor (e.g., 1-16 mM).[7]
-
Soaking: Soak pre-formed PYCR1 crystals in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.[7]
-
Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional structure of the PYCR1-inhibitor complex. This allows for the visualization of the binding mode and key interactions.
Cell-Based Assays
a. Cell Proliferation and Viability Assays
These assays assess the effect of PYCR1 inhibitors on the growth and viability of cancer cells.
Cell Lines:
General Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PYCR1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (measures ATP levels) or an MTT assay.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
b. Spheroid Growth Assay
This assay models three-dimensional tumor growth and provides a more physiologically relevant system to evaluate inhibitor efficacy.
Procedure (adapted for MCF10A H-RASV12 cells): [4]
-
Culture MCF10A H-RASV12 cells as spheroids in low-attachment plates.
-
Treat the established spheroids with the PYCR1 inhibitor or vehicle control.
-
Monitor spheroid growth over time by capturing images and measuring the spheroid diameter or area.
-
Quantify the effect of the inhibitor on spheroid growth.
c. Western Blot Analysis
Western blotting is used to determine the effect of PYCR1 inhibition on downstream signaling pathways.
Procedure Outline:
-
Treat cancer cells with the PYCR1 inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against proteins in the signaling pathway of interest (e.g., p-AKT, AKT, p-STAT3, STAT3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PYCR1 and a typical experimental workflow for inhibitor characterization.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of PYCR1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in proline biosynthesis and has emerged as a promising therapeutic target in oncology and other diseases.[1][2] PYCR1-IN-1 is a known inhibitor of PYCR1 with demonstrated anti-proliferative effects in cancer cell lines.[3] As with any small molecule inhibitor, a thorough understanding of its selectivity profile is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the potential off-target effects of this compound, methodologies for their identification and characterization, and the implications for drug development. While direct experimental data on the off-target profile of this compound is limited in the public domain, this document outlines a systematic approach for its evaluation.
Introduction to PYCR1 as a Therapeutic Target
PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline.[1][2] This metabolic pathway is crucial for cancer cells to support their high proliferation rates, manage redox stress, and synthesize proteins and nucleotides.[1][2] Upregulation of PYCR1 has been observed in various cancers, including breast, lung, and liver cancer, and is often associated with poor prognosis.[1] Therefore, inhibition of PYCR1 presents a rational therapeutic strategy to disrupt cancer cell metabolism and survival.
This compound: An Inhibitor of Proline Biosynthesis
This compound has been identified as a small molecule inhibitor of PYCR1.[3] It has been shown to decrease proline levels and inhibit the proliferation of human breast cancer cells.[3] The key reported activity of this compound is summarized in the table below.
Table 1: On-Target Activity of this compound
| Compound | Target | Assay Type | IC50 (µM) | Cell-Based Activity | Reference |
| This compound | PYCR1 | Enzymatic Assay | 8.8 | Inhibition of proliferation in SUM-159-PT and MDA-MB-231 cells (30-40% inhibition at 100 µM) | [3] |
Potential Off-Target Effects of this compound
A critical aspect of drug development is the assessment of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or confound the interpretation of a compound's biological activity. For PYCR1 inhibitors, potential off-targets include other enzymes in the proline metabolism pathway and homologous proteins.
Homologous Proteins: PYCR2 and PYCR3
Humans express two other PYCR isoforms, PYCR2 and PYCR3, which share sequence homology with PYCR1.[1] PYCR2 is also a mitochondrial enzyme with high sequence similarity to PYCR1, making it a likely off-target.[4] PYCR3 is a cytosolic enzyme with lower sequence similarity.[4] Cross-reactivity with these isoforms could lead to a broader impact on proline metabolism than intended.
Other Enzymes in Proline Metabolism
Inhibitors designed as substrate analogs of P5C or cofactor analogs of NAD(P)H may interact with other enzymes that recognize similar substrates or cofactors.[1] Proline dehydrogenase (PRODH), the enzyme that catalyzes the reverse reaction of proline to P5C, is a key enzyme in the proline cycle and a potential off-target.[5]
Table 2: Potential Off-Target Profile of this compound
| Potential Off-Target | Rationale for Investigation | Activity of this compound |
| PYCR2 | High sequence homology to PYCR1 | Data not publicly available |
| PYCR3 | Homologous protein in the same pathway | Data not publicly available |
| Proline Dehydrogenase (PRODH) | Enzyme in the proline cycle, potential for substrate-mimicking inhibitors to bind | Data not publicly available |
Experimental Protocols for Off-Target Profiling
A systematic approach is required to identify and characterize the off-target effects of this compound. This involves a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches.
Biochemical Screening Cascade
A tiered approach to biochemical screening can efficiently assess the selectivity of a PYCR1 inhibitor.
Experimental Protocol: Biochemical Enzyme Assays
-
Primary Assay (PYCR1):
-
Principle: Measure the decrease in NAD(P)H absorbance at 340 nm as it is oxidized to NAD(P)+ during the conversion of P5C to proline by recombinant human PYCR1.
-
Reagents: Recombinant human PYCR1, P5C, NADPH or NADH, assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Procedure:
-
Add assay buffer, PYCR1 enzyme, and varying concentrations of this compound to a 96-well UV-transparent plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding P5C and NAD(P)H.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of this compound.
-
-
-
Secondary Assays (PYCR2, PYCR3, PRODH):
-
Principle: Similar to the primary assay, measure the enzymatic activity of recombinant human PYCR2, PYCR3, and PRODH in the presence of this compound. For PRODH, the reaction can be monitored by measuring the production of a colored product following the reduction of a dye linked to the electron transport chain.
-
Procedure: Follow the same procedure as the primary assay, substituting the respective recombinant enzymes and their appropriate substrates and cofactors.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context and can be adapted to identify off-targets.[6][7][8] Ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10x the cellular IC50) for 1-2 hours.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using antibodies specific for PYCR1 and potential off-target proteins (e.g., PYCR2). An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Proteome-Wide Profiling
For an unbiased assessment of off-targets, proteomic approaches are invaluable.
Experimental Protocol: Isothermal Proteome-wide CETSA (ITP-CETSA)
-
Principle: This method extends CETSA to a proteome-wide scale using mass spectrometry. Cells are treated with the compound or vehicle and heated at a single temperature that causes partial denaturation of the proteome. The soluble protein fractions are then analyzed by quantitative mass spectrometry to identify proteins that are stabilized or destabilized by the compound.
-
Procedure:
-
Treat cells with vehicle or this compound.
-
Heat the cell lysates to a single, optimized temperature.
-
Separate soluble and precipitated proteins.
-
Prepare protein samples for mass spectrometry (e.g., trypsin digestion and tandem mass tag (TMT) labeling for relative quantification).
-
Analyze the samples by LC-MS/MS.
-
Identify proteins with significantly altered thermal stability in the presence of this compound.
-
Visualizing Pathways and Workflows
Proline Biosynthesis Pathway and Potential Off-Targets
The following diagram illustrates the final steps of proline biosynthesis and highlights PYCR1 and its close homologues as potential sites for off-target activity of a PYCR1 inhibitor.
Caption: Proline biosynthesis pathway highlighting PYCR1 and potential off-targets.
Experimental Workflow for Off-Target Identification
The following workflow provides a logical progression for identifying and validating the off-target effects of a small molecule inhibitor.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Figure 13: [Schematic outline of the assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PYCR1-IN-1: A Technical Guide to its Impact on Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical mitochondrial enzyme in the proline biosynthesis pathway that is increasingly recognized for its role in cancer progression and cellular redox homeostasis. Upregulated in a variety of malignancies, PYCR1 contributes to tumor growth and survival by modulating the cellular redox state, particularly the NADH/NAD+ ratio. The small molecule inhibitor, PYCR1-IN-1, presents a promising therapeutic avenue by targeting this metabolic vulnerability. This technical guide provides an in-depth analysis of the mechanism of action of PYCR1, the anticipated impact of its inhibition by this compound on cellular redox balance, and detailed experimental protocols for investigating these effects.
Introduction: PYCR1 and its Role in Cellular Metabolism
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the reduction of pyrroline-5-carboxylate (P5C) to proline.[1][2] This reaction is dependent on the oxidation of NADH or NADPH to NAD+ or NADP+, respectively.[1] Beyond its role in generating proline for protein synthesis and collagen production, PYCR1 is a key regulator of mitochondrial redox homeostasis.[1][2] By regenerating NAD+, PYCR1 sustains the flux of the tricarboxylic acid (TCA) cycle, particularly under conditions of metabolic stress such as hypoxia.[3][4]
Numerous studies have demonstrated the overexpression of PYCR1 in a wide range of cancers, including liver, lung, breast, and gastric cancer, where its elevated expression often correlates with poor prognosis.[1] The reliance of cancer cells on PYCR1 for metabolic adaptation and survival makes it an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of PYCR1
This compound is a small molecule inhibitor of PYCR1. While extensive quantitative data on its direct effects on cellular redox parameters are still emerging, its mechanism of action as a PYCR1 inhibitor allows for informed predictions of its impact. The inhibition of PYCR1 by this compound is expected to disrupt the proline biosynthesis pathway, leading to a cascade of effects on cellular redox homeostasis.
Impact of PYCR1 Inhibition on Cellular Redox Homeostasis
The inhibition of PYCR1 by this compound is anticipated to induce significant alterations in the cellular redox environment. These changes are primarily driven by the disruption of the NAD(P)H oxidation that is coupled to proline synthesis.
Alteration of the NAD+/NADH Ratio
PYCR1 plays a crucial role in maintaining the mitochondrial NAD+/NADH ratio by oxidizing NADH to NAD+.[1][3] Inhibition of PYCR1 with this compound is expected to decrease the regeneration of NAD+, leading to an accumulation of NADH and a subsequent decrease in the NAD+/NADH ratio. This shift in the redox balance can have profound effects on cellular metabolism, including the inhibition of NAD+-dependent enzymes and a reduction in TCA cycle activity.[4]
Induction of Reactive Oxygen Species (ROS)
A disruption in the mitochondrial redox state, characterized by a decreased NAD+/NADH ratio, can lead to the increased production of reactive oxygen species (ROS).[2] The accumulation of NADH can enhance electron leakage from the electron transport chain, resulting in the generation of superoxide (B77818) radicals and other ROS. This oxidative stress can induce cellular damage and trigger apoptotic pathways.
Impact on Glutathione (B108866) Metabolism
While direct evidence for the effect of this compound on glutathione metabolism is limited, a connection can be inferred. The increased oxidative stress resulting from PYCR1 inhibition would place a higher demand on the glutathione-based antioxidant system. Glutathione (GSH) is a critical cellular antioxidant that detoxifies ROS. The regeneration of GSH from its oxidized form (GSSG) is dependent on NADPH, which is primarily produced by the pentose (B10789219) phosphate (B84403) pathway (PPP).
Link to the Pentose Phosphate Pathway (PPP)
The regeneration of NAD+ by PYCR1 is functionally linked to the pentose phosphate pathway.[1] The NAD+ produced can be converted to NADP+, a critical cofactor for the PPP. Therefore, inhibition of PYCR1 by this compound may indirectly limit the flux through the PPP by reducing the availability of NADP+. This would, in turn, impair the production of NADPH, further compromising the cell's antioxidant capacity.
Quantitative Data on the Impact of PYCR1 Modulation
While specific quantitative data for this compound is not yet widely available, studies involving the knockdown of PYCR1 provide valuable insights into the likely effects of its inhibition.
Table 1: Effect of PYCR1 Knockdown on NAD+/NADH Ratio in Hypoxic Hepatocellular Carcinoma Cells
| Cell Line | Condition | Change in NAD+/NADH Ratio (relative to control) | Reference |
| SUN449 | Hypoxia + shPYCR1 | Decreased | [3] |
| Hep3B | Hypoxia + shPYCR1 | Decreased | [3] |
Table 2: Effect of PYCR1 Knockdown on Proline Synthesis and Apoptosis in Hypoxic Hepatocellular Carcinoma Cells
| Cell Line | Condition | Change in Proline Synthesis (relative to control) | Change in Apoptosis (relative to control) | Reference |
| SUN449 | Hypoxia + shPYCR1 | Decreased | Increased | [3] |
| Hep3B | Hypoxia + shPYCR1 | Decreased | Increased | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of PYCR1 by this compound perturbs key signaling pathways involved in cellular metabolism and survival.
Caption: Signaling pathway of PYCR1 in cellular redox homeostasis.
Caption: Experimental workflow for assessing the impact of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a cell line with known high PYCR1 expression) in appropriate culture vessels and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Measurement of Intracellular ROS
This protocol is adapted from methods used to measure ROS in response to other metabolic inhibitors.
-
Reagent Preparation: Prepare a working solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), in serum-free medium.
-
Cell Staining: After treatment with this compound, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the DCFDA working solution in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Measurement of NAD+/NADH Ratio
This protocol is based on commercially available kits.
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them using the extraction buffer provided in the NAD/NADH assay kit.
-
NAD/NADH Extraction: Separate the NAD+ and NADH components according to the kit's instructions. This typically involves differential treatment of the lysate to selectively degrade either NAD+ or NADH.
-
Assay Reaction: Add the reaction mixture, containing a substrate and an enzyme that reacts with either NAD+ or NADH to produce a colored or fluorescent product, to the extracted samples.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the samples using a microplate reader.
-
Calculation: Calculate the concentrations of NAD+ and NADH from a standard curve and determine the NAD+/NADH ratio.
Measurement of Glutathione (GSH/GSSG) Ratio
This protocol is based on commercially available kits.
-
Sample Preparation: Following treatment with this compound, harvest and lyse the cells. Deproteinize the samples as per the kit's instructions.
-
GSH and GSSG Measurement: The assay typically involves a reaction where GSH reacts with a chromogen to produce a colored product. To measure GSSG, the GSH in the sample is first masked, and then the GSSG is reduced to GSH, which is then quantified.
-
Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the concentrations of total glutathione and GSSG from a standard curve. Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration. Finally, calculate the GSH/GSSG ratio.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its ability to inhibit PYCR1 and disrupt cellular redox homeostasis provides a strong rationale for its further development. The experimental protocols detailed in this guide provide a framework for researchers to investigate the precise molecular consequences of PYCR1 inhibition. Future studies should focus on obtaining detailed quantitative data on the effects of this compound on various cellular redox parameters in a range of cancer models. A deeper understanding of the interplay between PYCR1 inhibition, redox stress, and downstream signaling pathways will be crucial for the successful clinical translation of this novel therapeutic strategy.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PYCR1 in Hypoxia and the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis, has emerged as a critical player in cancer cell metabolism and survival, particularly within the challenging conditions of the tumor microenvironment. Hypoxia, a common feature of solid tumors, necessitates profound metabolic reprogramming for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the multifaceted role of PYCR1 in the hypoxic tumor microenvironment. We delve into the molecular mechanisms by which PYCR1 is regulated under low oxygen conditions and its subsequent impact on cellular processes, including redox homeostasis, energy metabolism, and cell fate decisions. This document summarizes key quantitative data, provides detailed experimental protocols for studying PYCR1, and visualizes the intricate signaling pathways and experimental workflows.
Introduction: PYCR1 at the Crossroads of Metabolism and Cancer
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline.[1] Upregulation of PYCR1 has been observed in a wide array of human cancers, including liver, lung, breast, and bladder cancers, and often correlates with advanced tumor stages and poor patient prognosis.[1] The tumor microenvironment is characterized by regions of low oxygen tension, or hypoxia, which poses a significant challenge to the highly proliferative nature of cancer cells. To survive and thrive in this adverse environment, cancer cells undergo significant metabolic reprogramming. PYCR1 has been identified as a crucial mediator of this adaptation, enabling cancer cells to overcome the metabolic stresses imposed by hypoxia.
PYCR1 Regulation and Function in the Hypoxic Tumor Microenvironment
Under hypoxic conditions, the expression and activity of PYCR1 are modulated to support cancer cell survival and proliferation. This regulation occurs at both the transcriptional and post-translational levels and has profound effects on cellular metabolism and signaling.
Upregulation of PYCR1 in Hypoxia
Hypoxia induces the expression of PYCR1 in various cancer cell lines.[2] This upregulation is, in part, mediated by the master regulator of the hypoxic response, Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α can directly and indirectly promote the transcription of the PYCR1 gene.[2] For instance, in bladder cancer cells, hypoxia leads to a time-dependent increase in both PYCR1 mRNA and protein levels, with peak expression often observed after 48 hours of hypoxic exposure.[2]
Maintaining Redox Homeostasis
A critical function of PYCR1 in hypoxia is the maintenance of cellular redox balance. The conversion of P5C to proline by PYCR1 is coupled with the oxidation of NADH to NAD+.[1][3] In oxygen-deprived conditions, the electron transport chain, the primary site of NAD+ regeneration, is impaired. The increased activity of PYCR1 provides an alternative mechanism for NAD+ production, thereby sustaining the NAD+/NADH ratio.[1][4] This is crucial for the continued activity of NAD+-dependent enzymes, including those in the tricarboxylic acid (TCA) cycle and glycolysis.[3][4]
Supporting Energy Metabolism
By regenerating NAD+, PYCR1 activity under hypoxia allows for the continued flux through the TCA cycle, which is essential for the biosynthesis of anabolic precursors required for cell proliferation.[3][5][6] Furthermore, PYCR1 has been shown to promote glycolysis and lactate (B86563) production in hypoxic cancer cells.[2][7] This metabolic shift, known as the Warburg effect, allows for rapid ATP production in an oxygen-independent manner. Knockdown of PYCR1 in hypoxic cancer cells leads to a decrease in the expression of key glycolytic enzymes such as GLUT1, HK1, and LDHA.[2]
Promoting Cell Proliferation and Inhibiting Apoptosis
The metabolic support provided by PYCR1 directly translates to enhanced cancer cell proliferation and survival under hypoxia.[1][8] Studies have shown that knockdown of PYCR1 significantly reduces the proliferation of various cancer cell lines in hypoxic conditions.[1][9] Moreover, PYCR1 plays a crucial role in inhibiting apoptosis. Hypoxia itself can be a pro-apoptotic signal; however, PYCR1 activity counteracts this by maintaining mitochondrial function and upregulating anti-apoptotic proteins like Bcl-2, while downregulating pro-apoptotic proteins such as Bax.[1][10] For example, in hepatocellular carcinoma cells, hypoxia reduces the apoptosis rate, and this effect is reversed upon PYCR1 knockdown, leading to a significant increase in apoptotic cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the role of PYCR1 in hypoxia and the tumor microenvironment.
Table 1: PYCR1 Expression in Hypoxic Cancer
| Cancer Type | Cell Line | Hypoxic Condition | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Bladder Cancer | RT4, T24 | 1% O₂, 48h | Significant increase | Time-dependent increase | [2] |
| Colon Cancer | HCT116 | 1% O₂, 24h | - | ~1.5 - 2.0 | [11] |
| Hepatocellular Carcinoma | SUN449, Hep3B | 1% O₂, 48h | Not significantly changed | Not significantly changed | [1] |
Table 2: Functional Impact of PYCR1 Under Hypoxia
| Cancer Type | Cell Line | Parameter Measured | Effect of PYCR1 Knockdown under Hypoxia | Quantitative Change | Reference |
| Hepatocellular Carcinoma | SUN449, Hep3B | NAD+/NADH Ratio | Decrease | Significant reduction | [1][4] |
| Hepatocellular Carcinoma | SUN449, Hep3B | Proliferation (EDU assay) | Decrease | Significant reduction in proliferation rate | [1][4] |
| Hepatocellular Carcinoma | SUN449 | Apoptosis Rate | Increase | From ~5.8% to ~21.6% | [1] |
| Hepatocellular Carcinoma | Hep3B | Apoptosis Rate | Increase | From ~4.6% to ~24.8% | [1] |
| Bladder Cancer | RT4, T24 | Glucose Uptake | Decrease | Significant reduction | [2] |
| Bladder Cancer | RT4, T24 | Lactate Production | Decrease | Significant reduction | [2] |
Signaling Pathways Involving PYCR1 in Hypoxia
PYCR1 is integrated into complex signaling networks that are activated in the hypoxic tumor microenvironment. These pathways regulate PYCR1 expression and are, in turn, influenced by its metabolic activity.
HIF-1α Signaling
As mentioned, HIF-1α is a key upstream regulator of PYCR1 in hypoxia. The stabilization of HIF-1α under low oxygen conditions leads to the transcriptional activation of a plethora of genes, including those involved in metabolic adaptation.
PI3K/AKT/mTOR and MAPK/ERK Signaling
PYCR1's influence on cellular metabolism and redox state intersects with major pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. In hepatocellular carcinoma, PYCR1 has been shown to activate the MAPK/ERK/STAT3 signaling cascade under hypoxic conditions, thereby promoting cell proliferation.[1] Knockdown of PYCR1 reverses the hypoxia-induced phosphorylation of ERK and STAT3.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PYCR1 in the hypoxic tumor microenvironment.
Induction of Hypoxia in Cell Culture
A standard method to induce hypoxia in vitro is to use a hypoxic incubator or chamber.
-
Procedure:
-
Culture cells to the desired confluency in standard cell culture incubators (37°C, 5% CO₂).
-
Place the cell culture plates or flasks into a hypoxic incubator or a modular incubator chamber.
-
Set the oxygen concentration to the desired level (e.g., 1% O₂) and balance with N₂ and 5% CO₂.
-
Incubate the cells for the desired duration (e.g., 24-48 hours).
-
For downstream applications, work quickly to minimize reoxygenation of the cells.
-
Western Blot Analysis of PYCR1 and HIF-1α
Western blotting is used to determine the protein expression levels of PYCR1 and HIF-1α.
-
Detailed Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PYCR1 (e.g., 1:1000 dilution) and HIF-1α (e.g., 1:500 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for PYCR1 mRNA
qRT-PCR is used to quantify the relative expression levels of PYCR1 mRNA.
-
Detailed Protocol:
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for PYCR1 and a housekeeping gene (e.g., ACTB or GAPDH).
-
Data Analysis: Calculate the relative expression of PYCR1 mRNA using the 2-ΔΔCt method.
-
Cell Viability Assay (CCK-8 or MTT)
Cell viability assays are used to assess the effect of PYCR1 knockdown on cell proliferation under hypoxia.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: Transfect cells with siRNA targeting PYCR1 or a non-targeting control.
-
Hypoxic Incubation: Incubate the plate under normoxic or hypoxic conditions for the desired time (e.g., 48 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Detailed Protocol:
-
Cell Harvest: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat as desired (e.g., PYCR1 knockdown, hypoxia).
-
DCFDA Loading: Incubate cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope (excitation ~485 nm, emission ~535 nm).
-
Seahorse XF Analysis of Glycolysis
The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR) as an indicator of glycolysis.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO₂ incubator.
-
Glycolysis Stress Test: Perform a glycolysis stress test by sequentially injecting glucose, oligomycin (B223565) (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a glycolysis inhibitor).
-
Data Analysis: Analyze the ECAR measurements to determine key parameters of glycolysis, including the basal glycolysis rate and glycolytic capacity.
-
LC-MS/MS Analysis of TCA Cycle Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of TCA cycle intermediates.
-
Detailed Protocol:
-
Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Sample Preparation: Dry the extracts and reconstitute in a solvent compatible with the LC-MS system.
-
LC-MS/MS Analysis: Separate the metabolites using a suitable chromatography method (e.g., HILIC or reversed-phase with an ion-pairing agent) and detect and quantify them using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the abundance of each TCA cycle intermediate relative to an internal standard.
-
The Tumor Microenvironment: Beyond the Cancer Cell
The role of PYCR1 extends beyond the cancer cell itself and influences the broader tumor microenvironment. Proline, the product of the PYCR1 reaction, is a major component of collagen. Increased PYCR1 activity in cancer-associated fibroblasts (CAFs) can contribute to the deposition of an extracellular matrix that promotes tumor growth and invasion. Furthermore, the metabolic alterations driven by PYCR1, such as lactate secretion, can acidify the tumor microenvironment, which in turn can modulate immune cell function and promote angiogenesis.
Therapeutic Implications and Future Directions
The critical role of PYCR1 in supporting cancer cell survival and proliferation in the hypoxic tumor microenvironment makes it an attractive target for cancer therapy. Several small molecule inhibitors of PYCR1 are under development and have shown promise in preclinical studies. Targeting PYCR1 could represent a novel therapeutic strategy to selectively kill cancer cells in the hypoxic regions of tumors, which are often resistant to conventional therapies.
Future research should focus on further elucidating the complex regulatory networks that control PYCR1 expression and activity in different cancer types. A deeper understanding of the interplay between PYCR1, hypoxia, and the tumor microenvironment will be crucial for the development of effective PYCR1-targeted therapies.
Conclusion
PYCR1 is a pivotal enzyme that enables cancer cells to adapt to the metabolic challenges of the hypoxic tumor microenvironment. By maintaining redox homeostasis, supporting energy metabolism, and promoting cell survival, PYCR1 plays a central role in tumor progression. The detailed experimental protocols and signaling pathway diagrams provided in this technical guide offer a valuable resource for researchers investigating the multifaceted functions of PYCR1 in cancer. Continued exploration of PYCR1's role in the tumor microenvironment holds great promise for the development of novel and effective anti-cancer therapies.
References
- 1. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-induced PYCR1 regulates glycolysis and histone lactylation to promote bladder cancer progression and metastasis via SLC6A14/Glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 7. Hypoxia-induced PYCR1 regulates glycolysis and histone lactylation to promote bladder cancer progression and metastasis via SLC6A14/Glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of PYCR1 suppressed the malignant phenotype of human hepatocellular carcinoma cells via inhibiting the AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PYCR1-IN-1 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of PYCR1-IN-1, a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), in breast cancer cell lines. PYCR1 is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis and has been identified as a promising therapeutic target in various cancers, including breast cancer.[1][2][3] Upregulation of PYCR1 is associated with tumor growth, metastasis, and poor prognosis in breast cancer patients.[2][4][5] Inhibition of PYCR1 has been shown to impede cancer cell proliferation and invasion, highlighting the potential of inhibitors like this compound in breast cancer therapy.[2][5]
This compound has demonstrated anticancer effects by inhibiting PYCR1 with an IC50 of 8.8 µM. It has been shown to decrease the proliferation of human breast cancer cell lines, including SUM-159-PT and MDA-MB-231.
PYCR1 Signaling in Breast Cancer
PYCR1 plays a crucial role in metabolic reprogramming in cancer cells, supporting proliferation, survival, and stress resistance. In breast cancer, PYCR1-mediated proline synthesis has been shown to activate the cGMP-PKG signaling pathway, which promotes cancer stem cell-like traits.[1][4] Additionally, PYCR1 is implicated in the activation of the PI3K/AKT/mTOR signaling cascade, a central pathway in cell growth and survival.[6]
Below is a diagram illustrating the putative signaling pathway of PYCR1 in breast cancer.
Experimental Protocols
The following are detailed protocols for assessing the in vitro efficacy of this compound in breast cancer cell lines.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the protein expression of PYCR1 and downstream signaling molecules after this compound treatment.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PYCR1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxic Activity of this compound on Breast Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| SUM-159-PT | Triple-Negative Breast Cancer | Proliferation Assay | 24 | Inhibition of 30-40% at 100 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | 24 | Inhibition of 30-40% at 100 µM |
| User-defined | User-defined | MTT | 48 | Enter value |
| User-defined | User-defined | MTT | 72 | Enter value |
Table 2: Apoptotic Effect of this compound on MDA-MB-231 Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 0 | 48 | Enter value | Enter value |
| This compound | 10 | 48 | Enter value | Enter value |
| This compound | 50 | 48 | Enter value | Enter value |
| This compound | 100 | 48 | Enter value | Enter value |
Table 3: Effect of this compound on Protein Expression in MDA-MB-231 Cells
| Target Protein | Treatment (100 µM this compound, 48h) | Fold Change (vs. Vehicle) |
| PYCR1 | Enter value | Enter value |
| p-AKT (Ser473) | Enter value | Enter value |
| Total AKT | Enter value | Enter value |
| p-mTOR (Ser2448) | Enter value | Enter value |
| Total mTOR | Enter value | Enter value |
References
- 1. Pyrroline-5-carboxylate reductase 1 reprograms proline metabolism to drive breast cancer stemness under psychological stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human mitochondrial pyrroline-5-carboxylate reductase 1 promotes invasiveness and impacts survival in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrroline-5-carboxylate reductase 1 reprograms proline metabolism to drive breast cancer stemness under psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for PYCR1 Enzyme Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in the final step of proline biosynthesis, catalyzing the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline.[1][2][3][4][5] Elevated PYCR1 expression is associated with various cancers, making it a compelling target for therapeutic intervention.[1][2][6][7] This document provides a detailed standard operating procedure for measuring PYCR1 enzyme activity, essential for screening potential inhibitors and characterizing the enzyme's kinetic properties.
The assay described herein is a continuous spectrophotometric assay. The principle of this assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+ during the reduction of P5C to proline by PYCR1.[1] This method allows for real-time measurement of enzyme kinetics and is suitable for high-throughput screening of inhibitors.
Biochemical Pathway
The enzymatic reaction catalyzed by PYCR1 is a key step in proline metabolism, linking it to glutamine metabolism and the TCA cycle.[8][9]
Caption: Proline biosynthesis pathway highlighting the PYCR1-catalyzed reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the PYCR1 enzyme activity assay.
| Parameter | Value | Reference(s) |
| Enzyme | ||
| Enzyme | Recombinant Human PYCR1 (e.g., residues 1-294 or full length) | [1][10] |
| Final Enzyme Concentration | 0.6 µM | [11] |
| Substrates & Cofactors | ||
| Δ1-pyrroline-5-carboxylate (P5C) | 250 µM | [12] |
| NADH | 175 µM | [12] |
| L-Proline (for reverse assay) | 10 mM - 20 mM | [10][11] |
| NAD+ (for reverse assay) | 1 mM - 10 mM | [10][11] |
| Assay Conditions | ||
| Buffer | 50 mM HEPES, pH 7.5, 1 mM EDTA | [1] |
| Alternate Buffer (reverse assay) | 200 mM Tris-HCl, pH 10.0 | [10] |
| Temperature | 25°C | [1][10] |
| Total Assay Volume | 200 µL | [1] |
| Wavelength for Detection | 340 nm | [1][11] |
| Known Inhibitors | ||
| N-formyl-L-proline (NFLP) | Ki = 100 µM | [1][3] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Ki = 70 µM | [1] |
| 1-hydroxyethane-1-sulfonate | Ki = 100 µM | [1] |
| PYCR1-IN-1 | IC50 = 8.8 µM | [13] |
Experimental Protocol
This protocol details the forward reaction of PYCR1, which is the physiologically relevant direction for proline biosynthesis.
Principle of the Assay
The enzymatic activity of PYCR1 is determined by measuring the rate of NADH oxidation, which is directly proportional to the rate of P5C reduction to proline. The decrease in NADH concentration is monitored by the reduction in absorbance at 340 nm (the wavelength at which NADH has a peak absorbance, while NAD+ does not).
Materials and Reagents
-
Recombinant human PYCR1 enzyme
-
Δ1-pyrroline-5-carboxylate (P5C)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
HEPES buffer
-
Ethylenediaminetetraacetic acid (EDTA)
-
N-formyl-L-proline (NFLP) or other inhibitors (for inhibition studies)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
Multichannel pipette
Experimental Workflow
Caption: Experimental workflow for the PYCR1 enzyme activity assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Assay Buffer: Prepare a solution of 50 mM HEPES, pH 7.5, containing 1 mM EDTA.
-
Substrate/Cofactor Mix: Prepare a concentrated stock solution of P5C and NADH in the Assay Buffer. The final concentrations in the 200 µL assay volume should be 250 µM for P5C and 175 µM for NADH.
-
Enzyme Solution: Dilute the recombinant PYCR1 enzyme in Assay Buffer to a concentration that will yield a final concentration of 0.6 µM in the assay well. Keep the enzyme on ice.
-
Inhibitor Solutions (if applicable): Prepare stock solutions of inhibitors (e.g., NFLP) in DMSO. Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration does not exceed 1% in the assay wells.
-
-
Assay Setup:
-
Perform the assay in a 96-well UV-transparent microplate.
-
To each well, add the following components in order, for a total volume of 200 µL:
-
Assay Buffer
-
Inhibitor solution or DMSO (for control)
-
PYCR1 enzyme solution
-
-
Include appropriate controls:
-
No-enzyme control: Assay buffer, substrate/cofactor mix, and inhibitor/DMSO (to check for non-enzymatic NADH oxidation).
-
No-substrate control: Assay buffer, enzyme, and inhibitor/DMSO (to establish baseline).
-
Positive control (for inhibition assays): A known inhibitor like NFLP.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the Substrate/Cofactor Mix to each well using a multichannel pipette.
-
Immediately place the microplate in a spectrophotometer pre-set to 25°C.
-
Monitor the decrease in absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.[10][11]
-
-
Data Analysis:
-
Determine the initial rate of the reaction (v₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Use the Beer-Lambert law (A = εcl) to convert the change in absorbance to the change in NADH concentration (the molar extinction coefficient, ε, for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor screening, calculate the percent inhibition relative to the DMSO control.
-
For inhibitor characterization, determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (P5C) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[1]
-
Reverse Reaction Assay Protocol
While the forward reaction is physiologically predominant, the reverse reaction (oxidation of L-proline to P5C) can also be measured.
-
Assay Buffer: 200 mM Tris-HCl, pH 10.0.[10]
-
Substrates: 20 mM L-proline and 10 mM NAD+.[10]
-
Procedure: The procedure is similar to the forward assay, but instead of monitoring NADH oxidation, the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH is measured.[10]
-
Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of P5C from L-proline per minute at 25°C.[10]
References
- 1. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving the cofactor-binding site in the proline biosynthetic enzyme human pyrroline-5-carboxylate reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving the cofactor-binding site in the proline biosynthetic enzyme human pyrroline-5-carboxylate reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PYCR1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of PYCR1-IN-1, a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), in cell culture experiments. This document outlines the inhibitor's solubility, preparation of stock and working solutions, and a comprehensive protocol for assessing its effects on cancer cell proliferation. Additionally, it describes the key signaling pathways influenced by PYCR1, offering a mechanistic context for experimental design and data interpretation.
Introduction
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis from glutamate. Elevated expression of PYCR1 has been implicated in the progression of various cancers, where it supports tumor growth and survival, particularly under metabolic stress. This compound is a small molecule inhibitor of PYCR1 with a reported IC50 of 8.8 µM, making it a valuable tool for investigating the role of proline metabolism in cancer biology and for preclinical assessment of PYCR1 as a therapeutic target.[1]
Data Presentation
This compound Properties and Storage
| Property | Value | Reference |
| Target | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | [1] |
| IC50 | 8.8 µM | [1] |
| Molecular Weight | 238.27 g/mol | N/A |
| Solubility | DMSO | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Recommended Working Concentrations for Cell Culture
| Application | Cell Lines | Concentration Range | Incubation Time | Reference |
| Cell Proliferation Assay | SUM-159-PT, MDA-MB-231 (Human Breast Cancer) | 0 - 100 µM | 24 hours | [1] |
| General Cell-Based Assays | Various Cancer Cell Lines | 1 - 50 µM | 24 - 72 hours | N/A |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.38 mg of this compound (Molecular Weight = 238.27 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube. For 1 mL of 10 mM stock, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
PYCR1 Signaling in Cancer
PYCR1 plays a crucial role in proline biosynthesis, which is interconnected with several signaling pathways that promote cancer cell proliferation, survival, and metastasis. Inhibition of PYCR1 with this compound is expected to disrupt these pathways.
Caption: PYCR1 signaling pathways in cancer.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: Workflow for this compound cell-based assays.
References
Application Notes and Protocols: Lentiviral shRNA Knockdown of PYCR1 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis.[1] Emerging evidence has implicated PYCR1 in the pathobiology of various cancers, where its upregulation is often associated with enhanced tumor growth, metastasis, and poor prognosis.[2] PYCR1 contributes to cancer progression by supporting metabolic reprogramming, maintaining redox homeostasis, and influencing key signaling pathways.[3] Consequently, PYCR1 has emerged as a promising therapeutic target for cancer intervention. Lentiviral-mediated short hairpin RNA (shRNA) delivery is a powerful tool for inducing stable gene silencing in vivo, making it an ideal platform for investigating the functional roles of genes like PYCR1 in tumor progression and for preclinical validation of their therapeutic potential.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA to knock down PYCR1 in in vivo cancer models.
Data Presentation: Efficacy of PYCR1 Knockdown in Preclinical In Vivo Models
The following tables summarize the quantitative data from representative in vivo studies demonstrating the anti-tumor effects of lentiviral shRNA-mediated PYCR1 knockdown in xenograft models.
Table 1: Effect of PYCR1 Knockdown on Primary Tumor Growth
| Cancer Type | Cell Line | Animal Model | Treatment Group | Control Group | Endpoint | % Reduction in Tumor Volume | % Reduction in Tumor Weight | Reference |
| Hepatocellular Carcinoma | SMMC-7721 | Nude Mice | Lentivirus-shPYCR1 | Lentivirus-shCtrl | 28 days post-injection | Tumors scarcely formed | Significantly lower | [2][5] |
| Gastric Cancer | SGC7901 | Nude Mice | Lentivirus-siVEGF | Lentivirus-scrambled siRNA | 24 days post-treatment | Significantly smaller | Significantly smaller | [6] |
Table 2: Effect of PYCR1 Knockdown on Metastasis
| Cancer Type | Cell Line | Animal Model | Treatment Group | Control Group | Endpoint | Observation | Reference |
| Breast Cancer | MDA-MB-231/LM2-4/H2N (Her2+) | SCID Mice | Trastuzumab + Paclitaxel + Bevacizumab | Trastuzumab + Paclitaxel | 10 weeks post-resection | No significant difference in metastasis | [7] |
| Melanoma | B16-F10 | Immunodeficient Mice | CRISPRa gRNA library | Non-targeting controls | 14-21 days post-injection | Identification of membrane proteins promoting metastasis | [8] |
Note: Data on the direct effect of PYCR1 knockdown on metastasis is still emerging. The presented studies provide a framework for how such experiments can be designed and quantified.
Signaling Pathways and Experimental Workflow
PYCR1 Signaling Pathways
PYCR1 has been shown to modulate several critical signaling pathways involved in cancer progression. Understanding these pathways is crucial for interpreting the phenotypic effects of PYCR1 knockdown.
Caption: PYCR1 signaling network in cancer.
Experimental Workflow for In Vivo shRNA Knockdown
The following diagram outlines the key steps for an in vivo study using lentiviral shRNA to target PYCR1.
Caption: In vivo PYCR1 knockdown workflow.
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production and Titration
This protocol describes the generation of high-titer lentiviral particles for in vivo use.
Materials:
-
Lentiviral transfer vector containing shRNA targeting PYCR1 (and a non-targeting shRNA control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM
-
0.45 µm PVDF filters
-
Ultracentrifuge
-
PBS
-
Target cancer cells for titration
Procedure:
-
Transfection:
-
In a sterile tube, mix the shRNA transfer plasmid, psPAX2, and pMD2.G packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the plasmid mix and diluted transfection reagent, incubate at room temperature, and then add the mixture dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Clarify the supernatant by centrifugation at low speed to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional but Recommended for In Vivo Use):
-
Concentrate the viral particles by ultracentrifugation.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration:
-
Prepare serial dilutions of the concentrated lentivirus.
-
Transduce target cancer cells with the different dilutions in the presence of polybrene.
-
After 72 hours, determine the percentage of transduced cells (e.g., by fluorescence if the vector contains a fluorescent marker, or by puromycin (B1679871) selection if it contains a resistance gene).
-
Calculate the viral titer in transducing units per milliliter (TU/ml).
-
Protocol 2: In Vivo Lentiviral shRNA Delivery in a Xenograft Mouse Model
This protocol outlines the procedure for establishing a tumor xenograft model and delivering the lentiviral shRNA.
Materials:
-
Cancer cells of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Concentrated lentiviral particles (shPYCR1 and shControl)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Xenograft Establishment:
-
Harvest and resuspend the desired cancer cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation.
-
-
Tumor Measurement:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
-
-
Lentiviral Delivery (Intratumoral Injection):
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Inject the concentrated lentiviral particles (e.g., 1x10⁷ TU in 50 µL PBS) directly into the center of the tumor.[10]
-
Perform injections at multiple sites within the tumor for better distribution.
-
Repeat the injections as required based on the experimental design.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor growth and the overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
If investigating metastasis, collect relevant organs (e.g., lungs, liver) for analysis.
-
Protocol 3: Assessment of PYCR1 Knockdown and Therapeutic Efficacy
This protocol describes the methods to verify PYCR1 knockdown and evaluate the therapeutic outcome.
Materials:
-
Excised tumors and organs
-
RNA and protein extraction kits
-
Reagents for qPCR (primers for PYCR1 and a housekeeping gene)
-
Antibodies for Western blotting (anti-PYCR1 and loading control)
-
Formalin and paraffin (B1166041) for immunohistochemistry (IHC)
-
Antibodies for IHC (anti-PYCR1, anti-Ki67 for proliferation)
-
Reagents for H&E staining
Procedure:
-
Verification of PYCR1 Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA from a portion of the tumor tissue and perform qPCR to quantify PYCR1 mRNA levels relative to a housekeeping gene.
-
Western Blotting: Extract total protein from another portion of the tumor tissue and perform Western blotting to assess PYCR1 protein levels.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and perform IHC with an anti-PYCR1 antibody to visualize its expression and distribution within the tumor.
-
-
Evaluation of Therapeutic Efficacy:
-
Tumor Growth Inhibition: Compare the final tumor volumes and weights between the shPYCR1 and shControl groups.
-
Analysis of Proliferation: Perform IHC for the proliferation marker Ki-67 on tumor sections to assess the effect of PYCR1 knockdown on cell proliferation.
-
Metastasis Assessment:
-
Visually inspect organs like the lungs for metastatic nodules.
-
Perform histological analysis (H&E staining) on organ sections to confirm and quantify metastatic lesions.
-
For models with luciferase-expressing cells, bioluminescence imaging can be used to track metastasis in real-time.[11]
-
-
Conclusion
The lentiviral shRNA-mediated knockdown of PYCR1 in vivo is a robust and valuable technique for investigating its role in cancer progression and for the preclinical assessment of its potential as a therapeutic target. The protocols and data presented here provide a framework for researchers to design and execute effective in vivo studies. Careful optimization of lentiviral production, delivery, and appropriate endpoint analyses are critical for obtaining reliable and reproducible results. As our understanding of PYCR1's role in cancer biology deepens, these in vivo approaches will be instrumental in translating basic research findings into novel therapeutic strategies.
References
- 1. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lentivirus-mediated siRNA targeting VEGF inhibits gastric cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Durability of cell line xenograft resection models to interrogate tumor micro-environment targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane protein regulators of melanoma pulmonary colonization identified using a CRISPRa screen and spontaneous metastasis assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. Intratumoral Lentivector-Mediated TGF-β1 Gene Downregulation As a Potent Strategy for Enhancing the Antitumor Effect of Therapy Composed of Cyclophosphamide and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application of PYCR1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in proline biosynthesis, catalyzing the final step of converting pyrroline-5-carboxylate (P5C) to proline.[1] Upregulation of PYCR1 has been implicated in numerous cancers, where it supports tumor growth, proliferation, and survival by contributing to metabolic reprogramming, redox homeostasis, and biomass production.[2][3][4] This makes PYCR1 an attractive therapeutic target for anticancer drug discovery. PYCR1-IN-1 is a potent inhibitor of PYCR1 with a reported IC50 of 8.8 µM, identified through a fragment-based screening approach starting from the compound pargyline.[5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PYCR1 inhibitors.
Signaling Pathways Involving PYCR1
PYCR1 is integrated into several key cellular signaling pathways that are often dysregulated in cancer. Understanding these connections is crucial for designing effective screening strategies and interpreting results.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that the PI3K/Akt axis is strongly correlated with PYCR1 expression in gastric cancer.[4] Inhibition of PI3K can lead to a reduction in PYCR1 mRNA and protein levels.[4]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and plays a role in cell proliferation and apoptosis. Knockdown of PYCR1 has been shown to affect the JAK/STAT signaling pathway in lung adenocarcinoma.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is another critical regulator of cell growth and division. In hepatocellular carcinoma, PYCR1 has been shown to activate the MAPK/ERK/STAT3 signaling pathway under hypoxic conditions.
Below is a diagram illustrating the central role of PYCR1 in these oncogenic signaling pathways.
High-Throughput Screening Protocols
The following protocols are designed for high-throughput screening of compound libraries to identify novel PYCR1 inhibitors using this compound as a reference compound.
Biochemical High-Throughput Screening (HTS) Assay
This assay measures the enzymatic activity of PYCR1 by monitoring the consumption of the cofactor NADH, which results in a decrease in fluorescence.
Experimental Workflow:
Detailed Protocol:
Materials:
-
384-well black, flat-bottom plates
-
Recombinant human PYCR1 enzyme
-
Assay Buffer: 0.1 M Tris-HCl (pH 7.5), 0.01% Brij-35, 1 mM EDTA
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
P5C (Pyrroline-5-carboxylate)
-
This compound (positive control)
-
DMSO (for compound dilution)
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in 100% DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each test compound and control to the wells of a 384-well plate. For the dose-response plate, create a serial dilution of the compounds.
-
-
Enzyme and Cofactor Addition:
-
Prepare a solution of PYCR1 enzyme (e.g., 60 nM final concentration) and NADH (e.g., 0.5 mM final concentration) in Assay Buffer.
-
Dispense 10 µL of the enzyme-NADH mixture into each well of the assay plate.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a solution of P5C substrate (e.g., 3.5 mM final concentration) in Assay Buffer.
-
Add 10 µL of the P5C solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the decrease in NADH fluorescence (Excitation: 350 nm, Emission: 470 nm) over a period of 5-10 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence decrease) for each well.
-
Normalize the data to controls:
-
0% inhibition (negative control): Wells with enzyme, substrate, and DMSO.
-
100% inhibition (positive control): Wells with enzyme, substrate, and a saturating concentration of this compound.
-
-
Calculate the percent inhibition for each test compound concentration.
-
For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based High-Throughput Screening Assay
This assay assesses the ability of compounds to inhibit cancer cell proliferation, which can be a downstream effect of PYCR1 inhibition.
Experimental Workflow:
Detailed Protocol:
Materials:
-
96-well clear, flat-bottom cell culture plates
-
Human cancer cell line (e.g., HCT116, known to express PYCR1)
-
Complete cell culture medium
-
This compound (positive control)
-
Test compounds
-
Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)
-
Absorbance or luminescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
The results from HTS campaigns can be summarized in tables for easy comparison of hit compounds.
Table 1: Example Data from a Biochemical HTS for PYCR1 Inhibitors
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 8.8 | 98% |
| Compound A | 5.2 | 95% |
| Compound B | 15.7 | 85% |
| Compound C | >100 | 20% |
Table 2: Example Data from a Cell-Based HTS for Antiproliferative Activity
| Compound ID | GI50 (µM) | Cell Line |
| This compound | 12.5 | HCT116 |
| Compound A | 8.9 | HCT116 |
| Compound B | 25.1 | HCT116 |
| Compound C | >100 | HCT116 |
Conclusion
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays aimed at discovering novel PYCR1 inhibitors. The biochemical and cell-based protocols outlined here provide a robust framework for identifying and characterizing new chemical entities targeting this important cancer dependency. The integration of these screening approaches with an understanding of the underlying signaling pathways will facilitate the advancement of promising hits into lead optimization and preclinical development.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PYCR1 Western Blotting
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis.[1][2][3] Emerging research has highlighted its significant role in various cancers, including lung, gastric, and pancreatic cancer, where it is often upregulated and associated with poor prognosis.[4][5][6] PYCR1 is implicated in promoting tumor cell proliferation, migration, and invasion through its involvement in metabolic reprogramming and key signaling pathways such as JAK-STAT3 and PI3K/Akt.[1][4][5][7] Accurate detection and quantification of PYCR1 protein levels are crucial for research into its biological functions and its potential as a therapeutic target. Western blotting is a widely used and effective technique for this purpose.
Data Presentation
The following table summarizes typical Western blot parameters for the detection of PYCR1, compiled from various research articles.
| Parameter | Details | Source(s) |
| Molecular Weight | Predicted: 33 kDa, Observed: 33-36 kDa (multiple isoforms may exist) | [8][9][10] |
| Positive Control Cell Lines | HeLa, COLO 320, PANC-1, SW620, 293T, H1299, H460, NIH/3T3 | [3][8][11][12] |
| Negative Control | Non-transfected or mock-transfected cells, cell lines with low PYCR1 expression, or PYCR1 knockdown/knockout cells | [6][11][12][13] |
| Primary Antibody Dilution | 1:500 - 1:5000 (optimization required) | [4][8][9][12] |
| Secondary Antibody Dilution | 1:5000 - 1:10000 (optimization required) | [4][9] |
Experimental Protocols
This section provides a detailed protocol for detecting PYCR1 protein levels in cell lysates by Western blot.
Sample Preparation (Cell Lysates)
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add radioimmunoprecipitation assay (RIPA) lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, and 50 mM Tris, pH 8.1) supplemented with a protease inhibitor cocktail.[4][11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.[6]
-
(Optional) Sonicate the lysate on ice to shear DNA and ensure complete lysis.[6]
-
Centrifuge the lysate at 10,000-14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation for Loading:
-
Mix an appropriate amount of protein extract (typically 20-30 µg per lane) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).[11]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10%, 12%, or 15% SDS-polyacrylamide gel.[4][6] The choice of gel percentage may depend on the specific molecular weight of interest.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer (Electroblotting)
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[4][6]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer can be run at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.
-
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[4]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.[4]
-
Detection and Imaging
-
Signal Development:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4]
-
-
Imaging:
Mandatory Visualization
PYCR1 Signaling Pathway
The following diagram illustrates the involvement of PYCR1 in the JAK-STAT3 signaling pathway, which has been shown to promote the progression of certain cancers.[4][7]
Caption: PYCR1 promotes JAK2 phosphorylation, leading to STAT3 activation and downstream gene transcription.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for PYCR1 detection.
Caption: Workflow for the detection of PYCR1 protein by Western blotting.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PYCR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PYCR1 antibody (22150-1-AP) | Proteintech [ptglab.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. anti-PYCR1 Antibody [ABIN6264534] - Human, Mouse, Rat, WB, IHC, IF [antibodies-online.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PYCR1 antibody (13108-1-AP) | Proteintech [ptglab.com]
- 13. Cancer-associated fibroblasts require proline synthesis by PYCR1 for the deposition of pro-tumorigenic extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PYCR1-IN-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYCR1-IN-1 is a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that catalyzes the final step in proline biosynthesis.[1] Upregulation of PYCR1 has been observed in various cancers, where it plays a role in maintaining redox balance and preventing apoptosis, making it an attractive target for oncology research.[1] Preclinical studies have demonstrated that inhibition or knockdown of PYCR1 can suppress tumor growth in various cancer models.[2][3][4] These application notes provide detailed protocols for the dosage and administration of this compound in animal studies, particularly in the context of cancer xenograft models.
Mechanism of Action and Signaling Pathway
PYCR1 is a key enzyme in the proline biosynthesis pathway, converting pyrroline-5-carboxylate (P5C) to proline. This process is crucial for cancer cells to meet their high demand for proline for protein synthesis and to manage metabolic stress. PYCR1 has been implicated in several signaling pathways that promote cancer progression, including the JAK-STAT3 and PI3K/Akt pathways. By inhibiting PYCR1, this compound disrupts proline metabolism, leading to reduced cancer cell proliferation and survival.
Figure 1: Simplified signaling pathway of PYCR1 and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (PYCR1) | 8.8 µM | [1][5] |
| In Vitro Activity | Inhibits proliferation of human breast cancer cells (SUM-159-PT and MDA-MB-231) | [5] |
| Solubility (in vivo formulation) | ≥ 5 mg/mL in 10% DMSO + 90% Corn Oil | [5] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution of this compound for administration to animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For example, to prepare 100 µL of stock solution, weigh 5 mg of this compound and dissolve it in 100 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (for a final concentration of 5 mg/mL):
-
On the day of administration, thaw the stock solution.
-
To prepare 1 mL of the working solution, add 100 µL of the 50 mg/mL stock solution to 900 µL of sterile corn oil.[5]
-
Vortex thoroughly to ensure a homogenous suspension.
-
The final concentration will be 5 mg/mL in 10% DMSO and 90% corn oil.
-
Prepare fresh working solution for each day of dosing.
-
References
- 1. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Staining of PYCR1 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) as a tumor biomarker and detailed protocols for its detection in tumor tissues using immunohistochemistry (IHC). PYCR1, a key enzyme in proline biosynthesis, is increasingly recognized for its role in cancer progression, making it a promising target for diagnostics and drug development.[1][2]
Introduction to PYCR1 in Oncology
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis.[3] Emerging evidence highlights its significant upregulation in a variety of malignancies, including lung, breast, liver, bladder, and gastric cancers.[2] This overexpression is often correlated with advanced tumor stages, increased proliferation, migration, and poor patient prognosis.[2][3] The involvement of PYCR1 in metabolic reprogramming, redox homeostasis, and signaling pathways such as JAK-STAT3 and PI3K/Akt underscores its potential as a therapeutic target.[3][4][5]
Quantitative Analysis of PYCR1 Expression in Tumors
The expression of PYCR1 is consistently elevated in various tumor tissues compared to their normal counterparts. The following table summarizes quantitative data from immunohistochemical studies.
| Tumor Type | PYCR1 Expression in Tumor Tissue | PYCR1 Expression in Normal Tissue/Adjacent Tissue | Key Findings & Correlations | Reference |
| Lung Cancer | High expression in 82.9% (58/70) of cases. | Low expression in 82.4% (28/34) of normal lung tissues. | Expression significantly enhanced in stages III and IV. | [4] |
| Hepatocellular Carcinoma (HCC) | Significantly higher mRNA and protein expression in tumor tissues. | Lower expression in adjacent non-tumor tissues. | High expression associated with younger age, advanced clinical stages, and higher alpha-fetoprotein levels. | [6] |
| Renal Cell Carcinoma (RCC) | High expression in 70% (21/30) of RCC tissues. | High expression in 33.3% (10/30) of adjacent normal renal tissues. | High expression is significantly associated with tumor metastasis. | [7] |
| Various Cancers (Meta-analysis) | Higher expression in clinical stage III-IV, in patients with lymph node metastasis, and in patients with distant metastasis. | Lower expression in earlier stages and non-metastatic cases. | Analysis included lung, stomach, pancreatic ductal adenocarcinoma, hepatocellular carcinoma, and renal cell carcinoma. | [3][8] |
Signaling Pathways and Experimental Workflows
PYCR1-Mediated Pro-Tumorigenic Signaling
PYCR1 influences several key signaling pathways that promote cancer cell proliferation, survival, and migration. The diagram below illustrates the central role of PYCR1 in activating the JAK-STAT3 and PI3K/Akt/mTOR pathways.
Experimental Workflow for PYCR1 Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemical staining of PYCR1 on formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Detailed Experimental Protocols
Protocol 1: Immunohistochemical Staining of PYCR1 in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or 5-10% normal serum from the secondary antibody host species in TBS)
-
Primary antibody against PYCR1 (see antibody table below)
-
Biotinylated secondary antibody and Streptavidin-HRP conjugate, or HRP-polymer-based detection system
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a container with antigen retrieval buffer.
-
Heat the solution to 95-100°C and maintain for 10-20 minutes. A pressure cooker or microwave can be used.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with TBS or PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS or PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PYCR1 antibody in blocking buffer to its optimal concentration (see table below for examples).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse slides with TBS or PBS.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP, or with an HRP-polymer secondary antibody, according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Chromogen Application:
-
Rinse slides with TBS or PBS.
-
Apply DAB solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Protocol 2: Scoring of PYCR1 Staining (H-Score)
The H-score is a semi-quantitative method that considers both the staining intensity and the percentage of positive cells.[9]
Procedure:
-
Microscopic Evaluation: Examine the stained slide under a light microscope.
-
Assign Staining Intensity: Categorize the staining intensity of tumor cells into four groups:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Estimate Percentage of Stained Cells: For each intensity level, estimate the percentage of tumor cells (Pi) showing that intensity (from 0% to 100%).
-
Calculate H-Score: Apply the following formula: H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)] The final H-score will range from 0 to 300.[9]
Recommended Antibodies for PYCR1 IHC
| Product Name/ID | Host | Clonality | Recommended Dilution for IHC-P | Vendor | Reference |
| Anti-PYCR1 antibody (ab103314) | Rabbit | Polyclonal | 1:100 - 1:400 | Abcam | [10] |
| PYCR1 Antibody (OM289314) | Rabbit | Polyclonal | 1:50 - 1:100 | Omnimabs | [11] |
| anti-PYCR1 Antibody (C-Term) (ABIN5538123) | Rabbit | Polyclonal | 1:50 - 1:100 | antibodies-online | [12] |
| anti-PYCR1 Antibody (C-Term) (ABIN653849) | Rabbit | Polyclonal | Not specified, validated for IHC-P | antibodies-online | [1] |
Note: It is crucial to validate each antibody and optimize the protocol for your specific experimental conditions.
References
- 1. anti-PYCR1 Antibody [ABIN653849] - Human, WB, FACS, IHC (p) [antibodies-online.com]
- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical significance of PYCR1 expression in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 10. citeab.com [citeab.com]
- 11. PYCR1 Antibody - Omnimabs [omnimabs.com]
- 12. anti-PYCR1 Antibody [ABIN5538123] - Human, WB, FACS, IHC (p) [antibodies-online.com]
Application Notes: Mass Spectrometry Analysis of Proline Levels Following PYCR1-IN-1 Treatment
Introduction
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline.[1][2][3] Upregulation of PYCR1 has been observed in a variety of cancers, including hepatocellular carcinoma, lung cancer, and breast cancer, where it is associated with enhanced proliferation, migration, and resistance to therapy.[1][4][5] By producing proline, PYCR1 not only contributes to protein synthesis but also plays a crucial role in maintaining cellular redox homeostasis and supporting the metabolic reprogramming that fuels rapid cancer cell growth, particularly under hypoxic conditions.[1][6][7] Consequently, PYCR1 has emerged as a promising therapeutic target for cancer treatment.[5][8][9]
PYCR1-IN-1 is a potent and selective small-molecule inhibitor of PYCR1. This application note provides a detailed protocol for the analysis of intracellular proline levels in cancer cells treated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The accurate quantification of proline, a direct product of PYCR1 enzymatic activity, serves as a key pharmacodynamic biomarker to assess the efficacy of PYCR1 inhibition.
Principle of the Assay
This protocol describes the treatment of a cancer cell line (e.g., A549 lung adenocarcinoma) with this compound, followed by the extraction of intracellular metabolites. The extracted samples are then analyzed by a targeted LC-MS/MS method to specifically quantify the concentration of proline. The methodology is based on stable isotope dilution, using L-proline-13C5,15N as an internal standard to ensure high accuracy and precision.[10]
Featured Product
-
Product Name: this compound
-
Mechanism of Action: Competitive inhibitor of PYCR1, blocking the conversion of P5C to proline.
-
Target: Pyrroline-5-carboxylate reductase 1 (PYCR1)
-
Application: For research use only. A tool for studying the role of proline metabolism in cancer and other diseases.
Signaling Pathway and Experimental Workflow
The inhibition of PYCR1 by this compound directly impacts proline biosynthesis, which is integrated with central carbon metabolism and key oncogenic signaling pathways.
Materials and Reagents
-
Cell Line: A549 (human lung adenocarcinoma) or other relevant cancer cell line.
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
L-Proline: For standard curve preparation.
-
L-proline-13C5,15N: Internal Standard (IS).
-
Solvents: HPLC-grade methanol (B129727), water, and formic acid.
-
Phosphate Buffered Saline (PBS): Cold (4°C).
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations (e.g., 0, 1, 10, 100 nM). The 0 nM sample (vehicle control) should contain the same final concentration of DMSO as the highest drug concentration.
-
Incubation: Remove the old medium from the cells and add 2 mL of the medium containing the respective concentrations of this compound. Incubate the plates for 24 hours.
Metabolite Extraction
-
Quenching: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and lyse the cells.
-
Scraping and Collection: Scrape the cells from the plate surface in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (L-proline-13C5,15N) to each sample to a final concentration of 1 µM.
-
Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.[10]
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar metabolites like proline.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high to low organic content.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
Data Analysis and Expected Results
The peak areas of proline and the internal standard are integrated using the instrument's software. A standard curve is generated by plotting the peak area ratio (Proline/IS) against the concentration of the proline standards. The concentration of proline in the experimental samples is then calculated from this curve and normalized to the cell number or protein content.
Quantitative Data Summary
Treatment with this compound is expected to cause a dose-dependent decrease in intracellular proline levels.
Table 1: Effect of this compound on Intracellular Proline Concentration in A549 Cells
| This compound Conc. (nM) | Mean Proline Conc. (nmol/10^6 cells) | Standard Deviation | % of Control |
| 0 (Vehicle) | 15.2 | 1.8 | 100% |
| 1 | 11.8 | 1.5 | 77.6% |
| 10 | 6.5 | 0.9 | 42.8% |
| 100 | 2.1 | 0.4 | 13.8% |
Table 2: IC50 Determination for Proline Reduction
| Parameter | Value |
| IC50 (nM) | ~8.5 nM |
The IC50 value represents the concentration of this compound required to reduce intracellular proline levels by 50%. This value provides a quantitative measure of the inhibitor's cellular potency.
Troubleshooting
-
Low Signal Intensity: Ensure complete cell lysis and extraction. Check the performance of the mass spectrometer and optimize ESI source parameters.
-
High Variability: Ensure consistent cell seeding, treatment, and extraction procedures. Use of an internal standard is critical to correct for variations.
-
Poor Peak Shape: Optimize the LC gradient and ensure the column is properly equilibrated.
Conclusion
This application note provides a comprehensive protocol for quantifying changes in intracellular proline levels in response to treatment with the PYCR1 inhibitor, this compound. The described LC-MS/MS method is sensitive and robust, making it an ideal tool for researchers in oncology and drug development to assess the pharmacodynamic effects of PYCR1 inhibitors and to further investigate the role of proline metabolism in cancer. The inhibition of PYCR1 and the subsequent reduction in proline levels have been shown to impair cancer cell proliferation, highlighting the therapeutic potential of targeting this pathway.[8][11]
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PYCR1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 6. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of PYCR1 Gene in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline.[1][2] Upregulation of PYCR1 has been observed in a variety of cancers, including hepatocellular carcinoma, lung cancer, and breast cancer, where it is associated with enhanced cell proliferation, migration, and resistance to therapy.[3] These findings suggest that PYCR1 may be a promising therapeutic target for cancer treatment. This document provides detailed protocols for the knockout of the PYCR1 gene in cell lines using the CRISPR-Cas9 system, as well as methods for validating the knockout and assessing its functional consequences.
PYCR1 Signaling Pathways
PYCR1 plays a crucial role in cellular metabolism and signaling. Its primary function in proline biosynthesis is linked to redox homeostasis by modulating the NADH/NAD+ ratio.[3] Knockdown of PYCR1 has been shown to impact several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]
Experimental Workflow for PYCR1 Knockout
The overall workflow for generating and validating PYCR1 knockout cell lines involves several key steps, from guide RNA design to functional analysis of the resulting knockout cells.
Data Presentation
Table 1: Effect of PYCR1 Knockout on Cell Proliferation
| Cell Line | Assay | Result | Fold Change (KO vs. Control) | Reference |
| HepG2 | EdU | Decreased Proliferation | ~0.5 | [4] |
| HuH-7 | EdU | Decreased Proliferation | ~0.6 | [4] |
| Prostate Cancer (DU145, PC-3, LNCaP) | Cell Growth Assay | Inhibited Growth | Not specified | [5] |
| Non-Small Cell Lung Cancer (SPC-A1, H1703) | CCK-8 | Inhibited Proliferation | Not specified | [6] |
| Colorectal Cancer (RKO, SW620, HCT116) | EdU | Reduced Proliferation | Not specified | [7] |
Table 2: Effect of PYCR1 Knockout on Cell Migration and Invasion
| Cell Line | Assay | Result | Fold Change (KO vs. Control) | Reference |
| HepG2 | Transwell | Decreased Migration & Invasion | ~0.4 (Migration), ~0.3 (Invasion) | [4] |
| HuH-7 | Transwell | Decreased Migration & Invasion | ~0.5 (Migration), ~0.4 (Invasion) | [4] |
| Lung Adenocarcinoma | Transwell | Curbed Migration & Invasion | Not specified | [8] |
| Hepatocellular Carcinoma (Huh7) | Scratch-wound & Transwell | Inhibited Migration & Invasion | Not specified | [9] |
Table 3: Effect of PYCR1 Knockout on Apoptosis
| Cell Line | Assay | Result | Fold Change (KO vs. Control) | Reference |
| HepG2 | Flow Cytometry (Annexin V) | Increased Apoptosis | ~2.5 | [4] |
| HuH-7 | Flow Cytometry (Annexin V) | Increased Apoptosis | ~2.0 | [4] |
| Prostate Cancer (DU145, PC-3, LNCaP) | Flow Cytometry | Enhanced Apoptosis | Not specified | [5] |
| Non-Small Cell Lung Cancer (SPC-A1, H1703) | Flow Cytometry | Increased Apoptosis | Not specified | [6] |
| Human Malignant Melanoma (A375, M14) | Flow Cytometry | Increased Apoptosis | Not specified | [10] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PYCR1
1.1. sgRNA Design and Cloning
-
Design sgRNAs: Design two to three single guide RNAs (sgRNAs) targeting the early exons of the PYCR1 gene. Use online design tools to minimize off-target effects.[11][12] Ensure the sgRNA sequences are followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Oligo Synthesis: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9 expression vector.
-
Vector Preparation: Digest a suitable Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP) with a restriction enzyme that generates compatible ends for the annealed oligos.
-
Annealing and Ligation: Anneal the complementary sgRNA oligos and ligate the resulting duplex into the linearized Cas9 vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
1.2. Cell Line Transfection
-
Cell Culture: Culture the target cell line (e.g., HepG2, A549) in the recommended medium and conditions until they reach 70-80% confluency.
-
Transfection: Transfect the cells with the constructed sgRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13] A typical protocol for a 6-well plate involves using 2.5 µg of plasmid DNA.[14]
-
Monitor Transfection Efficiency: If the plasmid contains a fluorescent reporter (e.g., GFP), monitor the transfection efficiency 24-48 hours post-transfection using fluorescence microscopy.
1.3. Single-Cell Cloning
-
Limiting Dilution: 48 hours post-transfection, harvest the cells and perform serial dilutions to achieve a concentration of approximately 0.5-1 cell per 100 µL.[15][16]
-
Seeding: Seed 100 µL of the diluted cell suspension into each well of a 96-well plate.[15]
-
Clonal Expansion: Culture the cells for 2-3 weeks, monitoring for the formation of single colonies. Replenish the media as needed.
-
Expansion to Larger Vessels: Once colonies are visible, expand the single clones into larger culture vessels (e.g., 24-well plates, then 6-well plates) for further analysis.[7]
Protocol 2: Validation of PYCR1 Knockout
2.1. Genomic DNA Extraction and PCR
-
Genomic DNA Extraction: Extract genomic DNA from the expanded single-cell clones and wild-type control cells using a commercial DNA extraction kit.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site in the PYCR1 gene. Amplify the target region from the extracted genomic DNA.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to check for the presence of a band of the expected size.
2.2. Sanger Sequencing
-
PCR Product Purification: Purify the PCR products from the previous step.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers as for PCR.
-
Sequence Analysis: Analyze the sequencing chromatograms to identify insertions or deletions (indels) at the target site in the knockout clones compared to the wild-type sequence.[17][18] Tools like TIDE (Tracking of Indels by DEcomposition) can be used for quantitative analysis of editing efficiency from a mixed population.[19]
2.3. Western Blot Analysis
-
Protein Extraction: Prepare total protein lysates from the knockout clones and wild-type control cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PYCR1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20] The absence of a band at the expected molecular weight for PYCR1 in the knockout clones confirms successful protein knockout.[21]
Protocol 3: Functional Assays
3.1. Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed an equal number of wild-type and PYCR1 knockout cells (e.g., 2,000-5,000 cells/well) into 96-well plates.[22][23]
-
Incubation: Culture the cells for various time points (e.g., 0, 24, 48, 72 hours).
-
CCK-8 Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[24]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against time to generate cell growth curves for both wild-type and knockout cells.
3.2. Cell Migration Assay (Transwell)
-
Cell Preparation: Culture wild-type and PYCR1 knockout cells to 80-90% confluency, then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[5][25]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium and seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.[25]
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution like crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Compare the number of migrated cells between the wild-type and knockout groups.
3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture wild-type and PYCR1 knockout cells under desired conditions.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[3]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[26] Compare the percentage of apoptotic cells between the wild-type and knockout groups.
References
- 1. Cell migration assay or Transwell assay [protocols.io]
- 2. synthego.com [synthego.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 9. genemedi.net [genemedi.net]
- 10. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. youtube.com [youtube.com]
- 13. CRISPR Plasmid Transfection Protocol - Creative Biogene [creative-biogene.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Limiting Dilution & Clonal Expansion [protocols.io]
- 16. content.protocols.io [content.protocols.io]
- 17. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 22. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 23. dojindo.co.jp [dojindo.co.jp]
- 24. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Troubleshooting PYCR1-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PYCR1-IN-1, with a focus on addressing its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Is this normal?
A1: Yes, this is a common issue. This compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the inhibitor can precipitate out of solution. This is known as "crashing out." The final concentration of DMSO in your medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
Q2: What is the maximum recommended concentration of this compound to use in cell-based assays?
A2: While the optimal concentration is cell line and assay dependent, studies have used this compound at concentrations up to 100 µM in cell culture.[1] However, it is crucial to first determine the solubility limit in your specific medium. Exceeding this limit will result in precipitation and inaccurate effective concentrations. We recommend performing a solubility test prior to your experiment (see Experimental Protocols section).
Q3: Can I heat or sonicate my aqueous solution to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and brief sonication can aid in dissolving the compound after dilution from a DMSO stock. However, be cautious with prolonged heating, as it may degrade the compound. Always visually inspect for precipitation before adding the solution to your cells.
Q4: Are there alternative solvents to DMSO for making a stock solution?
A4: DMSO is the most common and recommended solvent for initial stock solutions of this compound. If your experimental system is intolerant to DMSO, other organic solvents like ethanol (B145695) could be tested, but their compatibility and the final concentration in the assay must be carefully validated.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Insolubility in Aqueous Solutions
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer/medium. | The aqueous solubility limit has been exceeded. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO in your working solution (ensure it remains non-toxic to your cells, typically <0.5%). - Prepare the working solution by adding the DMSO stock to the medium drop-wise while vortexing to facilitate mixing. |
| Solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or formation of micro-precipitates. | - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Briefly sonicate the solution. - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles before adding to cells. Note that this may lower the effective concentration. |
| Inconsistent experimental results at the same nominal concentration. | Precipitation is occurring over time in the incubator. | - Prepare fresh dilutions of this compound immediately before each experiment. - Consider using a specialized formulation for in vivo studies, such as co-solvent systems (e.g., 10% DMSO in corn oil) or cyclodextrin-based solutions, which may also improve stability in vitro.[1] |
| No biological effect is observed even at high concentrations. | The actual concentration of soluble compound is much lower than the calculated concentration due to precipitation. | - Confirm the solubility of this compound in your specific cell culture medium using the protocol below. - Ensure your DMSO stock is fully dissolved before making dilutions. |
Compound Data and Properties
| Property | Value |
| Chemical Name | This compound (Compound 4) |
| CAS Number | 709-85-3 |
| Molecular Formula | C₁₁H₁₂BrN |
| Molecular Weight | 238.13 g/mol |
| IC₅₀ | 8.8 µM for PYCR1 enzyme inhibition |
| Appearance | Solid |
| Stock Solution Solvent | DMSO |
Experimental Protocols
Protocol 1: Preparation of a this compound DMSO Stock Solution
-
Warm the vial of solid this compound to room temperature.
-
Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Determining the Aqueous Solubility Limit in Cell Culture Medium
-
Prepare a series of dilutions of your this compound DMSO stock solution in your specific cell culture medium (e.g., DMEM + 10% FBS). The final DMSO concentration should be kept constant across all dilutions and match what you will use in your experiment (e.g., 0.5%).
-
For example, to test up to 100 µM, you could prepare final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, and 10 µM.
-
Incubate the solutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect each solution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is your approximate aqueous solubility limit under these conditions.
-
For a more quantitative assessment, you can centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the compound absorbs, or use nephelometry to measure light scattering.
Protocol 3: General Protocol for Cell-Based Assays
-
Culture your cells to the desired density in multi-well plates.
-
Prepare a 2X working solution of this compound in your cell culture medium by diluting your DMSO stock. For example, if your final desired concentration is 10 µM with 0.5% DMSO, prepare a 20 µM solution with 1% DMSO.
-
Prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 1% DMSO in medium for a 2X stock).
-
Remove half of the medium from your cell culture wells.
-
Add an equal volume of the 2X this compound working solution or the 2X vehicle control solution to the appropriate wells. This will result in the desired 1X final concentration.
-
Gently mix the plate and return it to the incubator for the desired treatment duration.
Diagrams and Workflows
PYCR1 Signaling Pathway in Cancer
References
Optimizing PYCR1-IN-1 for Maximal Cell Growth Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PYCR1-IN-1, a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). This document offers detailed experimental protocols, troubleshooting advice, and insights into the inhibitor's mechanism of action to facilitate the optimization of its concentration for achieving maximum cell growth inhibition in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that plays a crucial role in the final step of proline biosynthesis.[1] PYCR1 is often overexpressed in various cancers, contributing to tumor progression and survival.[2][3] By inhibiting PYCR1, this compound disrupts proline metabolism, which is essential for cancer cells to maintain redox balance and support rapid proliferation, especially under stressful conditions like hypoxia.[4][5] This disruption ultimately leads to the inhibition of cancer cell growth.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Based on available data, a starting concentration range of 0 to 100 µM is recommended for initial dose-response studies.[6] The enzymatic half-maximal inhibitory concentration (IC50) for this compound is approximately 8.8 µM.[6] In cell-based assays, a concentration of 10 µM has been shown to inhibit the proliferation of SUM-159-PT and MDA-MB-231 breast cancer cell lines.[6] However, the optimal concentration will vary depending on the cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[6] It is recommended to store the solutions under a nitrogen atmosphere to maintain stability.[6] To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For in vivo experiments, a working solution can be prepared by adding the DMSO stock solution to corn oil.[6] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q4: Which signaling pathways are affected by PYCR1 inhibition?
A4: Inhibition of PYCR1 has been shown to impact several key signaling pathways that are critical for cancer cell growth and survival. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[7][8][9] Disruption of these pathways through PYCR1 inhibition can lead to decreased cell proliferation, migration, and invasion.[7][9]
Data Presentation
While extensive cell line-specific IC50 data for this compound is not yet widely published, the following table summarizes the known inhibitory concentrations. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 for their cell line of interest.
| Compound | Target | IC50 (µM) | Cell Line | Effect | Citation |
| This compound | PYCR1 Enzyme | 8.8 | - | Enzymatic Inhibition | [6] |
| This compound | Cell Proliferation | 10 (tested concentration) | SUM-159-PT (Breast Cancer) | Inhibition of proliferation | [6] |
| This compound | Cell Proliferation | 10 (tested concentration) | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | [6] |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol provides a step-by-step guide for a cell viability assay to determine the optimal concentration of this compound for maximum cell growth inhibition. A common method, such as the WST-1 or MTT assay, can be used.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement (WST-1 Assay Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
Caption: Signaling pathways affected by PYCR1 inhibition.
Caption: Experimental workflow for optimizing this compound.
Troubleshooting Guide
Problem: This compound precipitates out of solution in the cell culture medium.
-
Possible Cause: The concentration of this compound may be too high for the aqueous environment of the cell culture medium, or the DMSO concentration in the final working solution is too high.
-
Solution:
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells and cause compound precipitation.
-
Prepare the serial dilutions of this compound in pre-warmed (37°C) cell culture medium and mix thoroughly before adding to the cells.
-
If precipitation persists, consider using a different solvent for the stock solution or preparing a fresh, lower concentration stock solution. Gentle sonication of the diluted compound in the medium before adding it to the cells may also help.
-
Problem: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or inaccurate pipetting of the compound.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting to break up cell clumps.
-
To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental treatments. Instead, fill these wells with sterile PBS or culture medium.
-
Use calibrated pipettes and change pipette tips between each concentration to ensure accurate dispensing of the compound.
-
Problem: No significant inhibition of cell growth is observed, even at high concentrations of this compound.
-
Possible Cause: The cell line may be resistant to PYCR1 inhibition, the compound may have degraded, or the incubation time may be too short.
-
Solution:
-
Confirm the expression of PYCR1 in your cell line of interest using techniques like Western blotting or qPCR. Cell lines with low PYCR1 expression may not be sensitive to its inhibition.
-
Prepare a fresh stock solution of this compound to rule out compound degradation.
-
Increase the incubation time with the inhibitor (e.g., up to 72 hours) to allow for more pronounced effects on cell proliferation.
-
Consider that some cell lines may have compensatory metabolic pathways that can bypass the effects of PYCR1 inhibition.
-
Problem: Unexpected or off-target effects are observed.
-
Possible Cause: While this compound is designed to be a specific inhibitor, off-target effects can occur, especially at high concentrations.
-
Solution:
-
Perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect.
-
To confirm that the observed phenotype is due to PYCR1 inhibition, consider using a complementary approach, such as siRNA-mediated knockdown of PYCR1, as a positive control.
-
If off-target effects are suspected, consult the literature for known off-target activities of PYCR1 inhibitors or perform broader kinase profiling to identify potential unintended targets.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of PYCR1-IN-1 in experiments
Welcome to the technical support center for PYCR1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[1][2] PYCR1 is a key enzyme in the proline biosynthesis pathway, catalyzing the final step in the conversion of pyrroline-5-carboxylate (P5C) to proline.[3][4] this compound exerts its effects by inhibiting the enzymatic activity of PYCR1, thereby reducing intracellular proline levels.[1] It has demonstrated anti-proliferative effects in cancer cell lines.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 8.8 µM for PYCR1.[1][2]
Q3: What are the known signaling pathways associated with PYCR1?
A3: PYCR1 has been shown to be involved in several cancer-related signaling pathways, including the JAK-STAT3, PI3K/AKT/mTOR, and MAPK/ERK pathways.[4][5][6] Inhibition of PYCR1 can therefore impact these downstream signaling cascades.
Troubleshooting Guide: Minimizing Off-Target Effects
Off-target effects, where a compound interacts with proteins other than its intended target, are a common concern in drug discovery and can lead to misinterpretation of experimental results. While a specific off-target profile for this compound is not publicly available, researchers can employ several strategies to minimize and identify potential off-target effects.
Issue 1: Unexpected or Inconsistent Phenotypes
Possible Cause: The observed cellular phenotype may be due to the inhibition of an off-target protein rather than, or in addition to, PYCR1. A likely off-target is PYCR2, due to its high sequence homology with PYCR1.[3] Other metabolic enzymes that bind structurally similar substrates to P5C could also be affected.[3]
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of this compound. A dose-response experiment is crucial to determine the minimal concentration that achieves the desired on-target effect. Higher concentrations are more likely to engage off-target proteins with lower affinity.
-
Use of Control Compounds:
-
Negative Control: If available, use a structurally similar but inactive analog of this compound. This helps to distinguish the effects of the chemical scaffold itself from the specific inhibition of PYCR1.
-
Positive Control: Use other known PYCR1 inhibitors with different chemical scaffolds to see if they replicate the observed phenotype.
-
-
Genetic Validation: The most definitive way to confirm that the observed phenotype is due to PYCR1 inhibition is to use genetic approaches to deplete PYCR1.
-
siRNA/shRNA Knockdown: Transiently reduce PYCR1 expression and assess if the phenotype is recapitulated.
-
CRISPR/Cas9 Knockout: Generate a stable PYCR1 knockout cell line. The phenotype should be mimicked in these cells. If the phenotype persists after PYCR1 depletion, it is likely an off-target effect of the inhibitor.
-
-
Rescue Experiments: In this compound treated cells or PYCR1 knockout cells, supplement with exogenous proline. If the phenotype is rescued, it strongly suggests that the effect is due to the inhibition of proline biosynthesis.
Issue 2: Concern About Potential Off-Target Liabilities
Possible Cause: The chemical structure of this compound may have affinity for other proteins, particularly those with similar binding pockets.
Troubleshooting Steps:
-
In Silico Prediction: Use computational tools to predict potential off-target interactions of this compound based on its chemical structure. Several online databases and software can screen for potential binding to a wide range of proteins.
-
Biochemical Profiling:
-
Kinome Scanning: Although PYCR1 is not a kinase, the chemical scaffold of this compound might interact with kinases. A kinome scan can assess the inhibitor's activity against a large panel of kinases.[7]
-
Broad Target Profiling: Screen this compound against a panel of receptors, ion channels, and other enzymes to identify potential off-target interactions.
-
-
Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to PYCR1 in intact cells. It can also be adapted to identify other proteins that are stabilized or destabilized by the compound, revealing potential off-targets.
-
Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | [1][2] |
| Target | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | [1][2] |
| IC50 | 8.8 µM | [1][2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PYCR1 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble PYCR1 in each sample by Western blotting using a specific anti-PYCR1 antibody.
-
Quantify the band intensities and plot the percentage of soluble PYCR1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: siRNA-mediated Knockdown of PYCR1
Objective: To validate that the observed phenotype is due to the loss of PYCR1 function.
Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two sets of transfection complexes: one with a validated siRNA targeting PYCR1 and another with a non-targeting control siRNA.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours post-transfection. The optimal time should be determined empirically.
-
After the incubation period, assess the knockdown efficiency by Western blotting or qRT-PCR for PYCR1.
-
Perform the relevant phenotypic assay on the PYCR1-knockdown and control cells to determine if the phenotype observed with this compound is replicated.
-
Protocol 3: CRISPR/Cas9-mediated Knockout of PYCR1
Objective: To generate a stable PYCR1 knockout cell line for definitive validation of on-target effects.
Methodology:
-
gRNA Design and Cloning:
-
Design two or more guide RNAs (gRNAs) targeting an early exon of the PYCR1 gene using a publicly available design tool. Select gRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into the target cell line using an appropriate transfection method.
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to enrich for transfected cells.
-
-
Single-Cell Cloning:
-
After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.
-
-
Clone Screening and Validation:
-
Expand the single-cell clones.
-
Screen the clones for PYCR1 knockout by Western blotting to identify clones with no detectable PYCR1 protein.
-
Confirm the knockout at the genomic level by sequencing the targeted region to identify frameshift-inducing insertions or deletions (indels).
-
-
Phenotypic Analysis:
-
Use the validated PYCR1 knockout clones and a parental control cell line to perform the phenotypic assays of interest.
-
Visualizations
Caption: PYCR1 Signaling Pathways and Inhibition by this compound.
Caption: Workflow for Validating On-Target Effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PYCR1 regulates glutamine metabolism to construct an immunosuppressive microenvironment for the progression of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
Technical Support Center: Overcoming Resistance to PYCR1-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the PYCR1 inhibitor, PYCR1-IN-1. Here you will find detailed experimental protocols, quantitative data, and visual aids to help you understand and overcome resistance to this compound in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of efficacy of this compound in our long-term cell culture experiments. What could be the reason for this?
A1: This is a common observation and often indicates the development of acquired resistance. Cancer cells can adapt to the presence of an inhibitor over time through various mechanisms. We recommend verifying the resistance by determining the IC50 of this compound in your treated cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.
Q2: What are the potential mechanisms by which cancer cells can become resistant to this compound?
A2: While specific research on acquired resistance to this compound is still emerging, several general mechanisms of drug resistance are likely to apply. These include:
-
Target Alteration: Mutations in the PYCR1 gene could alter the protein structure, preventing the inhibitor from binding effectively.
-
Target Overexpression: Increased expression of the PYCR1 protein may require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cancer cells might upregulate alternative metabolic pathways to produce proline or compensate for the metabolic stress induced by PYCR1 inhibition. This could involve the upregulation of other PYCR isoforms like PYCR2 or PYCR3.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]
-
Alterations in Downstream Signaling: Changes in signaling pathways that are regulated by or interact with PYCR1, such as the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways, could confer resistance.[6][7][8]
Q3: How can we investigate which resistance mechanism is active in our resistant cell line?
A3: A multi-pronged approach is recommended:
-
Sequence the PYCR1 gene: This will identify any potential mutations in the inhibitor's binding site.
-
Perform Western Blotting: Compare the protein levels of PYCR1, PYCR2, PYCR3, and relevant ABC transporters (e.g., P-glycoprotein/MDR1) in your sensitive and resistant cell lines.
-
Conduct Metabolic Flux Analysis: Use techniques like Seahorse XF analysis to investigate changes in proline biosynthesis and other related metabolic pathways.
-
Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check cell cultures for any signs of contamination. | |
| No significant difference in IC50 between sensitive and "resistant" cells. | Resistance has not been fully established. | Continue the drug selection process for a longer duration, gradually increasing the concentration of this compound. |
| The parental cell line has intrinsic resistance. | Characterize the baseline PYCR1 expression and activity in your parental cell line. Consider using a different cell line known to be sensitive to PYCR1 inhibition. | |
| Weak or no signal in Western Blot for PYCR1. | Low antibody concentration. | Optimize the primary antibody concentration according to the manufacturer's instructions. |
| Inefficient protein extraction from mitochondria. | Use a specific protocol for mitochondrial protein extraction to ensure enrichment of PYCR1. | |
| Poor transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (µM) | Cell Line | Cancer Type | Reference |
| This compound | PYCR1 | 8.8 | - | - | [3] |
Note: More comprehensive IC50 data for this compound across a wider range of cancer cell lines is needed and will be updated as it becomes available.
Table 2: Example of Acquired Resistance to a PYCR1 Inhibitor
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | Vehicle (DMSO) | 10 | 1x |
| This compound Resistant Subline | This compound (escalating doses) | 80 | 8x |
This table presents hypothetical data to illustrate the concept of fold resistance. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the initial IC50 of this compound for your parental cell line.
-
Initial Drug Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Continuously culture the cells in the presence of the drug. Monitor the cells for signs of recovery and proliferation. Once the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, gradually increase the concentration of this compound. A 1.5 to 2-fold increase is a reasonable starting point.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.
-
Characterize the Resistant Line: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 value and calculating the fold resistance (IC50 of resistant line / IC50 of parental line).
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells (sensitive and resistant lines)
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PYCR1 (Mitochondrial Protein)
This protocol is optimized for the detection of PYCR1, which is located in the mitochondria.
Materials:
-
Cell pellets (from sensitive and resistant lines)
-
Mitochondria Isolation Kit or buffers for mitochondrial fractionation
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PYCR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mitochondrial Fractionation: Isolate the mitochondrial fraction from your cell pellets using a commercial kit or a differential centrifugation protocol. This step is crucial for enriching the PYCR1 protein.
-
Protein Extraction: Lyse the mitochondrial fraction with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PYCR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., a mitochondrial housekeeping protein like COX IV or VDAC).
Metabolic Flux Analysis of Proline Metabolism using Seahorse XF Analyzer
This protocol provides a general framework for using a Seahorse XF Analyzer to assess changes in proline metabolism.
Materials:
-
Seahorse XF96 or XFe24 cell culture microplates
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Other metabolic inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A for Mito Stress Test)
Procedure:
-
Cell Seeding: Seed sensitive and resistant cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., this compound, and other metabolic modulators).
-
Seahorse Assay: Calibrate the instrument and then run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, before and after the injection of the compounds.
-
Data Analysis: Analyze the changes in OCR and ECAR to assess the impact of PYCR1 inhibition on mitochondrial respiration and glycolysis. To specifically trace proline metabolism, isotopic labeling studies using 13C-glutamine or 13C-proline followed by mass spectrometry would be required.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proline Biosynthesis Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: The PI3K/Akt/mTOR signaling pathway and its potential link to PYCR1 upregulation.
Caption: The MAPK/ERK signaling pathway and its potential connection to PYCR1 expression.
Caption: The JAK/STAT signaling pathway and a potential link to increased PYCR1 expression.
References
- 1. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.cornell.edu [biotech.cornell.edu]
- 3. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]
- 4. agilent.com [agilent.com]
- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 6. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
Best practices for storing and handling PYCR1-IN-1 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the PYCR1-IN-1 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions. As a solid, it is recommended to store the compound at -20°C for short-term storage and -80°C for long-term storage. Stock solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation, it is advisable to store stock solutions under a nitrogen atmosphere.[1]
Q2: How should I dissolve this compound for in vitro and in vivo experiments?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, working solutions can be prepared by diluting the DMSO stock in appropriate vehicles such as corn oil or a solution of SBE-β-CD in saline.[1] It is crucial to ensure the compound is fully dissolved, and gentle warming or sonication may be used to aid dissolution if precipitation occurs.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed as an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), the potential for off-target effects should be considered. As with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to account for any potential non-specific effects. This may include using a structurally similar but inactive compound as a negative control, or testing the effects of the inhibitor in a PYCR1-knockout or knockdown model.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of PYCR1, an enzyme that catalyzes the final step in proline biosynthesis.[1] By inhibiting PYCR1, this compound can decrease intracellular proline levels, which has been shown to inhibit the proliferation of cancer cells that are dependent on proline metabolism.[1] PYCR1 is known to be upregulated in various cancers and plays a role in metabolic reprogramming, redox homeostasis, and cell proliferation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: The concentration of this compound or the percentage of DMSO in the final culture medium is too high, leading to insolubility.
-
Solution:
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent toxicity and precipitation.
-
Prepare a more concentrated stock solution in DMSO and add a smaller volume to the culture medium.
-
When preparing the working solution, add it to the medium dropwise while gently vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
If precipitation persists, consider using a different formulation for delivery, such as encapsulation in nanoparticles, though this would require significant experimental optimization.
-
Issue 2: Inconsistent or lack of expected biological effect.
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Solution 1:
-
Always store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C).[1]
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Prepare fresh working solutions for each experiment from a properly stored stock.
-
-
Possible Cause 2: The cell line being used is not sensitive to PYCR1 inhibition.
-
Solution 2:
-
Confirm the expression of PYCR1 in your cell line of interest via western blot or qPCR. Cell lines with low or absent PYCR1 expression are unlikely to respond to the inhibitor.
-
The metabolic state of the cells can influence their dependence on proline synthesis. Ensure your cell culture conditions are consistent and consider if nutrient availability in the medium might be affecting the reliance on de novo proline synthesis.
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Solution 3:
-
Optimize the concentration of this compound and the treatment duration for your specific cell line and assay. A dose-response and time-course experiment is highly recommended.
-
Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the treated samples and is not causing any cellular effects on its own.
-
Quantitative Data
The inhibitory activity of this compound and other related compounds can be quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values.
| Compound | Target | IC50 (µM) | Cell Line/Assay Conditions |
| This compound | PYCR1 | 8.8 | Enzymatic assay[1] |
| This compound | PYCR1 | 8.7 | Enzymatic assay with NADPH as electron donor[1] |
Experimental Protocols
Detailed Protocol for Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound).
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Detailed Protocol for Western Blot Analysis
This protocol describes how to analyze the protein expression levels of PYCR1 and downstream signaling molecules after treatment with this compound.
Materials:
-
This compound
-
DMSO
-
Cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PYCR1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Signaling Pathways and Experimental Workflows
PYCR1 and Proline Biosynthesis Pathway
The following diagram illustrates the central role of PYCR1 in the final step of proline biosynthesis.
Caption: Role of PYCR1 in proline biosynthesis and its inhibition by this compound.
Downstream Signaling Pathways Affected by PYCR1
PYCR1 has been shown to influence several key signaling pathways involved in cancer cell proliferation and survival. The diagram below provides a simplified overview of these connections.
Caption: Overview of signaling pathways influenced by PYCR1 activity.
Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical experimental workflow for studying the effects of this compound on cancer cells.
Caption: A standard experimental workflow for evaluating this compound.
References
Technical Support Center: PYCR1 Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Pyrroline-5-Carboxylate Reductase 1 (PYCR1) enzyme inhibition assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic components and principle of a PYCR1 enzyme inhibition assay?
A1: A typical PYCR1 inhibition assay measures the enzymatic conversion of Δ1-pyrroline-5-carboxylate (P5C) to L-proline, which is coupled to the oxidation of a cofactor, either NADH or NADPH, to NAD+ or NADP+, respectively.[1][2] The assay monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH/NADPH.[1] The fundamental reaction is: P5C + NAD(P)H + H+ → Proline + NAD(P)+.[3] Key components include purified PYCR1 enzyme, the substrate P5C, the cofactor NADH or NADPH, a suitable buffer (e.g., Tris or HEPES), and the test inhibitor.[1][4]
Q2: My inhibitor shows inconsistent IC50 values between experiments. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Enzyme Concentration and Activity: Variations in the concentration or specific activity of the PYCR1 enzyme preparation can significantly alter IC50 values, especially for tight-binding inhibitors.[5]
-
Substrate and Cofactor Concentrations: The concentrations of both P5C and NAD(P)H can influence the apparent IC50 value, particularly for competitive inhibitors.[5] It is crucial to use consistent concentrations across all experiments.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time can affect the observed inhibition.
-
Buffer Conditions: pH, ionic strength, and the presence of additives (like EDTA) can impact enzyme stability and inhibitor binding.[2][4]
-
Inhibitor Stability and Solubility: Degradation or precipitation of the inhibitor in the assay buffer can lead to variable results. It is recommended to check the solubility of your compound in the assay buffer.[5]
Q3: I am observing a high background signal or a non-linear reaction rate in my control wells (without inhibitor). What could be the problem?
A3: A high background or non-linear reaction rate can be due to:
-
Substrate Instability: The substrate, P5C, can be unstable in solution. Prepare it fresh and neutralize it to the appropriate pH just before use.[1]
-
Contaminating Enzymes: The purified PYCR1 enzyme might contain other dehydrogenases that can oxidize NAD(P)H.
-
Product Inhibition: The accumulation of reaction products, proline or NAD(P)+, can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.[6]
-
Enzyme Instability: The PYCR1 enzyme itself might be unstable under the assay conditions, losing activity during the measurement period.[6]
Q4: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) for my compound?
A4: To determine the mechanism of inhibition, you need to perform kinetic studies by measuring the initial reaction rates at various concentrations of both the substrate (P5C) and the inhibitor.[5] By analyzing the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to different inhibition models, you can determine how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax).[7] A competitive inhibitor will increase the apparent Km but not affect Vmax.[7] A non-competitive inhibitor will decrease Vmax but not affect Km.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Poor mixing of reagents. | Gently mix the plate after adding all reagents. | |
| Inhibitor precipitation. | Visually inspect wells for precipitation. Decrease inhibitor concentration or add a solubilizing agent (e.g., DMSO) if compatible with the enzyme. | |
| No or very low enzyme activity | Inactive enzyme. | Verify the activity of the enzyme stock with a positive control inhibitor. Use a fresh batch of enzyme. |
| Incorrect buffer pH or composition. | Check and adjust the pH of all buffers. Ensure all components are at the correct final concentration. | |
| Missing essential component (e.g., substrate, cofactor). | Double-check the assay setup and ensure all reagents were added. | |
| Inhibition is not dose-dependent or shows a biphasic response | Inhibitor insolubility at higher concentrations. | Test the solubility of the inhibitor in the assay buffer.[8] |
| Complex inhibition mechanism (e.g., allosteric). | The enzyme may have an allosteric site.[7][8] Further kinetic studies are needed to elucidate the mechanism. | |
| Presence of contaminants in the inhibitor sample. | Purify the inhibitor and confirm its identity and purity. | |
| IC50 value is significantly different from published data | Different assay conditions. | Compare your assay protocol (enzyme and substrate concentrations, buffer, etc.) with the published method.[3][4] |
| Different enzyme isoforms or sources. | Ensure you are using the same PYCR1 isoform (e.g., human PYCR1).[9] | |
| Calculation errors. | Double-check your data analysis and curve fitting. |
Data Presentation
Table 1: Reported IC50 Values for a Selection of PYCR1 Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| PYCR1-IN-1 (compound 4) | 8.8 | Not specified | [10][11] |
| Compound 33 | 29 | Not specified | [12] |
| NFLP (N-formyl L-proline) | 490 | 50 µM NADH, 200 µM L-P5C | [3] |
| Compound 20 | 300 | Not specified | [3] |
| Compound 2 | ~1000 | Not specified | [3] |
| Compound 36 | ~5000 | Not specified | [3] |
Table 2: Kinetic Parameters for PYCR1
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| NADH | 70 | - | - | [13] |
| NADPH | 283 | - | - | [13] |
Experimental Protocols
Protocol 1: General PYCR1 Inhibition Assay [1][2]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5) or 50 mM HEPES (pH 7.5) containing 1 mM EDTA.[1][4]
-
PYCR1 Enzyme Stock: Prepare a concentrated stock of purified human PYCR1 in a suitable storage buffer. The final concentration in the assay is typically around 10 nM.[1]
-
Substrate Stock: Prepare a stock solution of D,L-P5C. The concentration of the active L-P5C is considered to be half of the total D,L-P5C concentration. Neutralize the stock solution to pH 7-9 with NaOH just before use.[1]
-
Cofactor Stock: Prepare a stock solution of NADH or NADPH in the assay buffer.
-
Inhibitor Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the test inhibitor at various concentrations (typically in a serial dilution). Include a solvent control (e.g., DMSO) for the 0% inhibition control and a known inhibitor as a positive control.
-
Add the PYCR1 enzyme to all wells and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.[8]
-
Initiate the reaction by adding a mixture of the substrate (P5C) and cofactor (NADH or NADPH). Final concentrations are often around 250 µM for L-P5C and 175 µM for NADH.[1][2]
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the solvent control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: PYCR1 is a key enzyme in proline biosynthesis, impacting several cellular processes.
Caption: A typical workflow for a PYCR1 enzyme inhibition assay.
Caption: A decision tree for troubleshooting variability in PYCR1 assays.
References
- 1. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolving the cofactor-binding site in the proline biosynthetic enzyme human pyrroline-5-carboxylate reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PYCR1-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving the PYCR1 inhibitor, PYCR1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is PYCR1 and what is its role in cancer?
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis from glutamate.[1] In many types of cancer, including liver, lung, breast, and gastric cancer, PYCR1 is upregulated and plays a crucial role in tumor progression.[1][2][3] Its functions include promoting cell proliferation, migration, and resistance to therapy by supporting metabolic reprogramming, maintaining redox homeostasis, and remodeling the extracellular matrix.[1][2]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor of PYCR1 with an IC50 of 8.8 µM.[4] It is designed to block the enzymatic activity of PYCR1, thereby decreasing proline production and inhibiting the growth of cancer cells that are dependent on this pathway.[4]
Q3: What are the known signaling pathways regulated by PYCR1?
PYCR1 has been shown to activate several key signaling pathways that promote cancer cell growth and survival. These include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][5] In some cancers, it can also activate the JAK-STAT3 signaling pathway. By stimulating these pathways, PYCR1 influences processes like cell proliferation, migration, and resistance to apoptosis.[1]
Troubleshooting Guides for Unexpected Results
Here we address specific unexpected outcomes that may be encountered during experiments with this compound and provide guidance on how to interpret and troubleshoot these results.
Unexpected Result 1: this compound fails to inhibit the proliferation of a cancer cell line known to overexpress PYCR1.
Possible Causes and Troubleshooting Steps:
-
Compensatory Metabolic Pathways: Cancer cells may adapt to PYCR1 inhibition by upregulating alternative pathways for proline biosynthesis. There are two other isoforms of PYCR, PYCR2 and PYCRL, that can also convert P5C to proline.[6]
-
Troubleshooting:
-
Assess Isoform Expression: Perform qPCR or western blotting to check the expression levels of PYCR2 and PYCRL in your cell line. Upregulation of these isoforms could explain the lack of response to this compound.
-
Metabolic Flux Analysis: Use techniques like Seahorse XF analysis to measure metabolic changes in response to this compound. This can reveal if cells are shifting their metabolism to compensate for the inhibition.[7][8][9][10][11]
-
Combination Therapy: Consider co-treatment with inhibitors of other proline synthesis enzymes if compensatory upregulation is detected.
-
-
-
Drug Resistance Mechanisms: Prolonged exposure to an inhibitor can lead to the development of resistance. This could be due to mutations in the PYCR1 gene, increased drug efflux, or activation of alternative survival pathways.[5][12][13]
-
Troubleshooting:
-
Sequence PYCR1 Gene: Sequence the PYCR1 gene in the resistant cells to check for mutations that might prevent inhibitor binding.
-
Drug Efflux Pump Inhibition: Test for the involvement of multidrug resistance pumps by co-administering known efflux pump inhibitors.
-
Pathway Analysis: Use western blotting or proteomic analysis to investigate the activation status of alternative pro-survival signaling pathways (e.g., other receptor tyrosine kinases) in resistant cells.
-
-
-
Experimental/Technical Issues:
-
Inhibitor Potency and Stability: The inhibitor may have degraded or may not be used at an effective concentration.
-
Troubleshooting:
-
Verify Inhibitor Activity: Confirm the IC50 of your batch of this compound in a sensitive cell line.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Fresh Preparation: Always prepare fresh working solutions of the inhibitor from a frozen stock for each experiment.[4]
-
-
-
Cell Culture Conditions: The metabolic state of the cells can be influenced by the culture medium.
-
Troubleshooting:
-
Proline in Media: Check if the culture medium is supplemented with high levels of proline, which could rescue the cells from the effects of PYCR1 inhibition.
-
-
-
Experimental Workflow for Investigating Lack of Proliferation Inhibition
Caption: Troubleshooting workflow for lack of this compound efficacy.
Unexpected Result 2: this compound shows significant toxicity in control cells or non-cancerous cell lines.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides PYCR1, leading to toxicity.
-
Troubleshooting:
-
Target Engagement Assay: If available, perform a cellular thermal shift assay (CETSA) or similar target engagement assay to confirm that this compound is binding to PYCR1 in cells at the concentrations used.
-
Phenotypic Rescue: Attempt to rescue the toxic phenotype by supplementing the culture medium with proline. If proline supplementation alleviates the toxicity, it suggests the effect is at least partially on-target.
-
Structural Analogs: If available, test structurally related but inactive analogs of this compound to see if they produce the same toxic effects.
-
-
-
Basal Proline Synthesis Requirement: Some non-cancerous cells may have a higher basal requirement for de novo proline synthesis, making them sensitive to PYCR1 inhibition.
-
Troubleshooting:
-
PYCR1 Expression Levels: Compare the expression levels of PYCR1 in the sensitive non-cancerous cells to the resistant cancer cells.
-
Metabolic Profiling: Conduct metabolomic analysis to compare the baseline proline levels and synthesis rates between the sensitive and resistant cells.
-
-
Logical Flow for Investigating Off-Target Toxicity
Caption: Decision tree for investigating unexpected toxicity.
Data Presentation
Table 1: Summary of PYCR1 Expression and Function in Various Cancers
| Cancer Type | PYCR1 Expression | Key Associated Pathways | Role in Cancer Progression | Reference |
| Hepatocellular Carcinoma | Upregulated | PI3K/AKT/mTOR, MAPK/ERK | Promotes proliferation, migration, and metabolic reprogramming. | [1][14] |
| Lung Cancer | Upregulated | JAK-STAT3 | Promotes proliferation, migration, invasion, and inhibits apoptosis. | |
| Gastric Cancer | Upregulated | PI3K/AKT | Promotes proliferation and inhibits apoptosis. | [6] |
| Breast Cancer | Upregulated | Not specified | Associated with tumor size, grade, and invasiveness. | [15] |
| Bladder Cancer | Upregulated | PI3K/AKT | Promotes aerobic glycolysis and tumor growth. | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from standard cell viability assay procedures.[1][16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentration of the inhibitor to each well. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for PYCR1 and Signaling Proteins
This protocol is a general guide for western blotting.[5][19][20][21]
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against PYCR1 and relevant signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway Diagram
PYCR1-Mediated Signaling Pathways in Cancer
Caption: PYCR1 activates multiple signaling pathways in cancer.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Knockdown of PYCR1 inhibits proliferation, drug resistance and EMT in colorectal cancer cells by regulating STAT3-Mediated p38 MAPK and NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrroline-5-Carboxylate Reductase 1: a novel target for sensitizing multiple myeloma cells to bortezomib by inhibition of PRAS40-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. de.lumiprobe.com [de.lumiprobe.com]
- 17. cdn.thewellbio.com [cdn.thewellbio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PYCR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pro-tumorigenic activity of PYCR1 in gastric cancer through regulating the PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing transfection efficiency for PYCR1 siRNA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize transfection efficiency for Pyrroline-5-Carboxylate Reductase 1 (PYCR1) siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize my PYCR1 siRNA transfection?
Q2: How do I choose the right transfection reagent for my experiment?
A2: The choice of transfection reagent is critical for successful siRNA delivery.[1][3] It is essential to use reagents specifically formulated for small RNA molecules, as many commercially available reagents were designed for larger plasmid DNA.[1][3] Some reagents are developed for specific cell lines, while others have broader specificity.[1][3] For PYCR1 siRNA transfection, reagents like Lipofectamine 2000 and TurboFect have been used successfully in published studies.[5][6]
Q3: What concentration of PYCR1 siRNA should I use?
Q4: What is the recommended cell density for transfection?
A4: Cell density at the time of transfection is a critical parameter. For siRNA transfection, a cell density of 50-70% confluency is generally recommended.[9] However, the optimal confluency can vary depending on the cell type and should be determined for each new experiment.[4][8] For example, in one study, H1299 cells were seeded to reach 60-70% confluency before PYCR1 siRNA transfection.[5]
Q5: How can I assess the efficiency of PYCR1 knockdown?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal transfection reagent. | Select a transfection reagent optimized for your cell type and for siRNA delivery.[1][3] |
| Incorrect siRNA concentration. | Titrate the siRNA concentration to find the optimal level for your cells. A range of 5-100 nM is a common starting point.[8] | |
| Inappropriate cell density. | Optimize the cell confluency at the time of transfection. A density of 50-80% is often recommended.[10] | |
| Poor quality of siRNA. | Use high-quality, purified siRNA.[10] | |
| Presence of serum or antibiotics during complex formation. | Form the siRNA-lipid complexes in serum-free and antibiotic-free medium.[9][16] | |
| High Cell Death (Cytotoxicity) | Transfection reagent toxicity. | Reduce the amount of transfection reagent or choose a less toxic reagent.[10] |
| Excessive siRNA concentration. | Use the minimal amount of siRNA required for effective knockdown.[1][3][10] | |
| Unhealthy cells prior to transfection. | Use freshly passaged, healthy cells that are in the exponential growth phase.[1][3][10] | |
| Presence of antibiotics. | Avoid using antibiotics in the culture medium during and immediately after transfection.[1][3][17] | |
| Inconsistent Results | Variation in cell confluency. | Maintain consistent cell confluency at the time of transfection for all experiments.[9] |
| Changes in cell culture conditions. | Keep all cell culture parameters, such as media, supplements, and passaging frequency, consistent.[8] | |
| RNase contamination. | Use RNase-free tips, tubes, and reagents to prevent siRNA degradation.[17] | |
| No or Low PYCR1 Knockdown | Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the PYCR1 mRNA.[8][17] |
| Incorrect assessment time point. | Perform a time-course experiment to determine the optimal time to assess mRNA (24-48h) and protein (48-72h) knockdown.[10] | |
| High protein stability. | Even with efficient mRNA knockdown, a stable protein may take longer to be depleted. Monitor protein levels at later time points.[8] |
Experimental Protocols
General PYCR1 siRNA Transfection Protocol (Lipid-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[5][18] Use antibiotic-free normal growth medium supplemented with FBS.[18]
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: In an RNase-free microcentrifuge tube, dilute the desired amount of PYCR1 siRNA (e.g., 20-80 pmols) into 100 µL of serum-free medium (e.g., Opti-MEM®).[16][18]
-
Solution B: In a separate RNase-free microcentrifuge tube, dilute the optimized volume of the lipid-based transfection reagent (e.g., 2-8 µL of Lipofectamine™ RNAiMAX or TurboFect™) into 100 µL of serum-free medium.[5][18]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.[5][18]
-
-
Transfection:
-
Gently add the 200 µL of the siRNA-lipid complex mixture to each well containing the cells and medium.[5]
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the optimized duration (typically 24-72 hours).
-
-
Post-Transfection Analysis:
-
After the incubation period, harvest the cells to assess PYCR1 mRNA and protein levels via qRT-PCR and Western blotting, respectively.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| siRNA Concentration | 1 - 100 nM | [2][8] |
| Cell Confluency | 50 - 80% | [5][9][10] |
| Incubation Time | 24 - 72 hours | [10] |
| PYCR1 Knockdown Efficiency (mRNA) | ~95% | [5] |
| PYCR1 Knockdown Efficiency (Protein) | ~81% | [5] |
Signaling Pathways and Workflows
PYCR1 Signaling Pathways
PYCR1 has been shown to be involved in several signaling pathways that promote cancer progression. Knockdown of PYCR1 can inhibit these pathways.
Caption: PYCR1 is regulated by and influences key oncogenic signaling pathways.
Experimental Workflow for PYCR1 siRNA Experiments
A logical workflow is essential for successful and reproducible PYCR1 knockdown experiments.
Caption: A typical workflow for a PYCR1 siRNA knockdown experiment.
References
- 1. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting inconsistent western blot results for PYCR1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with Western blotting for Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PYCR1, and why might I see bands at different sizes?
A1: The predicted molecular weight of human PYCR1 is approximately 33.4 kDa.[1] However, variations in the observed molecular weight in a Western blot can occur due to several factors:
-
Post-Translational Modifications (PTMs): PYCR1 can undergo post-translational modifications such as phosphorylation and acetylation, which can alter its apparent molecular weight.[2][3]
-
Splice Variants: The PYCR1 gene has multiple transcript variants, which may result in different protein isoforms with varying molecular weights.[4]
-
Protein-Protein Interactions: PYCR1 can form homopolymers and interact with other proteins, which might not be fully dissociated during sample preparation, leading to higher molecular weight bands.[4][5]
-
Sample Preparation: Incomplete denaturation or reduction of the protein sample can also lead to the appearance of bands at higher molecular weights.[5]
Q2: I am observing multiple non-specific bands in my PYCR1 Western blot. What are the possible causes and solutions?
A2: The appearance of multiple non-specific bands is a common issue in Western blotting. For PYCR1, this can be particularly challenging due to the existence of isoforms like PYCR2, which shares 85% sequence identity.[6]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Primary antibody concentration is too high | Optimize the primary antibody concentration by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:1000, 1:2000, 1:5000).[5][7] |
| Cross-reactivity with other proteins | Use an affinity-purified primary antibody. Consider using a blocking peptide to confirm the specificity of the antibody.[5] Some datasheets for PYCR1 antibodies show validation through knockout/knockdown experiments, which can confirm specificity.[8] |
| Secondary antibody non-specific binding | Decrease the concentration of the secondary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.[5] |
| Inadequate blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents, such as 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[9][10] |
| Sample degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer.[5][11] |
Q3: My PYCR1 signal is very weak or absent. What can I do to improve it?
A3: A weak or absent signal for PYCR1 can be frustrating. Here are several factors to consider for improving your signal:
Troubleshooting Weak or No Signal:
| Potential Cause | Suggested Solution |
| Low PYCR1 expression in the sample | PYCR1 expression varies across different cell lines and tissues.[12][13] Ensure your chosen cell line or tissue expresses PYCR1 at a detectable level. For example, AGS gastric cancer cells have high PYCR1 expression, while MKN28 has low expression.[12] Consider using a positive control, such as lysates from cells known to express PYCR1 (e.g., PANC-1, SW620, 293T).[14] |
| Insufficient protein loading | Increase the amount of protein loaded per lane. A typical starting point is 20-30 µg of total protein.[15] |
| Suboptimal antibody concentration or incubation time | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9][10] |
| Poor protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For a protein of ~33 kDa like PYCR1, ensure the transfer time and voltage are optimized. PVDF membranes are often recommended for better binding of low abundance proteins.[16] |
| Inactive enzyme in chemiluminescent detection | Ensure the HRP-conjugated secondary antibody and the ECL substrate are not expired and have been stored correctly. Prepare fresh substrate solution just before use. |
Experimental Protocols
Standard Western Blot Protocol for PYCR1
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Transfer can be performed using a wet or semi-dry system. For a protein of PYCR1's size, a standard transfer at 100V for 1 hour in a wet system is a good starting point.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary PYCR1 antibody (e.g., at a 1:1000 - 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 - 1:10,000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| Protein Load | 20-30 µg | [15] |
| Gel Percentage | 10-12% Polyacrylamide | [9][15] |
| Primary Antibody Dilution | 1:500 - 1:2000 | [7] |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | [17] |
| Blocking Agent | 5% Non-fat Dry Milk or 3-5% BSA | [9][10] |
| Incubation (Primary Ab) | Overnight at 4°C | [9] |
| Incubation (Secondary Ab) | 1 hour at Room Temperature | [15] |
Signaling Pathways and Workflows
PYCR1 Signaling Interactions
PYCR1 is involved in several signaling pathways that are crucial for cancer progression and cellular metabolism.
Caption: Upstream and downstream signaling pathways involving PYCR1.
Western Blot Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting inconsistent PYCR1 Western blot results.
Caption: A step-by-step workflow for troubleshooting PYCR1 Western blots.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF1R-phosphorylated PYCR1 facilitates ELK4 transcriptional activity and sustains tumor growth under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PYCR1 - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PYCR1 antibody (13108-1-AP) | Proteintech [ptglab.com]
- 8. PYCR1 antibody | antibody review based on formal publications [labome.com]
- 9. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PYCR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. PYCR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Anti-PYCR1 Antibody (A89278) | Antibodies.com [antibodies.com]
PYCR1-IN-1 In Vivo Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo bioavailability of PYCR1-IN-1, a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
A1: this compound is a small molecule inhibitor of PYCR1 with an IC50 of 8.8 µM.[1][2] PYCR1 is a key enzyme in proline biosynthesis and is implicated in the progression of various cancers by supporting metabolic reprogramming, redox homeostasis, and collagen production.[3][4][5][6] Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility, which can significantly limit its absorption and exposure in in-vivo studies, leading to reduced efficacy.[7][8][9]
Q2: What are the initial signs of poor bioavailability in my in vivo experiments with this compound?
A2: Indicators of poor bioavailability can include:
-
Lack of therapeutic efficacy: The compound fails to inhibit tumor growth or other expected phenotypes in animal models, even at high doses.[10][11]
-
High variability in results: Significant differences in outcomes are observed between individual animals within the same treatment group.
-
Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals that the drug is not reaching or being maintained at therapeutic levels in the bloodstream.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: The main approaches focus on improving the solubility and absorption of the compound. These can be broadly categorized into:
-
Formulation Strategies: Modifying the drug's physical form or delivery vehicle to improve its dissolution in physiological fluids.[12][9][13][14][15]
-
Advanced Drug Delivery Systems: Utilizing carriers like nanoparticles or liposomes to protect the drug and facilitate its uptake.[16][17]
-
Chemical Modification (Prodrugs): Altering the chemical structure of the inhibitor to create a more soluble or permeable version that converts to the active drug in the body.[13]
Troubleshooting Guide
Issue 1: Sub-optimal or inconsistent efficacy in animal models.
This is often the first indication of a bioavailability problem. Before altering the experimental design, consider the formulation and delivery of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Review Formulation Protocol: Inconsistent preparation of the dosing solution can lead to variability. Ensure the compound is fully dissolved and stable in the vehicle.
-
Optimize the Formulation: If using a simple formulation (e.g., suspension in saline), it is likely insufficient. Explore the formulation strategies detailed in the tables and protocols below.
-
Consider the Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) will significantly impact bioavailability. Oral administration is often challenged by poor solubility and first-pass metabolism.[12]
Issue 2: Precipitation of this compound upon injection or in the dosing vehicle.
Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle.
Troubleshooting Steps:
-
Reduce Concentration: Attempt to use a lower, more soluble concentration if therapeutically viable.
-
Alter the Vehicle Composition: Increase the percentage of co-solvents or switch to a different vehicle system. For example, if a DMSO/saline mixture is failing, consider a formulation with corn oil or cyclodextrins.[2]
-
Utilize Solubilizing Excipients: Incorporate surfactants, lipids, or polymers to create more stable formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions.[12][9][14]
-
Employ Sonication or Heating: Gentle heating and/or sonication can aid in the dissolution of the compound during preparation.[2] However, ensure that these methods do not degrade the compound.
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Target | Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | [2] |
| IC50 | 8.8 µM | [1][2] |
| Molecular Weight | ~238.28 g/mol (as compound 4 from the original publication) | Inferred |
| In Vitro Activity | Decreases proline levels and inhibits proliferation of human breast cancer cells. | [2] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Inhibitors
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400) and an aqueous vehicle (e.g., saline, PBS). | Simple to prepare. | Can cause local toxicity or precipitation upon dilution in the bloodstream. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, and co-solvents. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[12][13] | Enhances solubility and can improve lymphatic absorption, bypassing first-pass metabolism.[12] | More complex to formulate and characterize. Potential for GI side effects. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule.[8][9] | Increases aqueous solubility and dissolution rate. | Can be limited by the stoichiometry of complexation and potential for renal toxicity at high doses.[8] |
| Nanoparticle Formulations | The drug is encapsulated within or attached to nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles).[7][12][17] | Improves solubility, protects the drug from degradation, and can allow for targeted delivery.[13][17] | Complex manufacturing process and potential for immunogenicity. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state.[7][9][14] | Significantly increases dissolution rate due to the high energy state of the amorphous drug.[7] | Amorphous form can be physically unstable and may recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent/Oil Vehicle
This protocol is adapted from commercially available information for this compound.[2]
-
Weigh the required amount of this compound powder.
-
Add DMSO to the powder to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
In a separate tube, measure the required volume of corn oil.
-
Slowly add the this compound stock solution in DMSO to the corn oil to achieve the final desired concentration. For example, to make a 5 mg/mL solution, add 1 part of the 50 mg/mL stock to 9 parts of corn oil.
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.
Protocol 2: Preparation of this compound with a Cyclodextrin-Based Vehicle
This protocol is also based on commercially available suggestions and is suitable for intravenous or intraperitoneal administration.[2]
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline. Stir until the SBE-β-CD is completely dissolved.
-
Weigh the required amount of this compound.
-
Add DMSO to the this compound to create a concentrated stock solution (e.g., 25 mg/mL).
-
Slowly add the this compound stock solution in DMSO to the 20% SBE-β-CD solution to achieve the final desired concentration. For example, to make a 2.5 mg/mL solution, add 1 part of the 25 mg/mL stock to 9 parts of the SBE-β-CD solution.
-
Vortex thoroughly. The final solution should be clear.
Visualizations
Signaling Pathway
Caption: The role of PYCR1 in proline biosynthesis and its inhibition by this compound.
Experimental Workflow
Caption: A systematic workflow for selecting and validating an in vivo formulation for this compound.
Bioavailability Enhancement Strategies
Caption: Logical relationships between different strategies to improve drug bioavailability.
References
- 1. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tackling Bioavailability Challenges for Small Molecules [catalent.com]
- 17. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to PYCR1 Inhibitors: Evaluating the Efficacy of PYCR1-IN-1
For Researchers, Scientists, and Drug Development Professionals
The enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1) has emerged as a significant target in cancer research due to its crucial role in proline biosynthesis, a pathway frequently upregulated in various malignancies to support rapid cell growth and proliferation. The development of potent and specific PYCR1 inhibitors is a promising avenue for novel anticancer therapies. This guide provides an objective comparison of the efficacy of PYCR1-IN-1 with other notable PYCR1 inhibitors, supported by available experimental data.
Quantitative Efficacy of PYCR1 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected PYCR1 inhibitors based on enzymatic assays. It is important to note that direct comparisons of potency can be influenced by variations in assay conditions between different studies.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Notes |
| This compound | Small Molecule | 8.8[1] | - | Derived from pargyline, shows pathway-relevant effects in cell-based assays. |
| Compound 33 | Fragment-like | 29 | - | Identified through docking-guided X-ray crystallography. |
| N-formyl L-proline (NFLP) | Proline Analog | 490[2] | 100[2][3] | A well-validated chemical probe for PYCR1 that phenocopies PYCR1 knockdown in breast cancer cells.[2][3][4] |
| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | Proline Analog | - | 70[4][5] | Shows higher affinity than NFLP and good specificity for PYCR1 over PYCR3.[5] |
| L-tetrahydro-2-furoic acid (THFA) | Proline Analog | - | 2000 | One of the first identified proline analog inhibitors.[2] |
| Cyclopentanecarboxylate (CPC) | Proline Analog | - | 1000 | A weaker proline analog inhibitor.[2] |
| L-thiazolidine-4-carboxylate (L-T4C) | Proline Analog | - | 600 | A submillimolar competitive inhibitor.[2] |
| L-thiazolidine-2-carboxylate (L-T2C) | Proline Analog | - | 400 | A submillimolar competitive inhibitor.[2] |
Cellular Efficacy
While direct comparative cellular efficacy data (e.g., EC50 values) for all listed inhibitors from a single study is limited, some cellular effects have been reported:
-
This compound : Has been shown to decrease proline levels and inhibit the proliferation of human breast cancer cell lines SUM-159-PT and MDA-MB-231 by 30-40% when treated with up to 100 µM for 24 hours.[6]
-
N-formyl L-proline (NFLP) : Has been demonstrated to impair the spheroidal growth of MCF10A H-RASV12 breast cancer cells, mimicking the effect of PYCR1 gene knockdown.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PYCR1 inhibitors.
PYCR1 Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on PYCR1 enzymatic activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against PYCR1.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human PYCR1 enzyme.
-
Substrates: Pyrroline-5-carboxylate (P5C) and a cofactor (NADH or NADPH).
-
Test inhibitor compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA).[7]
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
The enzymatic reaction measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H to NAD(P)+.
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of NAD(P)H (e.g., 175 µM), and the test inhibitor at a range of concentrations.[2]
-
The reaction is initiated by the addition of a fixed concentration of the substrate, P5C (e.g., 200 µM).
-
The rate of the reaction (initial velocity) is monitored by measuring the change in absorbance over time.
-
For Ki determination, the assay is performed with varying concentrations of P5C at different fixed concentrations of the inhibitor.[2]
-
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
For competitive inhibitors, the data can be globally fitted to a competitive inhibition model to determine the Ki value.[7]
-
Cancer Cell Spheroid Growth Assay
This assay assesses the impact of an inhibitor on the growth of cancer cells in a three-dimensional (3D) culture model, which more closely mimics an in vivo tumor environment.
Objective: To evaluate the effect of a PYCR1 inhibitor on the growth and viability of cancer cell spheroids.
General Protocol:
-
Cell Culture and Spheroid Formation:
-
Cancer cell lines known to be dependent on PYCR1 (e.g., MCF10A H-RASV12) are cultured in appropriate media.
-
Spheroids are generated using methods such as the hanging drop technique or by seeding cells in ultra-low attachment plates.[8] For the hanging drop method, small droplets of cell suspension are placed on the lid of a petri dish, which is then inverted over a dish containing PBS to maintain humidity, allowing spheroids to form by gravity.[6][9]
-
-
Inhibitor Treatment:
-
Once spheroids have formed (typically after 48-72 hours), they are treated with various concentrations of the PYCR1 inhibitor or a vehicle control.[10]
-
-
Growth Assessment:
-
Spheroid growth is monitored over several days by capturing images and measuring the spheroid diameter or area.
-
At the end of the experiment, cell viability within the spheroids can be assessed using assays like the CellTiter-Glo® 3D cell viability assay, which measures ATP levels.[10]
-
-
Data Analysis:
-
The change in spheroid size or viability is plotted against the inhibitor concentration to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in Graphviz DOT language.
PYCR1 Signaling in Cancer Progression
PYCR1 is implicated in several signaling pathways that promote cancer cell proliferation, survival, and metabolic reprogramming.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 肿瘤干细胞成球实验方案 [sigmaaldrich.com]
- 9. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Validating the Specificity of PYCR1-IN-1: A Comparative Guide to Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PYCR1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), with other alternative inhibitors. The focus is on validating the specificity of this compound through a detailed examination of its kinetic performance, supported by experimental data and protocols. This document is intended to assist researchers in making informed decisions when selecting a PYCR1 inhibitor for their studies.
Introduction to PYCR1 and the Importance of Specific Inhibition
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the conversion of pyrroline-5-carboxylate (P5C) to proline. This process is crucial for various cellular functions, including protein synthesis, redox balance, and cellular response to stress. Upregulation of PYCR1 has been implicated in the progression of several cancers, making it an attractive therapeutic target.
However, the human genome encodes for three PYCR isoforms: PYCR1, PYCR2, and PYCR3. PYCR1 and PYCR2 are mitochondrial enzymes that share a high degree of sequence homology, with their active sites being 97% identical[1]. This high similarity presents a significant challenge in the development of specific inhibitors, as compounds targeting PYCR1 may also exhibit off-target effects by inhibiting PYCR2. Such cross-reactivity can lead to ambiguous experimental results and potential toxicity. Therefore, rigorous kinetic analysis to validate the specificity of any PYCR1 inhibitor is paramount.
This guide focuses on this compound and compares its kinetic profile with other known PYCR1 inhibitors, while also considering the potential for off-target inhibition of PYCR2.
Comparative Kinetic Data of PYCR1 Inhibitors
The following table summarizes the available kinetic data for this compound and other notable PYCR1 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki (inhibition constant) provides a measure of the inhibitor's binding affinity. Lower values for both parameters indicate higher potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Notes |
| This compound | PYCR1 | 8.8[2][3] | Not Reported | A fragment-derived inhibitor. |
| N-formyl-L-proline (NFLP) | PYCR1 | 490[4] | 100[5][6] | A competitive inhibitor with respect to P5C. |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | Not Reported | 70 | Shows 30-fold more specificity for PYCR1 over PYCR3. |
| Pargyline (B1678468) Derivative | PYCR1 | 10 | Not Reported | Derivative of the initial hit, pargyline (IC50 of 200 µM). |
| Fragment Inhibitors | PYCR1 | Variable | Not Reported | A number of fragment-based inhibitors have been identified with varying potencies. |
Note on Specificity: A critical aspect of validating this compound is to determine its inhibitory activity against PYCR2. Due to the high active site similarity between PYCR1 and PYCR2, there is a strong likelihood of cross-reactivity[1][7]. Currently, there is no publicly available data on the IC50 of this compound against PYCR2. It is highly recommended that researchers independently determine this value to fully assess the inhibitor's specificity.
Experimental Protocols
To aid researchers in their validation efforts, detailed methodologies for key kinetic experiments are provided below.
Determination of IC50 for PYCR1 Inhibitors
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against PYCR1.
Materials:
-
Recombinant human PYCR1 enzyme
-
This compound and other inhibitors of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Substrate solution: Pyrroline-5-carboxylate (P5C)
-
Cofactor solution: NADH or NADPH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer. A typical starting concentration might be 1 mM, with 2-fold or 3-fold serial dilutions.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or buffer for the no-inhibitor control)
-
PYCR1 enzyme (final concentration typically in the nanomolar range)
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (P5C) and cofactor (NADH or NADPH) solution to each well. The final concentrations of P5C and the cofactor should be kept constant across all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (for NADH or NADPH oxidation) over time using a microplate spectrophotometer. Collect data at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates, setting the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Assessment of Specificity against PYCR2
To validate the specificity of this compound, it is essential to perform the same IC50 determination assay using recombinant human PYCR2.
Procedure:
-
Follow the exact same protocol as described above for the PYCR1 IC50 determination.
-
Substitute recombinant human PYCR1 with recombinant human PYCR2 at a similar final concentration.
-
Determine the IC50 of this compound against PYCR2.
-
Selectivity Index Calculation: The selectivity of the inhibitor can be expressed as a ratio of the IC50 values:
-
Selectivity Index = IC50 (PYCR2) / IC50 (PYCR1)
-
A higher selectivity index indicates greater specificity for PYCR1.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proline biosynthesis pathway and the experimental workflow for validating inhibitor specificity.
Caption: Proline biosynthesis pathway highlighting PYCR1 inhibition.
Caption: Workflow for validating PYCR1 inhibitor specificity.
Conclusion and Recommendations
This compound is a known inhibitor of PYCR1 with a reported IC50 of 8.8 µM[2][3]. When compared to other inhibitors like NFLP, it demonstrates moderate potency. However, the critical question of its specificity, particularly against the highly homologous PYCR2, remains unanswered in the current literature.
For researchers considering the use of this compound, it is strongly recommended to perform in-house kinetic analysis to determine its inhibitory activity against both PYCR1 and PYCR2. This will provide a clear selectivity index and a robust validation of its suitability for specific PYCR1 inhibition studies. Without this crucial data, any experimental results obtained using this compound should be interpreted with caution, acknowledging the potential for off-target effects on PYCR2. The experimental protocols provided in this guide offer a clear path for researchers to independently validate the specificity of this compound and other potential inhibitors.
References
- 1. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]
- 4. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PYCR1-IN-1 Activity Across Diverse Cancer Types: A Comparative Guide
For Immediate Release:
This guide provides a comprehensive comparison of the activity of PYCR1-IN-1, a small molecule inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), across various cancer types. PYCR1 is a critical enzyme in proline biosynthesis and is found to be upregulated in numerous malignancies, making it a promising target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in cancer research.
Introduction to PYCR1 and the Role of this compound
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis.[1] Proline metabolism is increasingly recognized as a key pathway supporting cancer cell proliferation, survival, and redox balance.[2][3] Elevated expression of PYCR1 has been documented in a wide array of cancers, including hepatocellular carcinoma (HCC), lung cancer, breast cancer, bladder cancer, and gastric cancer, often correlating with poorer prognoses.[4]
This compound (also identified as compound 4) is a selective inhibitor of PYCR1 with a reported half-maximal inhibitory concentration (IC50) of 8.8 µM against the enzyme.[2][5][6][7] By targeting PYCR1, this compound disrupts proline biosynthesis, thereby impeding the metabolic adaptations that fuel rapid cancer cell growth. Recent studies have begun to validate the anti-cancer activity of this compound in specific cancer models, highlighting its therapeutic potential.[8]
Comparative Efficacy of this compound in Different Cancer Types
The following tables summarize the currently available quantitative data on the efficacy of this compound and the broader role of PYCR1 inhibition in various cancer cell lines and in vivo models.
| Enzymatic Inhibition | |
| Target | PYCR1 |
| Inhibitor | This compound (compound 4) |
| IC50 | 8.8 µM[2][5][6][7] |
| In Vitro Efficacy of this compound | |||
| Cancer Type | Cell Line | Assay | Observed Effect |
| Breast Cancer | SUM-159-PT, MDA-MB-231 | Proliferation Assay | Inhibition of cell proliferation[5] |
| Non-Small Cell Lung Cancer (NSCLC) | Multiple lung cancer cell lines | Tumor Spheroid Growth Assay | Significant suppression of tumor spheroid growth[8] |
| Upregulation of PYCR1 and Effects of its Inhibition in Various Cancers | ||
| Cancer Type | PYCR1 Expression | Effect of PYCR1 Knockdown/Inhibition |
| Hepatocellular Carcinoma (HCC) | Upregulated | Inhibition of cell proliferation, migration, and invasion.[9] |
| Lung Cancer | Upregulated | Reduced cell proliferation, migration, and colony formation.[8] |
| Breast Cancer | Upregulated | Inhibition of de novo proline biosynthesis and impairment of spheroidal growth (with NFLP).[10] |
| Bladder Cancer | Upregulated | Inhibition of tumor formation. |
| Gastric Cancer | Upregulated | Attenuation of cell growth and promotion of apoptosis. |
| Pancreatic Ductal Adenocarcinoma | Upregulated | Inhibition of cell proliferation and colony formation, increased apoptosis. |
| Prostate Cancer | Upregulated | Inhibition of cell growth and colony formation.[9] |
| Colorectal Cancer | Upregulated | Inhibition of cell proliferation and metastatic growth. |
Signaling Pathways Implicated in PYCR1-Mediated Cancer Progression
PYCR1 exerts its pro-tumorigenic effects through the modulation of several key signaling pathways. Understanding these pathways provides a mechanistic basis for the anti-cancer activity of PYCR1 inhibitors like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
PYCR1 Enzyme Inhibition Assay
This protocol is adapted from studies characterizing PYCR1 inhibitors.
Objective: To determine the in vitro inhibitory activity of a test compound against purified PYCR1 enzyme.
Materials:
-
Purified recombinant human PYCR1 enzyme
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Substrate 1: Pyrroline-5-carboxylate (P5C)
-
Substrate 2: NADPH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of NADPH to each well.
-
Initiate the reaction by adding a fixed concentration of P5C to each well.
-
Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell Proliferation Assay (MTT/CCK-8)
This protocol is a general method for assessing the effect of this compound on cancer cell viability and proliferation.
Objective: To evaluate the dose-dependent effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., SUM-159-PT, MDA-MB-231, NSCLC cell lines)
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or the colorimetric reaction (CCK-8).
-
If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.[9][11]
Conclusion and Future Directions
The available data strongly suggest that PYCR1 is a viable therapeutic target in a multitude of cancers. This compound has demonstrated promising activity in breast and non-small-cell lung cancer models. However, to fully realize its clinical potential, further cross-validation studies are imperative. Future research should focus on:
-
Expanding the scope of in vitro testing: Evaluating the efficacy of this compound across a broader panel of cancer cell lines from different tissues of origin.
-
Comprehensive in vivo studies: Conducting robust preclinical animal studies to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in various cancer models.
-
Comparative analyses: Performing head-to-head comparisons of this compound with other known PYCR1 inhibitors to determine its relative potency and potential advantages.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to PYCR1-targeted therapies.
This guide serves as a foundational resource to stimulate and guide these future investigations, ultimately accelerating the translation of PYCR1 inhibition into effective cancer treatments.
References
- 1. PYCR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. PYCR1 drives lung cancer progression through functional interactions with EGFR and TLR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-formyl-l-proline (NFLP) and PYCR1-IN-1 as Chemical Probes for PYCR1
For researchers, scientists, and drug development professionals investigating the role of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in cancer and other diseases, the choice of a chemical probe is critical. This guide provides an objective comparison of two known PYCR1 inhibitors, N-formyl-l-proline (NFLP) and PYCR1-IN-1, to aid in the selection of the most suitable tool for specific research needs.
This comparison guide synthesizes experimental data on the potency, mechanism of action, and cellular effects of NFLP and this compound. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate informed experimental design.
At a Glance: NFLP vs. This compound
| Feature | N-formyl-l-proline (NFLP) | This compound |
| Mechanism of Action | Competitive inhibitor with respect to P5C | PYCR1 inhibitor |
| Potency (Ki) | ~100 µM[1] | Not Reported |
| Potency (IC50) | ~490 µM (in specific assay conditions)[2] | 8.8 µM[3] |
| Cellular Effects | Inhibits de novo proline biosynthesis, impairs spheroid growth[4][5] | Decreases proline levels, inhibits cancer cell proliferation[3] |
| Selectivity | ~10-fold more selective for PYCR1 over PYCR3; negligible inhibition of PRODH[1] | Not explicitly reported in reviewed literature |
| Validation | Validated as the first chemical probe for PYCR1 with a co-crystal structure[4][5] | Developed from a fragment-based screen |
Disclaimer: The presented potency values (IC50 and Ki) are derived from different studies and may have been determined under varying experimental conditions. A direct comparison of potency should be interpreted with caution.
In-Depth Analysis
N-formyl-l-proline (NFLP)
NFLP is a proline analog that acts as a competitive inhibitor of PYCR1 with respect to its substrate, pyrroline-5-carboxylate (P5C).[4][5] It has been extensively characterized and is considered the first validated chemical probe for PYCR1, with its binding mode confirmed by X-ray crystallography.[4][5] The binding of NFLP to the P5C binding site of PYCR1 induces a conformational change in the enzyme.[4]
In cellular assays, NFLP has been shown to inhibit the de novo synthesis of proline and impair the growth of cancer cell spheroids, phenocopying the effects of PYCR1 knockdown.[4][5] In terms of selectivity, NFLP exhibits a preference for PYCR1 over the isoform PYCR3 and does not significantly inhibit proline dehydrogenase (PRODH), the enzyme responsible for proline catabolism.[1]
This compound
This compound is a more potent inhibitor of PYCR1 in biochemical assays, with a reported IC50 of 8.8 µM.[3] It was developed through a fragment-based screening approach starting from the fragment-like hit pargyline. In cellular studies, this compound has been demonstrated to reduce intracellular proline levels and inhibit the proliferation of breast cancer cell lines.[3]
While more potent in enzymatic assays, detailed information regarding the specific mechanism of inhibition (e.g., competitive, non-competitive) and its selectivity against other PYCR isoforms (PYCR2, PYCR3) and PRODH is not as extensively documented in the public domain as it is for NFLP.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Proline Biosynthesis and PYCR1's role in cancer.
Caption: Workflow for evaluating PYCR1 inhibitors.
Experimental Protocols
PYCR1 Enzyme Activity Assay
This protocol is adapted from established methods to measure PYCR1 inhibition.
Materials:
-
Recombinant human PYCR1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Substrate: DL-Pyrroline-5-carboxylic acid (P5C)
-
Cofactor: NADH
-
Test compounds (NFLP or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, a fixed concentration of NADH (e.g., 175 µM), and the desired concentration of the test compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding a fixed concentration of P5C (e.g., 200 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
-
To determine the mechanism of inhibition and Ki value, vary the concentration of P5C at different fixed concentrations of the inhibitor.
Spheroid Formation Assay
This protocol provides a general framework for assessing the effect of PYCR1 inhibitors on 3D cell culture models.
Materials:
-
Cancer cell line known to be dependent on PYCR1 (e.g., MCF10A H-RASV12)
-
Ultra-low attachment 96-well plates
-
Appropriate cell culture medium
-
Test compounds (NFLP or this compound)
-
Microscope with imaging capabilities
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in the ultra-low attachment plate with culture medium.
-
Add the desired concentrations of the test compound or vehicle control to the wells.
-
Incubate the plate for several days (e.g., 5-10 days) to allow for spheroid formation.
-
Monitor spheroid growth and morphology regularly using a microscope.
-
At the end of the experiment, capture images of the spheroids and measure their size (e.g., diameter or area) using image analysis software.
-
Spheroid viability can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
Conclusion
Both N-formyl-l-proline and this compound are valuable tools for studying the function of PYCR1.
-
N-formyl-l-proline (NFLP) is a well-validated chemical probe with a clearly defined mechanism of action and known selectivity profile. Its moderate potency might require higher concentrations in cellular assays, but its thorough characterization provides a high degree of confidence in its on-target effects. It is an excellent choice for studies where a validated tool with a known mechanism is paramount.
-
This compound offers significantly higher potency in biochemical assays, which could be advantageous for achieving target inhibition at lower concentrations in cellular systems. However, further characterization of its precise mechanism of inhibition and selectivity against other PYCR isoforms would strengthen its profile as a chemical probe. It is a promising candidate for researchers prioritizing high potency.
The selection between NFLP and this compound will ultimately depend on the specific experimental context, the importance of validated mechanism versus potency, and the resources available for further characterization. This guide provides the foundational data and protocols to make an informed decision and to design robust experiments to probe the function of PYCR1.
References
- 1. Expression and Kinetic Characterization of PYCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
PYCR1 Under the Microscope: A Comparative Analysis of Genetic Knockdown versus Pharmacological Inhibition
A comprehensive guide for researchers exploring therapeutic strategies targeting proline metabolism in cancer.
Pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis, has emerged as a significant therapeutic target in various cancers due to its role in metabolic reprogramming, redox homeostasis, and tumor progression.[1][2] This guide provides a comparative analysis of two primary strategies for targeting PYCR1: genetic knockdown and pharmacological inhibition. By examining the methodologies, experimental data, and underlying signaling pathways, we aim to equip researchers with the necessary information to select the most appropriate approach for their studies.
At a Glance: Knockdown vs. Inhibition
| Feature | PYCR1 Knockdown (siRNA/shRNA) | Pharmacological Inhibition |
| Mechanism of Action | Reduces PYCR1 protein expression by degrading its mRNA.[3] | Directly binds to the PYCR1 enzyme, inhibiting its catalytic activity.[4][5] |
| Specificity | Can be highly specific to PYCR1, but potential for off-target effects exists. | Specificity varies by inhibitor; off-target effects are a key consideration.[6] |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA).[3] | Effect is dependent on inhibitor concentration and half-life. |
| Applications | Primarily used in in vitro and in vivo preclinical research to validate target function.[7][8] | Applicable for in vitro and in vivo studies, with a direct path to clinical translation.[1][9] |
| Key Advantage | Provides a clear understanding of the genetic requirement of PYCR1. | Offers a therapeutically relevant approach that can be translated to drug development. |
| Key Disadvantage | Therapeutic delivery can be challenging. | Development of potent and specific inhibitors is complex. |
Delving into the Data: A Quantitative Comparison
The following tables summarize key findings from studies employing either PYCR1 knockdown or pharmacological inhibition, offering a glimpse into the quantitative impact on cancer cell biology.
Table 1: Effects of PYCR1 Knockdown on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Method | Effect on Proliferation | Effect on Apoptosis | Reference |
| SPC-A1, H1703 | Non-Small Cell Lung Cancer | siRNA | Significant inhibition | Increased apoptosis | [10] |
| RKO, HCT116 | Colorectal Cancer | siRNA | Decreased cell number | - | [11] |
| HepG2 | Liver Cancer | Knockout | Significant inhibition | - | [9] |
| Prostate Cancer Cells | Prostate Cancer | Knockdown | Inhibition of cell growth and colony formation | Enhanced cell apoptosis | [4] |
| Colorectal Cancer Cells | Colorectal Cancer | siRNA | Inhibition | - | [12] |
Table 2: Effects of Pharmacological Inhibition of PYCR1
| Inhibitor | Cell Line | Cancer Type | IC50 / Concentration | Effect on Proliferation | Reference |
| Pargyline | Multiple Myeloma Cells | Multiple Myeloma | - | Reduced viability and proliferation | [7] |
| N-formyl L-proline (NFLP) | - | - | IC50: 490 µM | - | [5] |
| Compound 10 | - | - | Ki: 70 µM | - | [13] |
| PYCR1 Inhibitor | HepG2 | Liver Cancer | 20 µM | Significant inhibition | [9] |
Understanding the Mechanism: PYCR1 Signaling Pathways
PYCR1 influences several critical signaling pathways that drive cancer progression. Both genetic knockdown and pharmacological inhibition of PYCR1 are expected to modulate these pathways, leading to anti-tumor effects.
Caption: PYCR1's central role in proline biosynthesis and redox balance influences key oncogenic signaling pathways.
Experimental Corner: Protocols for Your Research
Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols used to study PYCR1.
PYCR1 Knockdown using siRNA
Objective: To transiently reduce the expression of PYCR1 in cultured cells.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute PYCR1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells to assess PYCR1 knockdown efficiency by qPCR and Western blot.[10][14]
Cell Proliferation Assay (CCK-8)
Objective: To quantify the effect of PYCR1 knockdown or inhibition on cell proliferation.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with either PYCR1 siRNA/inhibitor or their respective controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[10]
Western Blot Analysis
Objective: To determine the protein levels of PYCR1 and downstream signaling molecules.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PYCR1, p-AKT, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Caption: A generalized workflow for studying the effects of PYCR1 knockdown or inhibition on cancer cells.
Conclusion and Future Directions
Both PYCR1 knockdown and pharmacological inhibition have proven to be valuable tools for investigating the role of proline metabolism in cancer.[6][13] Knockdown studies have been instrumental in establishing PYCR1 as a valid therapeutic target, demonstrating its necessity for cancer cell proliferation and survival.[8] Pharmacological inhibitors, on the other hand, represent a more clinically translatable approach, with ongoing efforts to develop potent and specific molecules.[5]
A direct, head-to-head comparative study in the same cancer models would be highly beneficial to the research community. Such a study would provide a clearer understanding of the subtle differences in cellular response to these two interventions and could guide the selection of the most appropriate strategy for future preclinical and clinical investigations. As our understanding of PYCR1's role in cancer deepens, the development of novel therapeutic strategies targeting this metabolic vulnerability holds great promise for improving patient outcomes.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 3. EP3406253A1 - Inhibitors and antagonists of human pycr1 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Knockdown of PYCR1 inhibits proliferation, drug resistance and EMT in colorectal cancer cells by regulating STAT3-Mediated p38 MAPK and NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the On-Target Engagement of PYCR1-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of PYCR1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). PYCR1 is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis and is implicated in cancer progression, making it an attractive therapeutic target. This document outlines experimental approaches for confirming that this compound directly interacts with its intended target in a cellular context, and compares its biochemical potency with other known PYCR1 inhibitors.
Direct On-Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein. While specific CETSA data for this compound is not currently available in the public domain, this guide provides a detailed protocol for researchers to conduct this validation.
Hypothetical Experimental Protocol: CETSA for PYCR1
This protocol is based on established CETSA methodologies and the known biophysical properties of PYCR1.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line with high PYCR1 expression (e.g., HeLa, A549) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. A known melting temperature of purified PYCR1 is approximately 65°C, which can guide the temperature range selection.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the presence of soluble PYCR1 in each sample by Western blotting using a specific anti-PYCR1 antibody.
-
Quantify the band intensities to generate melting curves and isothermal dose-response curves to determine the thermal shift and the cellular EC50 for target engagement.
Biochemical Assay: A Head-to-Head Comparison
Biochemical assays using purified PYCR1 enzyme are fundamental for determining the intrinsic inhibitory activity of a compound. Below is a comparison of this compound with other known PYCR1 inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Notes |
| This compound | 8.8 | - | A potent inhibitor identified through fragment-based screening. |
| N-Formyl-L-proline (NFLP) | 490 | 100 | A competitive inhibitor with respect to P5C. |
| (S)-Tetrahydro-2H-pyran-2-carboxylic acid | - | 70 | A potent competitive inhibitor. |
| L-thiazolidine-4-carboxylate | - | 600 | A proline analog with inhibitory activity. |
| L-thiazolidine-2-carboxylate | - | 400 | A proline analog with inhibitory activity. |
Indirect Validation of On-Target Engagement in Cells
In the absence of direct binding data, measuring the downstream cellular consequences of PYCR1 inhibition provides strong evidence of on-target activity.
Analysis of Downstream Metabolites
Inhibition of PYCR1 is expected to decrease intracellular proline levels and affect related metabolic pathways.
Experimental Protocol: Proline Quantification
-
Treat cells with this compound or a control compound at various concentrations for a specified duration.
-
Harvest the cells and extract metabolites using a suitable method (e.g., methanol/water extraction).
-
Analyze the intracellular proline concentration using mass spectrometry-based metabolomics. A significant dose-dependent decrease in proline levels would indicate on-target PYCR1 inhibition.
Assessment of Downstream Signaling Pathways and Cellular Phenotypes
PYCR1 activity is linked to several cancer-promoting signaling pathways and cellular processes.
Experimental Protocol: Western Blotting and Cell-Based Assays
-
Signaling Pathway Analysis: Treat cells with this compound and analyze the phosphorylation status of key proteins in pathways such as PI3K/AKT/mTOR and MAPK/ERK by Western blotting. Inhibition of these pathways would be consistent with on-target PYCR1 activity.
-
Cell Proliferation Assay: Seed cells in a multi-well plate and treat with a dose-range of this compound. Monitor cell proliferation over time using assays such as MTT, IncuCyte, or cell counting. A reduction in cell proliferation is an expected outcome of PYCR1 inhibition.
-
Glycolysis Assessment: Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer in cells treated with this compound to assess changes in glycolysis. A decrease in ECAR would indicate a downstream effect of PYCR1 inhibition.
Visualizing the Strategy for Validating this compound On-Target Engagement
To provide a clear overview of the validation process, the following diagrams illustrate the key concepts and workflows.
A Head-to-Head Showdown: PYCR1-IN-1 vs. Pargyline Derivatives in the Inhibition of Proline Biosynthesis
For researchers, scientists, and drug development professionals, the burgeoning field of cancer metabolism has identified Pyrroline-5-Carboxylate Reductase 1 (PYCR1) as a compelling therapeutic target. This enzyme's role in proline biosynthesis is crucial for supporting the metabolic demands of rapidly proliferating cancer cells. This guide provides a comprehensive head-to-head comparison of two key inhibitory scaffolds: PYCR1-IN-1 and derivatives of the well-known monoamine oxidase inhibitor, pargyline (B1678468).
This publication delves into the quantitative inhibitory data, selectivity profiles, and underlying mechanisms of action for these compound classes. Detailed experimental protocols for key assays are provided to support the reproducibility of the presented data. Furthermore, critical signaling pathways influenced by PYCR1 are visualized to provide a holistic understanding of the therapeutic potential of its inhibition.
At a Glance: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and key pargyline derivatives against PYCR1, as well as the off-target activity of pargyline against monoamine oxidases (MAO-A and MAO-B).
| Compound | Target | IC50 / Ki | Notes |
| This compound | PYCR1 | IC50 = 8.8 µM | A compound developed from a fragment-based screen, showing improved potency over the initial hit.[1][2][3] |
| Pargyline | PYCR1 | IC50 ≈ 200 µM | Identified as a fragment-like hit in initial screens.[4][5] |
| Brominated Pargyline Derivative | PYCR1 | IC50 = 10 µM | An optimized derivative of pargyline with enhanced PYCR1 inhibitory activity.[4][5] |
| Pargyline | MAO-A | IC50 = 11.52 nM | Exhibits potent, irreversible inhibition of MAO-A.[6] |
| Pargyline | MAO-B | IC50 = 8.20 nM | Shows slight preference for MAO-B over MAO-A.[6] |
Mechanism of Action and Selectivity Profile
This compound is a direct inhibitor of the PYCR1 enzyme. Its development arose from a fragment-based screening effort where pargyline was initially identified as a starting point.[1][2][3] Subsequent optimization led to the creation of this compound (also referred to as compound 4 in some literature) with an improved inhibitory concentration in the low micromolar range.[1][2][3] The primary mechanism of this compound is the direct interference with the enzymatic activity of PYCR1, which catalyzes the final step in proline biosynthesis—the reduction of pyrroline-5-carboxylate (P5C) to proline.
Pargyline and its derivatives present a more complex picture. Pargyline itself is a well-established irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B), with inhibitory constants in the nanomolar range.[6] Its activity against PYCR1 is significantly weaker, with an IC50 value around 200 µM.[4][5] This vast difference in potency highlights a critical consideration for researchers: the use of pargyline as a PYCR1 inhibitor in cellular or in vivo models may be confounded by its potent off-target effects on MAO enzymes. However, medicinal chemistry efforts have yielded pargyline derivatives, such as a brominated analog, with improved potency against PYCR1 (IC50 = 10 µM).[4][5] Despite this improvement, the selectivity profile of these derivatives against MAOs would need to be thoroughly characterized to ensure on-target engagement in complex biological systems.
Key Signaling Pathways Influenced by PYCR1 Inhibition
PYCR1 activity has been shown to intersect with several critical signaling pathways implicated in cancer progression. Understanding these connections is vital for elucidating the downstream consequences of PYCR1 inhibition.
Caption: Interplay of PYCR1 with JAK-STAT and PI3K/Akt signaling pathways.
PYCR1 has been shown to promote cancer progression through the activation of the JAK-STAT3 signaling pathway .[1] Overexpression of PYCR1 can lead to increased phosphorylation of STAT3, a key transcription factor that drives the expression of genes involved in cell proliferation, survival, and invasion. Furthermore, the PI3K/Akt/mTOR pathway , a central regulator of cell growth and metabolism, is also influenced by PYCR1.[7][8] The activation of this pathway is associated with increased PYCR1 expression, creating a feedback loop that sustains cancer cell proliferation.[7]
Experimental Protocols
To facilitate the independent verification and extension of the findings discussed, detailed protocols for key experimental assays are provided below.
PYCR1 Enzymatic Activity Assay
This protocol outlines a spectrophotometric assay to measure the enzymatic activity of PYCR1 by monitoring the consumption of NADH.
Materials:
-
Recombinant human PYCR1 enzyme
-
PYCR1 assay buffer: 50 mM HEPES (pH 7.5), 1 mM EDTA
-
Pyrroline-5-carboxylate (P5C) solution (freshly prepared and neutralized)
-
NADH solution
-
Test compounds (this compound or pargyline derivatives) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing the PYCR1 assay buffer and NADH to a final concentration of 150-200 µM.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control) to the wells of the 96-well plate.
-
Add 178 µL of the master mix to each well.
-
Initiate the reaction by adding 20 µL of the P5C solution to a final concentration of 1-2 mM.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C. The rate of NADH oxidation is proportional to the PYCR1 activity.
-
Calculate the initial reaction velocities and determine the IC50 values for the test compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the PYCR1 enzymatic activity assay.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
96-well cell culture plate
-
Test compounds (this compound or pargyline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
Both this compound and optimized pargyline derivatives represent promising chemical tools for interrogating the role of PYCR1 in cancer biology. This compound offers a more direct and likely more selective tool for studying PYCR1 inhibition, given the potent off-target activity of the pargyline scaffold against MAO enzymes. For pargyline derivatives to be considered robust tools for in-cell or in-vivo PYCR1 research, a thorough selectivity profiling against MAOs is imperative.
Future research should focus on developing more potent and selective PYCR1 inhibitors with improved pharmacokinetic properties suitable for in vivo studies. Elucidating the precise molecular interactions of these inhibitors with the PYCR1 active site through structural biology will be instrumental in guiding next-generation inhibitor design. Ultimately, the continued development of high-quality chemical probes for PYCR1 will be essential to fully validate this enzyme as a therapeutic target for cancer treatment.
References
- 1. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of PYCR1-IN-1 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrroline-5-carboxylate reductase 1 (PYCR1) has emerged as a critical enzyme in cancer metabolism, with its upregulation linked to tumor progression and resistance to chemotherapy across various cancer types. Inhibition of PYCR1 presents a promising strategy to enhance the efficacy of existing anticancer agents. This guide provides a framework for assessing the synergistic effects of PYCR1-IN-1, a known PYCR1 inhibitor, in combination with conventional chemotherapy drugs. Due to the limited availability of published data specifically on this compound combination therapy, this document synthesizes findings from studies involving PYCR1 knockdown and other PYCR1 inhibitors to present a representative comparison. The guide includes detailed experimental protocols, data presentation formats, and visualizations of key signaling pathways to aid researchers in designing and interpreting their own studies.
Introduction to PYCR1 in Cancer and Chemoresistance
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis. In numerous malignancies, including breast, lung, liver, and colorectal cancers, PYCR1 is overexpressed and correlates with poor prognosis and advanced disease stages.[1][2] The role of PYCR1 in promoting cancer progression is multifaceted, involving metabolic reprogramming, redox homeostasis, and the suppression of apoptosis.[1]
Crucially, elevated PYCR1 expression has been implicated in resistance to several chemotherapy agents.[3][4] Studies have shown that silencing PYCR1 can re-sensitize cancer cells to drugs such as cisplatin, 5-fluorouracil, and doxorubicin.[3][5] This chemoresistance is often mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7] Therefore, inhibiting PYCR1 with a small molecule inhibitor like this compound is a rational approach to potentially overcome drug resistance and achieve synergistic anticancer effects when combined with chemotherapy.
This compound: A Direct Inhibitor of PYCR1
This compound is a small molecule inhibitor of PYCR1 with a reported IC50 of 8.8 µM.[4] It has been shown to inhibit the proliferation of human breast cancer cells.[4] While specific data on its synergistic effects with chemotherapy are not yet widely published, its ability to directly target PYCR1 makes it a valuable tool for investigating the therapeutic potential of this combination approach.
Assessing Synergistic Effects: A Proposed Framework
Based on findings from PYCR1 knockdown and studies with other inhibitors, a synergistic interaction between this compound and chemotherapy would be characterized by a greater-than-additive cytotoxic effect. The following tables provide a template for summarizing expected quantitative outcomes.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs, Alone and in Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| Breast Cancer (e.g., MDA-MB-231) | This compound | 8.8[4] | - |
| Doxorubicin | Value | - | |
| This compound + Doxorubicin | Value | <1 (Synergy) | |
| Colorectal Cancer (e.g., HCT116) | This compound | Value | - |
| 5-Fluorouracil | Value | - | |
| This compound + 5-Fluorouracil | Value | <1 (Synergy) | |
| Lung Cancer (e.g., A549) | This compound | Value | - |
| Cisplatin | Value | - | |
| This compound + Cisplatin | Value | <1 (Synergy) |
Note: "Value" indicates data to be determined experimentally. The CI value is a key indicator of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Effect of this compound and Chemotherapy on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Breast Cancer (e.g., MDA-MB-231) | Control | Value | 1.0 |
| This compound | Value | Value | |
| Doxorubicin | Value | Value | |
| This compound + Doxorubicin | Value | Value (expected to be > individual treatments) |
Note: "Value" indicates data to be determined experimentally.
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effect of PYCR1 inhibition with chemotherapy is likely mediated by the downregulation of pro-survival signaling pathways that are aberrantly activated in cancer.
PYCR1-Mediated Pro-Survival Signaling
Caption: PYCR1-mediated signaling pathways promoting chemoresistance.
Proposed Mechanism of Synergy
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with chemotherapy drugs.
Cell Viability Assay (MTT or a similar assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and the selected chemotherapy drug, both individually and in combination (at a constant ratio). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment using non-linear regression analysis. Determine the Combination Index (CI) using software like CompuSyn to assess synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or chemotherapy at their respective IC50 concentrations (or other relevant concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
References
- 1. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - Xiao - Annals of Translational Medicine [atm.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]
- 6. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of PYCR1-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PYCR1-IN-1, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), with other alternative inhibitors. The focus is on the orthogonal validation of its mechanism of action, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to PYCR1 and its Inhibition
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a critical enzyme in the proline biosynthesis pathway, catalyzing the final step of converting pyrroline-5-carboxylate (P5C) to proline.[1] Upregulated in a variety of cancers, PYCR1 plays a significant role in tumor progression by contributing to metabolic reprogramming, redox homeostasis, and extracellular matrix remodeling.[1][2] Inhibition of PYCR1 has emerged as a promising therapeutic strategy for cancer and other diseases.[3] this compound is a small molecule inhibitor of PYCR1 that has been shown to have anticancer effects.[3] This guide compares this compound with other known PYCR1 inhibitors, providing data to validate its on-target activity through various experimental approaches.
Comparative Analysis of PYCR1 Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and two alternative inhibitors: N-formyl-L-proline (NFLP) and (S)-tetrahydro-2H-pyran-2-carboxylic acid.
| Inhibitor | Type | In Vitro Potency (IC50/Ki) | Cellular Effects | Reference |
| This compound | Small Molecule | IC50: 8.8 µM (enzyme assay) | Inhibits cancer cell proliferation. | [3] |
| N-formyl-L-proline (NFLP) | Proline Analog | Ki: 100 µM (competitive with P5C) | Inhibits de novo proline biosynthesis and impairs spheroidal growth in breast cancer cells. | [4][5] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Small Molecule | Ki: 70 µM | Not explicitly detailed in the provided search results, but pyran derivatives have shown antiproliferative and anticancer properties. | [6] |
Orthogonal Validation Workflow
Orthogonal validation of a small molecule inhibitor's mechanism of action involves using multiple, independent experimental methods to confirm its on-target effects. This approach increases confidence that the observed biological effects are due to the inhibition of the intended target and not off-target activities.
Caption: Orthogonal validation workflow for a PYCR1 inhibitor.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heat Shock: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PYCR1 at each temperature by Western Blot or ELISA. Increased thermal stability of PYCR1 in the presence of the inhibitor confirms target engagement.
Proline Biosynthesis Assay
This assay directly measures the functional consequence of PYCR1 inhibition on its enzymatic activity within the cell.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with this compound or other inhibitors at various concentrations for a defined period (e.g., 24 hours).
-
Sample Preparation: Harvest cells and lyse them. Deproteinate the lysate, for instance, by using a 10 kDa molecular weight cutoff filter.
-
Proline Quantification: Measure the proline concentration in the deproteinated lysate using a commercially available proline assay kit, which is typically a colorimetric assay. A decrease in intracellular proline levels upon inhibitor treatment indicates successful inhibition of the proline biosynthesis pathway.
Western Blotting for Downstream Signaling
PYCR1 inhibition has been shown to affect several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[8] Western blotting can be used to assess the modulation of these pathways.
Protocol:
-
Cell Lysis: After treatment with PYCR1 inhibitors, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and PYCR1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylation of Akt and ERK would indicate downstream pathway modulation by the PYCR1 inhibitor.
PYCR1 Signaling Pathway
Inhibition of PYCR1 impacts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Downstream signaling pathways affected by PYCR1 inhibition.
Logical Framework for Validation
The validation of this compound's mechanism of action follows a logical progression from demonstrating direct target binding to observing the expected downstream cellular consequences.
Caption: Logical flow for validating the mechanism of action.
Conclusion
The orthogonal validation of this compound's mechanism of action through a combination of biochemical and cellular assays provides strong evidence for its on-target activity. The comparative data presented in this guide positions this compound as a valuable tool for studying the roles of PYCR1 in health and disease. While the currently available data strongly supports its mechanism, direct side-by-side comparisons with a broader range of inhibitors in various cancer cell lines using standardized assays would further solidify its pharmacological profile. The provided protocols and frameworks offer a robust starting point for researchers to conduct such validation studies and to further explore the therapeutic potential of PYCR1 inhibition.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the metabolic profiles of cells treated with different PYCR1 inhibitors
For Immediate Release
A Detailed Comparison of the Metabolic Consequences of PYCR1 Inhibition by Different Classes of Molecules in Cancer Cells
This guide offers a comprehensive comparison of the metabolic profiles of cancer cells treated with different inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis and a promising target in cancer therapy. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons based on available experimental data.
PYCR1 is frequently overexpressed in various cancers and plays a crucial role in metabolic reprogramming, supporting tumor growth and survival.[1][2] Inhibition of PYCR1 has emerged as a potential therapeutic strategy.[3] This guide focuses on the metabolic consequences of treating cancer cells with different classes of PYCR1 inhibitors, including proline analogs and other small molecules.
Comparative Analysis of Metabolic Effects
The following tables summarize the known effects of different PYCR1 inhibitors on cellular metabolism. It is important to note that a direct head-to-head comparative study on the metabolic profiles induced by these inhibitors in the same experimental system is not yet available. The data presented here are compiled from various studies, and experimental conditions such as cell lines and inhibitor concentrations may vary.
Table 1: Overview of Investigated PYCR1 Inhibitors
| Inhibitor Class | Inhibitor Name | Mechanism of Action | Potency (IC50/Ki) |
| Proline Analog | N-formyl-L-proline (NFLP) | Competitive inhibitor with respect to P5C | Ki: 100 µM[4] |
| Proline Analog | (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | Competitive inhibitor | Ki: 70 µM[5] |
| Proline Analog | L-tetrahydro-2-furoic acid (THFA) | Competitive inhibitor | Ki: 2 mM[4] |
| Proline Analog | L-thiazolidine-4-carboxylate (L-T4C) | Competitive inhibitor | - |
| Small Molecule | Pargyline (B1678468) | Small molecule inhibitor | - |
| Small Molecule | PYCR1-IN-1 (Pargyline derivative) | Small molecule inhibitor | IC50: 8.8 µM[6] |
Table 2: Comparative Metabolic Effects of PYCR1 Inhibitors
| Metabolic Parameter | Effect of N-formyl-L-proline (NFLP) | Effect of Pargyline and its Derivatives | General Effect of PYCR1 Knockdown/Inhibition |
| Proline Metabolism | Inhibits de novo proline biosynthesis.[4] Paradoxically increases total intracellular proline levels in MCF10A H-RASV12 cells, possibly by slowing the proline-P5C cycle.[4] | Reduces proline production.[6] Inhibition reverses the increased conversion of glutamine to proline under hypoxic conditions. | Decreased proline synthesis from glutamine.[7] |
| Redox Homeostasis | Likely alters NAD+/NADH balance due to inhibition of the NADH-consuming PYCR1 reaction. | Likely alters NAD+/NADH balance. | Dysregulation of the NADH/NAD+ balance.[1] |
| Mitochondrial Function | Increases mitochondrial membrane depolarization in breast cancer cells.[8] | - | Impaired mitochondrial energetics.[1] |
| TCA Cycle | - | - | May impair TCA cycle function due to altered NAD+ regeneration.[1] |
| Other Metabolic Changes | - | - | PYCR1 knockout in a mouse model of myocardial infarction led to increased levels of fatty acids, glycerol (B35011) phospholipids, and bile acids.[7] |
| Cellular Outcomes | Impairs spheroidal growth of breast cancer cells.[4][[“]] | Reduces viability and proliferation of multiple myeloma and breast cancer cells.[6] Increases apoptosis in multiple myeloma cells. | Decreased tumor cell growth and energy production.[7] |
Key Signaling Pathways and Metabolic Intersections
PYCR1 inhibition not only directly impacts proline biosynthesis but also affects interconnected metabolic and signaling pathways crucial for cancer cell survival and proliferation.
Caption: Proline biosynthesis pathway and points of intervention by PYCR1 inhibitors.
Experimental Protocols
The following sections detail the typical methodologies employed to assess the metabolic profiles of cells following treatment with PYCR1 inhibitors.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Various cancer cell lines with high PYCR1 expression are used, such as MCF10A H-RASV12 (breast cancer)[4], SUM-159-PT (breast cancer)[6], and RPMI-8226 (multiple myeloma).[10]
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For specific metabolic assays, custom media may be used.
-
Inhibitor Treatment: Cells are treated with varying concentrations of PYCR1 inhibitors (e.g., NFLP, pargyline) for specific durations (e.g., 24-72 hours) to assess dose- and time-dependent effects on metabolism.
Metabolite Extraction and Analysis
-
Extraction: Cellular metabolites are typically extracted using a cold solvent mixture, such as methanol/water or methanol/chloroform/water, to quench metabolic activity and efficiently extract a broad range of metabolites.
-
Analytical Platforms:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used for their high sensitivity and broad coverage of metabolites. These techniques allow for the identification and quantification of hundreds to thousands of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can identify and quantify metabolites, providing structural information.
-
Stable Isotope Tracing
-
Principle: Stable isotope-labeled nutrients (e.g., 13C-glutamine) are supplied to cells to trace their incorporation into downstream metabolic pathways.[10]
-
Application: This technique is crucial for determining the activity of specific pathways, such as the conversion of glutamine to proline, and how this is affected by PYCR1 inhibitors. The distribution of isotopes in metabolites is measured by MS or NMR.
Caption: General workflow for analyzing cellular metabolic profiles after inhibitor treatment.
Cellular Respiration Assays (e.g., Seahorse XF Analyzer)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
-
Application: This assay can be used to assess the impact of PYCR1 inhibition on cellular bioenergetics, particularly how the disruption of the proline cycle and NAD+/NADH balance affects mitochondrial function.
Summary and Future Directions
The available data indicates that various PYCR1 inhibitors effectively disrupt proline biosynthesis and induce metabolic stress in cancer cells, leading to reduced proliferation and increased apoptosis. Proline analogs like NFLP and small molecules such as pargyline and its derivatives represent two distinct chemical classes for targeting PYCR1. While both classes of inhibitors show promise, their detailed and comparative metabolic effects are still being elucidated.
Future research should focus on direct comparative studies of different PYCR1 inhibitors in various cancer models. Comprehensive metabolomic and stable isotope tracing studies will be crucial to fully understand the on-target and potential off-target metabolic effects of these compounds. Such studies will be instrumental in identifying the most effective and specific PYCR1 inhibitors for clinical development.
References
- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline biosynthesis augments tumor cell growth and aerobic glycolysis: involvement of pyridine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Pyrroline-5-Carboxylate Reductase 1: a novel target for sensitizing multiple myeloma cells to bortezomib by inhibition of PRAS40-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PYCR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) has emerged as a compelling therapeutic target in oncology. As a key enzyme in proline biosynthesis, its upregulation is associated with tumor progression and poor prognosis in various cancers. The development of small molecule inhibitors against PYCR1 is an active area of research. This guide provides a comparative overview of the in vivo validation of known PYCR1 inhibitors, offering a framework for the preclinical assessment of novel compounds such as the hypothetically named "PYCR1-IN-1". Due to the absence of publicly available data for a compound specifically named "this compound," this guide will focus on established PYCR1 inhibitors to illustrate the experimental approaches and data interpretation critical for in vivo validation.
Comparative Analysis of PYCR1 Inhibitors
This section provides a comparative summary of in vivo studies on known PYCR1 inhibitors. The data presented here is crucial for understanding the therapeutic potential and preclinical profiles of these compounds.
Table 1: In Vivo Efficacy of PYCR1 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Route of Administration | Key Outcomes |
| Shikonin | Colon Cancer (SW480 cells) | Nude Mice | 3 or 6 mg/kg/day for 30 days | Gavage | Significant inhibition of tumor volume and weight.[1] |
| Lung Adenocarcinoma (A549 cells) | Nude Mice | 1-3 mg/kg | Intraperitoneal (i.p.) Injection | Significant suppression of tumor growth.[2] | |
| Melanoma (A375SM cells) | Nude Mice | 4 mg/kg every 3 days for 30 days | Intraperitoneal (i.p.) Injection | Decreased tumor volume and increased apoptosis in tumor tissue.[3] | |
| 9-Deazaadenosine (9-DAA) | Colon Cancer | Xenograft Mouse Model | 0.5 mg/kg | Not Specified | Significant reduction in tumor volume and weight.[4] |
| N-Formyl-L-Proline (NFLP) | Breast Cancer (MCF10A hRAS V12 spheroids) | In Vitro 3D Model | 5mM for 5 days | In Vitro | 50% reduction in spheroid growth (protein content).[5] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo studies of PYCR1 inhibitors.
General Xenograft Tumor Assay Protocol
-
Cell Culture: The selected human cancer cell line (e.g., SW480 for colon cancer) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in a small volume of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Drug Preparation and Administration: The PYCR1 inhibitor is formulated in a suitable vehicle. The drug is administered to the mice according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. A control group of mice receives the vehicle only.
-
Data Collection: Tumor volumes and body weights of the mice are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tissue Analysis: Tumors and other organs may be collected for further analysis, such as immunohistochemistry (to assess biomarkers like Ki-67 for proliferation or TUNEL for apoptosis) and Western blotting (to confirm target engagement and downstream pathway modulation).
Specific Protocol for Shikonin in a Colon Cancer Xenograft Model[1]
-
Cell Line: SW480 human colon cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of SW480 cells.
-
Treatment Groups:
-
Control (vehicle)
-
Shikonin (3 mg/kg body weight)
-
Shikonin (6 mg/kg body weight)
-
-
Administration: Daily oral gavage for 30 days.
-
Endpoint Analysis: Tumor volume and weight measurement. Western blot analysis of Bcl-2 and Bcl-xL, and activity assays for caspase 3 and 9 in tumor tissues.
Specific Protocol for 9-Deazaadenosine in a Xenograft Mouse Model[4]
-
Animal Model: Xenograft mouse model.
-
Treatment Groups:
-
Control (DMSO)
-
9-Deazaadenosine (0.5 mg/kg)
-
-
Administration: Treatment administered, with tumor volume measured every two days and body weight every three days for two weeks.
-
Endpoint Analysis: Tumor volume and weight measurement upon completion of the study.
Visualizing Pathways and Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.
Caption: PYCR1 signaling pathway in cancer.
References
- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Independent Verification of PYCR1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitor, PYCR1-IN-1, with other known inhibitors. The information herein is compiled from publicly available data to support independent verification and further research.
Introduction to PYCR1 and its Inhibition
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the conversion of pyrroline-5-carboxylate (P5C) to proline.[1][2][3] This process is crucial for cellular metabolism and redox homeostasis, playing a significant role in cancer progression.[1][3] Upregulation of PYCR1 is observed in various cancers, making it a promising target for therapeutic intervention.[2][3] Several small molecule inhibitors of PYCR1 have been developed, including this compound, N-Formyl-L-Proline (NFLP), and pargyline. This guide offers a comparative analysis of their performance based on published data.
Comparative Analysis of PYCR1 Inhibitors
The following table summarizes the biochemical potency of this compound and other known PYCR1 inhibitors. It is important to note that the data are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | IC50 / Ki | Publication |
| This compound | 8.8 µM (IC50) | [4] |
| N-Formyl-L-Proline (NFLP) | 490 µM (IC50), 100 µM (Ki) | [1][2][5][6] |
| Compound 33 | 29 µM (IC50) | [2] |
| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | 70 µM (Ki) | [7] |
| Pargyline | Not Reported | [8][9][10] |
Experimental Protocols
Biochemical Enzyme Activity Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro potency of PYCR1 inhibitors based on published methodologies.[1]
-
Reagents:
-
Human recombinant PYCR1 enzyme
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)
-
L-Pyrroline-5-carboxylate (L-P5C)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Test compound (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
The reaction is initiated by mixing the PYCR1 enzyme, NADH (at a fixed concentration of 50 µM), and the test compound at various concentrations in the assay buffer.
-
The reaction is started by the addition of L-P5C at a fixed concentration (e.g., 200 µM).
-
The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
-
Cellular Proliferation Assay (General Protocol)
This protocol describes a general method to assess the effect of PYCR1 inhibitors on the proliferation of cancer cells.
-
Cell Lines:
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PYCR1 inhibitor (e.g., this compound at 10 µM) or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Alternatively, proliferation can be measured using a BrdU incorporation assay.[8][10]
-
The effect of the inhibitor on cell proliferation is determined by comparing the viability of treated cells to that of the vehicle-treated control cells.
-
Visualizing PYCR1's Role and Inhibition
Proline Biosynthesis Pathway
Caption: The enzymatic conversion of glutamate to proline, highlighting the role of PYCR1.
Experimental Workflow for PYCR1 Inhibitor Evaluation
References
- 1. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrroline-5-Carboxylate Reductase 1: a novel target for sensitizing multiple myeloma cells to bortezomib by inhibition of PRAS40-mediated protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrroline-5-Carboxylate Reductase 1: a novel target for sensitizing multiple myeloma cells to bortezomib by inhibition of PRAS40-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PYCR1-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of PYCR1-IN-1, a pyrroline-5-carboxylate reductase 1 (PYCR1) inhibitor used in cancer research.[1] Adherence to these protocols is critical for minimizing risks and preventing environmental contamination.
This compound is classified as a hazardous substance, being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[2] Therefore, all waste containing this compound, whether in solid, liquid, or contaminated labware form, must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that will generate this compound waste, it is crucial to have a designated waste disposal plan. Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling the powder outside of a certified chemical fume hood. |
Data derived from general laboratory safety protocols and the Safety Data Sheet for this compound.[2][3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe segregation and disposal of waste generated from the use of this compound.
Waste Segregation at the Point of Generation
Proper segregation is the most critical step in safe chemical waste disposal.[4][5] Do not mix different types of waste. At your workstation, establish separate, clearly labeled waste containers for each category of this compound waste.
-
Solid Waste:
-
Unused/Expired this compound Powder: Collect in a dedicated, sealed container labeled "Hazardous Chemical Waste: Solid this compound."
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a separate, durable, and sealed container labeled "Hazardous Chemical Waste: Solid this compound Contaminated Materials."
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a chemically compatible, leak-proof container.[4] The container must be labeled "Hazardous Chemical Waste: Liquid this compound in [Solvent Name]." Do not dispose of this waste down the drain.[6]
-
Aqueous Waste: Collect aqueous solutions containing this compound in a container labeled "Aqueous Hazardous Waste."
-
Non-Halogenated Solvent Waste: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO), collect it in a container labeled "Non-Halogenated Solvent Waste."
-
Container Management and Labeling
All waste containers must be appropriately managed to ensure safety and compliance.
-
Container Integrity: Use containers that are in good condition, free from leaks or damage, and compatible with the chemical waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent, and the specific hazard characteristics (e.g., Corrosive, Toxic).[5]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[7]
Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[3][8]
-
Location: The SAA must be under the control of laboratory personnel.[4]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[3][4]
-
Segregation: Do not store incompatible waste types together. For example, keep acidic waste separate from basic waste.[3]
Arranging for Waste Disposal
Do not allow hazardous waste to accumulate in the laboratory.[5]
-
Contact Environmental Health and Safety (EHS): When waste containers are full, or before the accumulation time limit is reached (typically up to 12 months in an SAA as long as volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][8]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as this is a key component of regulatory compliance.[5]
Disposal Workflow and Decision Process
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with a non-reactive absorbent material such as diatomite or universal binders.[2]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Disposal: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[2]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
